molecular formula C40H51NO13 B14085783 10-Decarbomethoxyaclacinomycin A CAS No. 76741-55-4

10-Decarbomethoxyaclacinomycin A

Cat. No.: B14085783
CAS No.: 76741-55-4
M. Wt: 753.8 g/mol
InChI Key: OXPCRXLITLBLEY-UHFFFAOYSA-N
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Description

10-Decarbomethoxyaclacinomycin A is a useful research compound. Its molecular formula is C40H51NO13 and its molecular weight is 753.8 g/mol. The purity is usually 95%.
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Properties

CAS No.

76741-55-4

Molecular Formula

C40H51NO13

Molecular Weight

753.8 g/mol

IUPAC Name

7-[4-(dimethylamino)-5-[4-hydroxy-6-methyl-5-(6-methyl-5-oxooxan-2-yl)oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-9-ethyl-4,6,9-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione

InChI

InChI=1S/C40H51NO13/c1-7-40(48)16-21-13-23-34(37(47)33-22(35(23)45)9-8-10-26(33)43)36(46)32(21)28(17-40)52-30-14-24(41(5)6)38(19(3)50-30)54-31-15-27(44)39(20(4)51-31)53-29-12-11-25(42)18(2)49-29/h8-10,13,18-20,24,27-31,38-39,43-44,46,48H,7,11-12,14-17H2,1-6H3

InChI Key

OXPCRXLITLBLEY-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC(C2=C(C3=C(C=C2C1)C(=O)C4=C(C3=O)C(=CC=C4)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)O)N(C)C)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 10-Decarbomethoxyaclacinomycin A

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct biological and experimental data for 10-Decarbomethoxyaclacinomycin A is scarce in publicly available literature. This guide provides a comprehensive overview based on the well-studied parent compound, Aclacinomycin A (also known as Aclarubicin), as a primary reference. Chemical modifications, such as demethoxycarbonylation, have been reported to decrease the biological activity in comparison to the parent compound[1]. Therefore, the information presented herein should be interpreted as a foundational framework for research on this compound.

Introduction

This compound is a chemical derivative of Aclacinomycin A, a member of the anthracycline class of antibiotics. Aclacinomycin A is a potent antineoplastic agent isolated from Streptomyces galilaeus[2]. Anthracyclines are a cornerstone of chemotherapy, and Aclacinomycin A is distinguished by its multifaceted mechanism of action and a potentially favorable safety profile compared to other anthracyclines like doxorubicin[2]. This guide details the core mechanisms, quantitative biological data, and experimental protocols associated with Aclacinomycin A, providing a robust starting point for researchers and drug development professionals interested in this compound.

Core Mechanism of Action (Aclacinomycin A)

Aclacinomycin A exerts its anticancer effects through several interconnected mechanisms, primarily targeting DNA replication and cellular viability.

  • Dual Inhibition of Topoisomerases I and II: Unlike many anthracyclines that primarily target Topoisomerase II, Aclacinomycin A is a dual inhibitor of both Topoisomerase I and Topoisomerase II[3][4]. It stabilizes the enzyme-DNA cleavage complex, leading to DNA strand breaks, stalled replication forks, and ultimately, apoptosis[3].

  • Generation of Reactive Oxygen Species (ROS): Aclacinomycin A can undergo redox cycling, leading to the production of reactive oxygen species such as superoxide anions and hydrogen peroxide. This oxidative stress contributes to cellular damage, including lipid peroxidation and DNA damage, further promoting cell death.

  • Induction of Apoptosis: By inducing DNA damage and cellular stress, Aclacinomycin A activates intrinsic apoptotic pathways. This programmed cell death is characterized by caspase activation and DNA fragmentation.

  • Inhibition of Macromolecular Synthesis: Aclacinomycin A has been shown to inhibit both DNA and RNA synthesis. At lower concentrations, it demonstrates a more potent inhibition of RNA synthesis, which may contribute to its cytostatic effects[5].

Signaling Pathway Diagram

Aclacinomycin_A_Mechanism_of_Action cluster_cell Cancer Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Aclacinomycin_A Aclacinomycin_A Topoisomerase_I Topoisomerase_I Aclacinomycin_A->Topoisomerase_I Topoisomerase_II Topoisomerase_II Aclacinomycin_A->Topoisomerase_II ROS_Generation ROS Generation Aclacinomycin_A->ROS_Generation DNA_Replication_Transcription DNA Replication & Transcription Topoisomerase_I->DNA_Replication_Transcription Topoisomerase_II->DNA_Replication_Transcription DNA_Damage DNA Damage DNA_Replication_Transcription->DNA_Damage Apoptosis_Induction Apoptosis Induction DNA_Damage->Apoptosis_Induction ROS_Generation->DNA_Damage

Caption: Mechanism of action of Aclacinomycin A.

Quantitative Data

The following tables summarize the reported in vitro cytotoxic activities of Aclacinomycin A against various cancer cell lines.

Table 1: In Vitro Cytotoxicity of Aclacinomycin A (IC50 Values)
Cell LineCancer TypeIC50 (µM)Reference
A549Lung Carcinoma0.27[4]
HepG2Hepatocellular Carcinoma0.32[4]
MCF-7Breast Adenocarcinoma0.62[4]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of Aclacinomycin A and its derivatives.

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on cultured cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well microplates

  • This compound (or Aclacinomycin A) stock solution

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete culture medium.

    • Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the compound stock, e.g., DMSO).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently mix the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Experimental Workflow: Cell Viability Assay

Cell_Viability_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h prepare_compound Prepare serial dilutions of This compound incubate_24h->prepare_compound treat_cells Treat cells with compound incubate_24h->treat_cells prepare_compound->treat_cells incubate_exposure Incubate for desired exposure time treat_cells->incubate_exposure add_mtt Add MTT solution incubate_exposure->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Solubilize formazan crystals incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze_data Analyze data and determine IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for a typical cell viability assay.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Materials:

  • Treated and control cells

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI) solution

  • Annexin V Binding Buffer (10x)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Treat cells with the test compound for the desired time.

    • Harvest both adherent and suspension cells. For adherent cells, use a gentle cell dissociation reagent.

    • Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Staining:

    • Resuspend the cell pellet in 1x Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1x Annexin V Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive (less common).

Reactive Oxygen Species (ROS) Detection Assay

This assay measures the intracellular generation of ROS.

Principle: Cell-permeable dyes like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) are non-fluorescent until they are deacetylated by intracellular esterases and subsequently oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the level of intracellular ROS.

Materials:

  • Treated and control cells

  • DCFH-DA solution

  • Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Cell Preparation:

    • Seed cells in a 96-well plate (for plate reader) or culture flask (for flow cytometry) and treat with the test compound. Include a positive control (e.g., H2O2) and a vehicle control.

  • Staining:

    • Remove the treatment medium and wash the cells once with warm PBS or HBSS.

    • Load the cells with DCFH-DA solution (e.g., 10 µM in PBS or HBSS) and incubate for 30-60 minutes at 37°C in the dark.

  • Measurement:

    • Microplate Reader: After incubation, wash the cells twice with PBS or HBSS. Add 100 µL of PBS or HBSS to each well and measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.

    • Flow Cytometry: After incubation, harvest the cells, wash with PBS, and resuspend in PBS. Analyze the fluorescence in the appropriate channel (e.g., FITC channel).

  • Data Analysis:

    • Quantify the fluorescence intensity and normalize it to the vehicle control to determine the fold-increase in ROS production.

Conclusion

While direct experimental data on this compound is limited, the extensive research on its parent compound, Aclacinomycin A, provides a strong foundation for understanding its potential biological activities. The multifaceted mechanism of action of Aclacinomycin A, involving dual topoisomerase inhibition and induction of oxidative stress, highlights key pathways that are likely to be relevant for its derivatives. The provided experimental protocols offer a standardized approach for the in-depth investigation of this compound, enabling researchers to elucidate its specific cytotoxic and mechanistic properties. Further comparative studies are essential to determine the precise impact of the demethoxycarbonylation on the efficacy and safety profile of this Aclacinomycin A analog.

References

Unveiling 10-Decarbomethoxyaclacinomycin A: A Technical Guide to its Discovery and Origin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-Decarbomethoxyaclacinomycin A is a lesser-known analogue of the clinically significant anthracycline antibiotic, aclacinomycin A. This technical guide provides a comprehensive overview of its discovery, which is intrinsically linked to the broader research on aclacinomycin biosynthesis and the genetic engineering of its producing organism, Streptomyces galilaeus. While not a primary product of wild-type strains, its origin lies in the targeted manipulation of the aclacinomycin biosynthetic pathway, offering insights into the flexibility of microbial secondary metabolism and providing a platform for the generation of novel anthracycline derivatives. This document details the producing organism, biosynthetic origins, and relevant experimental methodologies.

Discovery and Origin

The discovery of this compound is not documented as a singular, serendipitous event but rather as a result of systematic investigations into the biosynthesis of aclacinomycin A. The parent compound, aclacinomycin A, was first isolated from the fermentation broth of Streptomyces galilaeus MA144-M1 (ATCC 31133) in 1975. Subsequent research focused on elucidating the genetic and biochemical pathways responsible for its production.

Producing Organism: Streptomyces galilaeus (genetically modified strains)

Streptomyces galilaeus is a Gram-positive, filamentous bacterium belonging to the Actinomycetales order, known for its prolific production of a wide array of secondary metabolites, including the anthracycline antibiotic aclacinomycin A. The wild-type strains, such as ATCC 31133 and ATCC 31615, are the foundational organisms used for both industrial production of aclacinomycin A and for genetic engineering studies aimed at producing novel analogues like this compound.

Biosynthetic Pathway and Logical Relationships

The biosynthesis of aclacinomycin A, and by extension its 10-decarbomethoxy derivative, is a complex process involving a type II polyketide synthase (PKS) and a series of tailoring enzymes. The logical workflow for the generation of this compound involves the targeted disruption of the C-10 carbomethylation step.

Biosynthesis_Workflow cluster_pks Polyketide Synthesis cluster_tailoring Tailoring Reactions Propionyl-CoA Propionyl-CoA PKS Type II Polyketide Synthase Propionyl-CoA->PKS Malonyl-CoA Malonyl-CoA Malonyl-CoA->PKS Aklanonic_Acid Aklanonic Acid PKS->Aklanonic_Acid Methyltransferase Aklanonic acid methyltransferase (RdmC) Aklanonic_Acid->Methyltransferase C-10 Carboxymethylation Gene_Inactivation Targeted Gene Inactivation of RdmC Aklanonic_Acid->Gene_Inactivation Hydroxylase Aclacinomycin-10- hydroxylase (RdmB) Methyltransferase->Hydroxylase Aklavinone Aklavinone Hydroxylase->Aklavinone Glycosyltransferases Glycosyltransferases (AknS, AknK, etc.) Aclacinomycin_A Aclacinomycin A Glycosyltransferases->Aclacinomycin_A Decarbomethoxy_Aclacinomycin_A 10-Decarbomethoxy- aclacinomycin A Glycosyltransferases->Decarbomethoxy_Aclacinomycin_A Aklavinone->Glycosyltransferases Glycosylation Decarbomethoxy_Aklavinone 10-Decarbomethoxy- aklavinone Decarbomethoxy_Aklavinone->Glycosyltransferases Glycosylation Gene_Inactivation->Decarbomethoxy_Aklavinone Bypass of C-10 Carboxymethylation Experimental_Workflow cluster_strain Strain Development cluster_production Production & Isolation cluster_analysis Structural Analysis Strain Wild-type S. galilaeus Modification Genetic Modification (Inactivate RdmC gene) Strain->Modification Engineered_Strain Engineered Strain Modification->Engineered_Strain Fermentation Fermentation Engineered_Strain->Fermentation Extraction Solvent Extraction Fermentation->Extraction Purification Chromatography (Silica, HPLC) Extraction->Purification Pure_Compound Pure 10-Decarbomethoxy- aclacinomycin A Purification->Pure_Compound MS Mass Spectrometry Pure_Compound->MS NMR NMR Spectroscopy Pure_Compound->NMR Structure Structure Elucidation MS->Structure NMR->Structure

The Biosynthesis of 10-Decarbomethoxyaclacinomycin A: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-Decarbomethoxyaclacinomycin A is an anthracycline antibiotic, a class of compounds renowned for their potent antitumor activities. While the biosynthesis of its close analog, aclacinomycin A, has been extensively studied, the precise enzymatic steps leading to the formation of this compound are less defined. This guide provides a comprehensive overview of the core biosynthetic pathway, integrating established knowledge of anthracycline biosynthesis with recent discoveries of novel enzymatic functions. We detail the key enzymes, genes, and intermediates involved in the formation of the aklavinone aglycone and the subsequent glycosylation events. A pivotal focus is placed on the enzymatic decarboxylation at the C-10 position, a key modification likely mediated by a specialized S-adenosyl methionine (SAM)-dependent enzyme. This document serves as a technical resource, offering detailed experimental protocols and structured data to facilitate further research and bioengineering efforts aimed at producing novel anthracycline analogs with improved therapeutic properties.

Introduction

Anthracyclines, produced primarily by Streptomyces species, are a cornerstone of cancer chemotherapy. Their mechanism of action typically involves the intercalation into DNA and the inhibition of topoisomerase II, leading to cancer cell death. The structural diversity within this class, particularly in the aglycone and sugar moieties, significantly influences their biological activity, pharmacokinetics, and toxicity profiles. This compound is distinguished from the more common aclacinomycin A by the absence of a carbomethoxy group at the C-10 position of the aklavinone core. This modification is of significant interest as it may alter the molecule's interaction with its biological targets and affect its clinical efficacy and side-effect profile. Understanding the biosynthesis of this unique analog is crucial for harnessing synthetic biology approaches to generate novel, more effective anticancer agents.

The Core Biosynthetic Pathway

The biosynthesis of this compound can be conceptually divided into three main stages:

  • Formation of the Aklavinone Aglycone: This involves a type II polyketide synthase (PKS) system.

  • Decarboxylation at C-10: A key tailoring step that differentiates it from aclacinomycin A.

  • Glycosylation: The attachment of a trisaccharide chain to the aklavinone core.

The overall proposed biosynthetic pathway is depicted below.

Biosynthesis_of_10_Decarbomethoxyaclacinomycin_A Propionyl_CoA Propionyl-CoA + 9x Malonyl-CoA Polyketide Poly-β-ketone Intermediate Propionyl_CoA->Polyketide Type II PKS Aklanonic_Acid Aklanonic Acid Polyketide->Aklanonic_Acid Cyclases/ Aromatases Aklaviketone Aklaviketone Aklanonic_Acid->Aklaviketone Tailoring Enzymes Aklavinone_precursor Aklavinone Precursor (with C-10 COOH) Aklaviketone->Aklavinone_precursor Decarboxy_Aklavinone 10-Decarbomethoxy- aklavinone Aklavinone_precursor->Decarboxy_Aklavinone EamK-like Decarboxylase Mono_Glycoside Monoglycosylated Intermediate Decarboxy_Aklavinone->Mono_Glycoside Glycosyltransferase 1 (AknS) Di_Glycoside Diglycosylated Intermediate Mono_Glycoside->Di_Glycoside Glycosyltransferase 2 (AknK) Final_Product 10-Decarbomethoxy- aclacinomycin A Di_Glycoside->Final_Product Glycosyltransferase 3 & Modifications

Caption: Proposed biosynthetic pathway for this compound.

Aklavinone Biosynthesis in Streptomyces galilaeus

The biosynthesis of the aklavinone core is initiated by a type II PKS, which utilizes a propionyl-CoA starter unit and nine malonyl-CoA extender units. This process is orchestrated by a set of enzymes encoded within a dedicated gene cluster. The key enzymes and their functions are summarized in Table 1.

Table 1: Key Enzymes in Aklavinone Biosynthesis

GeneEnzyme/ProteinFunction
aknBKetosynthase α (KSα)Catalyzes the iterative Claisen condensation of malonyl-CoA extender units.
aknCChain Length Factor (CLF/KSβ)Works in conjunction with KSα to determine the polyketide chain length.
aknDAcyl Carrier Protein (ACP)Carries the growing polyketide chain.
aknE2Aromatase/CyclaseCatalyzes the cyclization and aromatization of the polyketide intermediate.
aknAKetoreductase (KR)Reduces a specific keto group in the polyketide chain.
aknFCyclaseInvolved in the proper folding and cyclization of the polyketide chain.
aknEAromataseCatalyzes the aromatization of one of the rings.
aknXOxygenaseInvolved in the later tailoring steps of the aglycone.
The Crucial C-10 Decarboxylation Step

The defining feature of this compound is the absence of the C-10 carbomethoxy group present in aclacinomycin A. Recent studies on the biosynthesis of other anthracyclines, such as komodoquinones, have revealed a novel subclass of SAM-dependent methyltransferase-like enzymes that catalyze 10-decarboxylation.[1]

It is highly probable that the biosynthesis of this compound involves a homologous enzyme. The proposed mechanism involves the enzymatic removal of the carboxyl group from a C-10 carboxylated aklavinone precursor.

The key enzyme responsible for this step is likely an EamK-like decarboxylase . EamK, from the komodoquinone biosynthetic gene cluster, has been shown to catalyze the 10-decarboxylation of anthracyclinone intermediates.[2] The reaction requires an initial hydrolysis of a C-15 methyl ester, a reaction catalyzed by an esterase like EamC.[2]

Glycosylation Cascade

Following the formation of the 10-decarbomethoxyaklavinone aglycone, a trisaccharide chain is attached at the C-7 hydroxyl group. This process is catalyzed by a series of glycosyltransferases (GTs), each with specificity for a particular sugar donor and acceptor. The sugar moieties are derived from TDP-glucose.

The glycosylation cascade for aclacinomycin A is well-characterized and is likely conserved in the biosynthesis of its 10-decarbomethoxy analog.

Table 2: Glycosyltransferases in Aclacinomycin Biosynthesis

GeneEnzymeFunction
aknSGlycosyltransferaseTransfers the first sugar, L-rhodosamine, to the aglycone.
aknKGlycosyltransferaseTransfers the second sugar, 2-deoxy-L-fucose, to the monoglycosylated intermediate.[3]
aknTGlycosyltransferaseTransfers the third sugar, L-cinerulose, to the diglycosylated intermediate.

Experimental Protocols

Gene Knockout to Confirm Enzyme Function

To definitively identify the gene responsible for the 10-decarboxylation, a targeted gene knockout in the producing Streptomyces strain is the gold standard. The CRISPR/Cas9 system has been adapted for efficient genome editing in Streptomyces.

Gene_Knockout_Workflow A Identify putative decarboxylase gene (e.g., EamK homolog) B Design sgRNA targeting the gene A->B D Co-transform Streptomyces protoplasts with Cas9/ sgRNA expression plasmid and donor DNA B->D C Construct donor DNA with homology arms flanking a resistance marker C->D E Select for transformants based on resistance D->E F Screen colonies by PCR to confirm gene replacement E->F G Analyze metabolite profile of the mutant by HPLC/MS to detect loss of 10-decarbomethoxy- aclacinomycin A production F->G

Caption: Workflow for gene knockout using CRISPR/Cas9 in Streptomyces.

Protocol: CRISPR/Cas9-Mediated Gene Knockout in Streptomyces

  • gRNA Design: Design a 20-bp guide RNA sequence targeting a conserved region of the putative decarboxylase gene. Ensure the target sequence is followed by a protospacer adjacent motif (PAM) sequence (e.g., 5'-NGG-3' for Streptococcus pyogenes Cas9).

  • Plasmid Construction: Clone the designed gRNA into a suitable Streptomyces CRISPR/Cas9 expression vector.

  • Donor DNA Synthesis: Synthesize a donor DNA template consisting of a selectable marker (e.g., apramycin resistance gene) flanked by ~1 kb homology arms corresponding to the regions upstream and downstream of the target gene.

  • Protoplast Preparation and Transformation: Prepare protoplasts of the Streptomyces strain and transform them with the CRISPR/Cas9 plasmid and the donor DNA template via polyethylene glycol (PEG)-mediated transformation.

  • Selection and Screening: Plate the transformed protoplasts on regeneration medium containing the appropriate antibiotic. Screen the resulting colonies by colony PCR using primers flanking the target gene to identify mutants with the desired gene replacement.

  • Metabolite Analysis: Cultivate the wild-type and mutant strains under production conditions. Extract the secondary metabolites and analyze the culture extracts by HPLC and mass spectrometry to confirm the absence of this compound in the mutant.

In Vitro Enzyme Assay for 10-Decarboxylase Activity

To characterize the activity of the putative 10-decarboxylase, the enzyme can be heterologously expressed and purified, followed by in vitro assays.

Enzyme_Assay_Workflow A Clone the putative decarboxylase gene into an E. coli expression vector B Express and purify the recombinant protein (e.g., with a His-tag) A->B D Incubate the purified enzyme with the substrate, SAM, and a suitable buffer B->D C Synthesize or isolate the C-10 carboxylated aklavinone substrate C->D E Quench the reaction and analyze the products by HPLC-MS D->E F Identify the 10-decarboxylated product by its mass and retention time E->F

Caption: Workflow for in vitro enzyme assay of the 10-decarboxylase.

Protocol: Heterologous Expression and In Vitro Assay

  • Cloning and Expression: Amplify the putative decarboxylase gene from the genomic DNA of the producing Streptomyces strain and clone it into a suitable E. coli expression vector (e.g., pET series). Transform the construct into an expression host like E. coli BL21(DE3). Induce protein expression with IPTG.

  • Protein Purification: Lyse the cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

  • Substrate Preparation: The C-10 carboxylated aklavinone substrate may need to be synthesized chemically or produced biosynthetically using a mutant strain that accumulates this intermediate.

  • Enzyme Reaction: Set up the reaction mixture containing the purified enzyme, the substrate, S-adenosyl methionine (SAM), and a suitable buffer (e.g., phosphate or Tris buffer at a specific pH). If necessary, include an esterase to hydrolyze a C-15 methyl ester.

  • Product Analysis: After incubation, quench the reaction (e.g., with an organic solvent). Analyze the reaction mixture by reverse-phase HPLC coupled with mass spectrometry to detect the formation of the 10-decarbomethoxyaklavinone product, identified by its expected mass and retention time compared to a standard (if available).

Quantitative Data

Currently, there is limited quantitative data available specifically for the biosynthesis of this compound. However, data from studies on aclacinomycin A and related anthracyclines can provide valuable benchmarks.

Table 3: Representative Production Titers of Aclacinomycins

StrainCompoundTiter (mg/L)Reference
Streptomyces galilaeus ATCC 31133Aclacinomycin A~50-100General literature
Engineered StreptomycesAklavinone15-20

Conclusion and Future Perspectives

The biosynthesis of this compound represents an intriguing variation on the well-established aclacinomycin pathway. The key to its unique structure lies in the action of a putative EamK-like 10-decarboxylase. The experimental frameworks provided in this guide offer a roadmap for the definitive characterization of this pathway. Future work should focus on the identification and characterization of the complete biosynthetic gene cluster for this compound from a producing organism. Elucidating the substrate specificity of the 10-decarboxylase and the glycosyltransferases will open up exciting possibilities for combinatorial biosynthesis and the generation of novel anthracycline analogs with potentially superior anticancer properties. The integration of synthetic biology tools, such as CRISPR/Cas9-based genome editing and heterologous expression, will be instrumental in achieving these goals and expanding the therapeutic arsenal against cancer.

References

An In-Depth Technical Guide to 10-Decarbomethoxyaclacinomycin A: Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-Decarbomethoxyaclacinomycin A is an anthracycline antibiotic and an analog of the well-studied anticancer agent, Aclacinomycin A. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological activities. Drawing parallels from its parent compound, this document outlines its likely mechanism of action as a dual topoisomerase I and II inhibitor, leading to the induction of apoptosis in cancer cells. Detailed experimental protocols for the isolation of related compounds and assays to determine biological activity are presented to facilitate further research and drug development efforts.

Chemical Structure and Properties

This compound is a complex glycosidic anthracycline. Its structure is characterized by a tetracyclic aglycone core linked to a trisaccharide chain. The key distinction from its parent compound, Aclacinomycin A, is the absence of a carbomethoxy group at the C-10 position of the aglycone.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C40H51NO13PubChem
Molecular Weight 753.8 g/mol PubChem
IUPAC Name (7S,9S)-7-[[(2R,4S,5S,6S)-4-(dimethylamino)-5-[[(2R,4S,5R,6S)-4-hydroxy-6-methyl-5-[(2R,6R)-6-methyl-5-oxooxan-2-yl]oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy]-9-ethyl-4,6,9-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dionePubChem
CAS Number Not Available-
Appearance Yellow crystalline powder (inferred from Aclacinomycin A)-
Solubility Soluble in organic solvents such as methanol, chloroform, and acetone (inferred from Aclacinomycin A)-

Biological Activity and Mechanism of Action

The biological activity of this compound is presumed to be similar to that of Aclacinomycin A, a potent anticancer agent. Aclacinomycin A exhibits cytotoxicity against a range of cancer cell lines, with reported IC50 values in the sub-micromolar range for A549, HepG2, and MCF-7 cells.[1]

Topoisomerase Inhibition

The primary mechanism of action for Aclacinomycin A is the dual inhibition of topoisomerase I and II.[1][2] These enzymes are crucial for relieving torsional stress in DNA during replication and transcription. By stabilizing the enzyme-DNA cleavage complex, Aclacinomycin A prevents the re-ligation of the DNA strand, leading to the accumulation of DNA double-strand breaks.[3] This action ultimately triggers cell cycle arrest and apoptosis. It is highly probable that this compound shares this mechanism of action.

Topoisomerase_Inhibition cluster_0 Normal DNA Replication/Transcription cluster_1 Inhibition by this compound DNA_Supercoils Supercoiled DNA Topoisomerase Topoisomerase I/II DNA_Supercoils->Topoisomerase binds to Relaxed_DNA Relaxed DNA Topoisomerase->Relaxed_DNA induces transient DNA breaks & religation Drug 10-Decarbomethoxy- aclacinomycin A Topoisomerase->Drug is inhibited by Cleavage_Complex Stable Topoisomerase-DNA Cleavage Complex Drug->Cleavage_Complex stabilizes DSBs DNA Double-Strand Breaks Cleavage_Complex->DSBs leads to Apoptosis Apoptosis DSBs->Apoptosis triggers

Figure 1: Proposed mechanism of this compound via topoisomerase inhibition.
Induction of Apoptosis

Aclacinomycin A has been shown to induce apoptosis in various cancer cell lines.[1][4][5] This programmed cell death is a consequence of the extensive DNA damage caused by topoisomerase inhibition. The apoptotic cascade involves the activation of caspases, which are proteases that execute the dismantling of the cell.[1] It is anticipated that this compound will also demonstrate pro-apoptotic activity.

Apoptosis_Pathway Drug 10-Decarbomethoxy- aclacinomycin A Topoisomerase_Inhibition Topoisomerase I/II Inhibition Drug->Topoisomerase_Inhibition DNA_Damage DNA Double-Strand Breaks Topoisomerase_Inhibition->DNA_Damage p53_Activation p53 Activation DNA_Damage->p53_Activation Bax_Bak_Activation Bax/Bak Activation p53_Activation->Bax_Bak_Activation Mitochondrial_Pathway Mitochondrial Outer Membrane Permeabilization Bax_Bak_Activation->Mitochondrial_Pathway Cytochrome_c_Release Cytochrome c Release Mitochondrial_Pathway->Cytochrome_c_Release Apoptosome_Formation Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c_Release->Apoptosome_Formation Caspase_3_Activation Caspase-3 Activation Apoptosome_Formation->Caspase_3_Activation Apoptosis Apoptosis Caspase_3_Activation->Apoptosis

Figure 2: Inferred apoptotic signaling pathway induced by this compound.
Potential Effects on the NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical regulator of inflammation, immunity, cell proliferation, and apoptosis.[6][7] Constitutive activation of the NF-κB pathway is a hallmark of many cancers, contributing to tumor progression and therapeutic resistance.[6] While direct evidence for the effect of this compound on this pathway is lacking, some anticancer agents that induce DNA damage can modulate NF-κB activity. Further investigation is warranted to determine if this compound has any inhibitory or activating effects on the NF-κB pathway.

Experimental Protocols

Isolation of Aclacinomycin A and its Analogues from Streptomyces galilaeus

This protocol is adapted from the original isolation of Aclacinomycin A and can be applied for the isolation of this compound.[8]

  • Fermentation: Culture Streptomyces galilaeus (e.g., strain MA144-M1) in a suitable fermentation medium at 28°C with aeration and agitation. The production of aclacinomycins can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Extraction: After an appropriate fermentation period (e.g., 72-96 hours), harvest the culture broth. Adjust the pH of the broth to 4.0 and extract the aclacinomycins with an organic solvent such as butyl acetate or chloroform.

  • Purification:

    • Concentrate the organic extract under reduced pressure.

    • Perform an initial separation using silica gel column chromatography, eluting with a gradient of chloroform and methanol.

    • Further purify the fractions containing the desired compounds using repeated silica gel chromatography and/or preparative HPLC.

    • Monitor the purification process by TLC or HPLC, comparing with known standards if available.

  • Characterization: Elucidate the structure of the isolated compound using spectroscopic methods such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy.

Isolation_Workflow Fermentation Streptomyces galilaeus Fermentation Extraction Solvent Extraction (e.g., Butyl Acetate) Fermentation->Extraction Concentration Concentration of Organic Extract Extraction->Concentration Silica_Gel_1 Silica Gel Column Chromatography Concentration->Silica_Gel_1 Fraction_Collection Fraction Collection Silica_Gel_1->Fraction_Collection HPLC_Purification Preparative HPLC Fraction_Collection->HPLC_Purification Characterization Structural Characterization (MS, NMR, IR) HPLC_Purification->Characterization Pure_Compound Pure 10-Decarbomethoxy- aclacinomycin A Characterization->Pure_Compound

Figure 3: General workflow for the isolation and purification of this compound.
In Vitro Cytotoxicity Assay (MTT Assay)

This protocol can be used to determine the cytotoxic effects of this compound on various cancer cell lines.

  • Cell Seeding: Seed cancer cells (e.g., A549, HepG2, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Topoisomerase I DNA Relaxation Assay

This assay determines the inhibitory effect of the compound on topoisomerase I activity.

  • Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA, topoisomerase I assay buffer, and purified human topoisomerase I enzyme.

  • Compound Addition: Add varying concentrations of this compound to the reaction mixture. Include a positive control (e.g., camptothecin) and a negative control (no inhibitor).

  • Incubation: Incubate the reaction at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

  • Agarose Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) on an agarose gel.

  • Visualization: Stain the gel with ethidium bromide or a safer alternative and visualize the DNA bands under UV light. Inhibition of topoisomerase I will result in a higher proportion of supercoiled DNA compared to the control.

Conclusion and Future Directions

This compound, as an analog of the clinically relevant Aclacinomycin A, holds promise as a potential anticancer agent. Its presumed mechanism of action as a dual topoisomerase inhibitor leading to apoptosis warrants further investigation. The experimental protocols provided in this guide offer a framework for researchers to explore its synthesis, isolation, and biological activities in greater detail. Future studies should focus on confirming its precise mechanism of action, evaluating its efficacy in a broader range of cancer models, and investigating its potential interactions with key signaling pathways such as NF-κB. Such research will be crucial in determining the therapeutic potential of this compound in the field of oncology. of oncology.

References

The Biological Activity of 10-Decarbomethoxyaclacinomycin A: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-Decarbomethoxyaclacinomycin A is a member of the anthracycline class of antibiotics, a group of potent antineoplastic agents. While direct studies on this compound are limited, its biological activity can be largely inferred from its close structural analog, aclacinomycin A, and the broader family of anthracyclines. This document provides a comprehensive technical guide to the biological activities of this compound class, focusing on the core mechanisms of action, cytotoxicity, induction of apoptosis, and the experimental methodologies used to elucidate these properties. Quantitative data from studies on the closely related aclacinomycin A are summarized, and key signaling pathways and experimental workflows are visualized.

Introduction to Anthracyclines and Aclacinomycins

Anthracyclines are a class of chemotherapeutic agents derived from Streptomyces species and are among the most effective anticancer drugs developed.[1][2] Their primary mechanisms of action revolve around their ability to interfere with DNA replication and RNA synthesis in rapidly dividing cancer cells.[1][3] Aclacinomycin A, a prominent member of this family, is an inhibitor of both topoisomerase I and II.[4][5] It has demonstrated significant cytotoxic activity against a variety of solid tumors and hematological malignancies.[4][6] The biological activities described herein are primarily based on studies of aclacinomycin A, the immediate structural precursor to this compound.

Core Mechanisms of Action

The anticancer effects of aclacinomycin A and, by extension, this compound, are attributed to three primary mechanisms:

  • DNA Intercalation: The planar aromatic chromophore of the anthracycline molecule inserts itself between the base pairs of the DNA double helix.[1][2] This intercalation physically obstructs the action of enzymes involved in DNA replication and transcription, leading to an inhibition of both DNA and RNA synthesis.[1][7]

  • Topoisomerase Inhibition: Aclacinomycin A is a dual inhibitor of topoisomerase I and II.[4][5] Topoisomerases are crucial enzymes that manage the topological state of DNA during replication and transcription by creating transient breaks in the DNA strands.[1] By stabilizing the complex between topoisomerase and DNA, aclacinomycin A prevents the re-ligation of these breaks, leading to the accumulation of DNA strand breaks and subsequent cell cycle arrest and apoptosis.[1][8]

  • Generation of Reactive Oxygen Species (ROS): The quinone moiety of the anthracycline structure can undergo redox cycling, leading to the production of reactive oxygen species such as superoxide and hydroxyl radicals.[1][3] This surge in ROS can induce oxidative stress, causing damage to DNA, proteins, and lipids, which further contributes to apoptosis.[1]

Core Mechanisms of Anthracycline Action A Anthracycline (e.g., Aclacinomycin A) B DNA Intercalation A->B C Topoisomerase I/II Inhibition A->C D Reactive Oxygen Species (ROS) Generation A->D E Inhibition of DNA Replication & Transcription B->E F DNA Strand Breaks C->F G Oxidative Stress D->G H Cell Cycle Arrest & Apoptosis E->H F->H G->H Aclacinomycin A-Induced Apoptosis Pathway cluster_0 Drug Action cluster_1 Cellular Response A Aclacinomycin A B DNA Damage (Topoisomerase Inhibition, ROS) A->B C Caspase-8 Activation B->C D Caspase-9 Activation B->D E Caspase-3 Activation C->E D->E F PARP Cleavage E->F G Apoptosis F->G MTT Assay Workflow A Seed Cells in 96-well Plate B Treat with Test Compound A->B C Incubate B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Add Solubilization Solution E->F G Measure Absorbance F->G Annexin V/PI Apoptosis Assay Workflow A Treat Cells to Induce Apoptosis B Harvest Cells A->B C Wash with PBS B->C D Resuspend in Binding Buffer C->D E Add Annexin V-FITC & Propidium Iodide D->E F Incubate (15 min) E->F G Analyze by Flow Cytometry F->G

References

The Role of the C-10 Carbomethoxy Group in the Biological Activity of Aclacinomycin A: A Structure-Activity Relationship Analysis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Aclacinomycin A is a potent anthracycline antibiotic with significant antitumor activity, primarily attributed to its ability to inhibit topoisomerase I and II, leading to DNA damage and apoptosis in cancer cells. The complex structure of aclacinomycin A, featuring a tetracyclic aglycone and a trisaccharide chain, offers multiple sites for chemical modification to modulate its biological activity and toxicity. This technical guide focuses on the structure-activity relationship (SAR) of aclacinomycin A, with a specific emphasis on the role of the carbomethoxy group at the C-10 position. Understanding the impact of modifications at this site, particularly its removal to form 10-decarbomethoxyaclacinomycin A, is crucial for the rational design of novel anthracycline analogs with improved therapeutic indices.

Core Structure and Modifications

The fundamental structure of aclacinomycin A consists of the aklavinone aglycone and a trisaccharide moiety attached at the C-7 position. The C-10 position of the aglycone bears a carbomethoxy group, which has been a target for chemical modification to investigate its influence on the drug's efficacy and mechanism of action. The removal of this group results in this compound.

Quantitative Structure-Activity Relationship (SAR)

The biological activity of aclacinomycin A and its analogs is highly dependent on their chemical structure. The carbomethoxy group at the C-10 position has been shown to be important for the cytotoxic and DNA/RNA synthesis inhibitory activities of the molecule.

Cytotoxicity Data

Studies comparing the cytotoxic effects of aclacinomycin A and its derivatives have revealed that modifications at the C-10 position can significantly alter its potency. While specific IC50 values for this compound are not extensively reported in recent literature, early studies have demonstrated that the removal of the carbomethoxy group leads to a decrease in biological activity.

CompoundCell LineIC50 (µM)Reference
Aclacinomycin A A549 (Lung Carcinoma)0.27[1]
HepG2 (Liver Carcinoma)0.32[1]
MCF-7 (Breast Carcinoma)0.62[1]
L1210 (Leukemia)~0.047 (0.038 µg/ml)[2]
This compound L1210 (Leukemia)Decreased Activity[3]

Note: The activity of this compound is qualitatively described as decreased compared to the parent compound.

Inhibition of DNA and RNA Synthesis

Aclacinomycin A is a potent inhibitor of both DNA and RNA synthesis, a key aspect of its anticancer mechanism. The C-10 carbomethoxy group appears to play a role in this inhibitory activity.

CompoundAssayIC50 (µg/ml)Reference
Aclacinomycin A [¹⁴C]-Thymidine Incorporation (DNA Synthesis) in L1210 cells0.30[2]
[¹⁴C]-Uridine Incorporation (RNA Synthesis) in L1210 cells0.038[2]
This compound Inhibition of RNA and DNA synthesis in L1210 cellsDecreased Activity[3]

Mechanism of Action: The Role of the C-10 Position

Aclacinomycin A exerts its cytotoxic effects through a multi-faceted mechanism of action. The integrity of the C-10 position and its substituent is thought to influence the compound's interaction with its molecular targets.

Topoisomerase Inhibition

Aclacinomycin A is a dual inhibitor of topoisomerase I and II.[4] It stabilizes the enzyme-DNA cleavage complex, leading to DNA strand breaks and the initiation of apoptosis. The carbomethoxy group at C-10 may contribute to the binding affinity and orientation of the drug within the ternary complex, thereby influencing its inhibitory potency.

Induction of Apoptosis

The ultimate fate of cancer cells treated with aclacinomycin A is apoptosis. This programmed cell death is triggered by the DNA damage caused by topoisomerase inhibition. The apoptotic cascade involves the activation of initiator and effector caspases. Aclacinomycin A has been shown to activate caspase-3 and caspase-8.[1] The reduced activity of this compound suggests a diminished capacity to induce this apoptotic pathway.

Experimental Protocols

Synthesis of this compound

Reference: Based on the demethoxycarbonylation procedures for aclacinomycin A.[3]

Procedure:

  • Saponification: Aclacinomycin A is dissolved in a suitable solvent (e.g., a mixture of methanol and water).

  • An aqueous solution of a base (e.g., sodium hydroxide) is added, and the mixture is stirred at room temperature. The progress of the saponification of the C-10 carbomethoxy group to a carboxylic acid is monitored by thin-layer chromatography (TLC).

  • Acidification and Decarboxylation: Upon completion of the saponification, the reaction mixture is neutralized and then acidified with a dilute acid (e.g., hydrochloric acid).

  • The acidified solution is heated to induce decarboxylation at the C-10 position, yielding this compound.

  • Purification: The product is extracted with an organic solvent (e.g., chloroform) and purified using column chromatography on silica gel.

In Vitro Cytotoxicity Assay (MTT Assay)

Principle: This colorimetric assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of aclacinomycin A and this compound for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., dimethyl sulfoxide or a solution of sodium dodecyl sulfate in dilute HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Topoisomerase I Inhibition Assay (DNA Relaxation Assay)

Principle: This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I.

Protocol:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing supercoiled plasmid DNA, topoisomerase I enzyme, and the test compound at various concentrations in a suitable reaction buffer.

  • Incubation: The reaction mixture is incubated at 37°C for a specific time (e.g., 30 minutes).

  • Reaction Termination: The reaction is stopped by the addition of a stop solution containing a protein denaturant (e.g., SDS) and a DNA loading dye.

  • Agarose Gel Electrophoresis: The DNA samples are loaded onto an agarose gel and subjected to electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

  • Visualization: The DNA bands are visualized by staining with an intercalating dye (e.g., ethidium bromide) and imaged under UV light.

  • Analysis: Inhibition of topoisomerase I activity is indicated by the persistence of the supercoiled DNA band and a decrease in the intensity of the relaxed DNA band in the presence of the test compound.

Visualizations

Logical Relationship of SAR

SAR_Logic Aclacinomycin_A Aclacinomycin A (C-10 Carbomethoxy) Activity Biological Activity (Cytotoxicity, DNA/RNA Synthesis Inhibition) Aclacinomycin_A->Activity Exhibits Potent Decarbomethoxy_AcmA 10-Decarbomethoxy- aclacinomycin A Decreased_Activity Decreased Activity Decarbomethoxy_AcmA->Decreased_Activity Leads to

Caption: SAR of C-10 modification in Aclacinomycin A.

Experimental Workflow for Cytotoxicity and SAR Analysis

Experimental_Workflow cluster_synthesis Synthesis cluster_assay Biological Evaluation cluster_analysis SAR Analysis AcmA Aclacinomycin A Synthesis Chemical Modification (Demethoxycarbonylation) AcmA->Synthesis Treatment Treat with Compounds AcmA->Treatment Decarb_AcmA 10-Decarbomethoxy- aclacinomycin A Synthesis->Decarb_AcmA Decarb_AcmA->Treatment Cell_Culture Cancer Cell Lines Cell_Culture->Treatment MTT_Assay MTT Assay Treatment->MTT_Assay IC50 Determine IC50 Values MTT_Assay->IC50 Comparison Compare IC50 Values IC50->Comparison Conclusion Conclude Role of C-10 Group Comparison->Conclusion

Caption: Workflow for SAR study of this compound.

Signaling Pathway of Aclacinomycin A-Induced Apoptosis

Apoptosis_Pathway AcmA Aclacinomycin A Topo_I_II Topoisomerase I/II AcmA->Topo_I_II Inhibits DNA_Damage DNA Strand Breaks Topo_I_II->DNA_Damage Leads to Apoptosis_Signal Apoptotic Signaling Cascade DNA_Damage->Apoptosis_Signal Caspase8 Caspase-8 Activation Apoptosis_Signal->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Aclacinomycin A-induced apoptotic pathway.

Conclusion

The available evidence strongly suggests that the carbomethoxy group at the C-10 position of aclacinomycin A is a critical determinant of its biological activity. Its removal to form this compound results in a diminished capacity to inhibit cancer cell growth and suppress DNA and RNA synthesis. This underscores the importance of the C-10 substituent for the potent anticancer effects of aclacinomycin A. Further quantitative studies on a broader range of C-10 modified analogs would provide deeper insights into the SAR at this position and could guide the development of novel anthracyclines with enhanced therapeutic properties. For drug development professionals, this highlights the sensitivity of the anthracycline scaffold to modifications and the necessity of carefully considering the role of each functional group in the design of future anticancer agents.

References

An In-Depth Technical Guide to 10-Decarbomethoxyaclacinomycin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-Decarbomethoxyaclacinomycin A, with the molecular formula C40H51NO13, is a derivative of the anthracycline antibiotic Aclacinomycin A.[1] Anthracyclines are a well-established class of chemotherapeutic agents known for their potent anti-tumor activities. This technical guide provides a comprehensive overview of this compound, including its chemical properties, inferred biological activities based on its parent compound, and detailed experimental protocols relevant to its study. While specific quantitative data for this derivative is limited in publicly available literature, this guide leverages the extensive research on Aclacinomycin A to provide a foundational understanding for researchers and drug development professionals.

Introduction

Aclacinomycin A, the parent compound of this compound, is an antitumor antibiotic produced by Streptomyces galilaeus.[2] It is recognized for its efficacy against a range of cancers and a potentially more favorable cardiotoxicity profile compared to other anthracyclines like doxorubicin.[3] The primary mechanisms of action for Aclacinomycin A involve the inhibition of topoisomerase I and II, leading to the disruption of DNA replication and transcription, and the induction of apoptosis in cancer cells.[4][5] this compound is a structural analog of Aclacinomycin A, and while detailed studies on this specific derivative are not widely published, its biological activity is presumed to be similar to that of the parent compound.

Chemical and Physical Properties

PropertyValueSource
Molecular FormulaC40H51NO13PubChem
Molecular Weight753.8 g/mol PubChem
IUPAC Name(7S,9S)-7-[[(2R,4S,5S,6S)-4-(dimethylamino)-5-[[(2R,4S,5R,6S)-4-hydroxy-6-methyl-5-[[(2R,6R)-6-methyl-5-oxooxan-2-yl]oxy]oxan-2-yl]oxy]-6-methyloxan-2-yl]oxy]-9-ethyl-4,6,9-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dionePubChem
SynonymsDCMAA, 10-Decarboxymethylaclacinomycin APubChem

Biological Activity and Mechanism of Action (Inferred from Aclacinomycin A)

The biological activities of this compound are expected to mirror those of Aclacinomycin A, focusing on two key areas: topoisomerase inhibition and apoptosis induction.

Topoisomerase Inhibition

Aclacinomycin A is a dual inhibitor of topoisomerase I and II, enzymes crucial for resolving DNA topological problems during replication, transcription, and recombination. By stabilizing the topoisomerase-DNA cleavage complex, Aclacinomycin A prevents the re-ligation of the DNA strands, leading to an accumulation of DNA breaks and ultimately, cell death. It is highly probable that this compound retains this inhibitory activity.

Induction of Apoptosis

Aclacinomycin A has been shown to induce apoptosis in various cancer cell lines.[5] This programmed cell death is a critical mechanism for eliminating cancerous cells. The apoptotic cascade can be initiated through intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Research on Aclacinomycin A suggests it can activate caspases, key executioner proteins in the apoptotic process.

Quantitative Data (Aclacinomycin A)

Cell LineCancer TypeIC50 (µM)
A549Lung Carcinoma0.27
HepG2Liver Carcinoma0.32
MCF-7Breast Carcinoma0.62
V79Chinese Hamster LungNot specified, showed negative effect on proliferation
irs-2Chinese Hamster Ovary (radiosensitive)Not specified, showed negative effect on proliferation

Data sourced from APExBIO and MedChemExpress for Aclacinomycin A.[4][5]

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential for the characterization of this compound. These are based on standard protocols used for Aclacinomycin A and other topoisomerase inhibitors.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549, HepG2, MCF-7)

  • 96-well plates

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Topoisomerase I Inhibition Assay (DNA Relaxation Assay)

Objective: To assess the inhibitory effect of this compound on topoisomerase I activity.

Materials:

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Human Topoisomerase I enzyme

  • 10x Topoisomerase I reaction buffer

  • This compound stock solution (in DMSO)

  • Agarose gel

  • Ethidium bromide

  • Gel electrophoresis apparatus

  • UV transilluminator

Procedure:

  • Set up reaction tubes containing 1x Topoisomerase I reaction buffer and supercoiled plasmid DNA.

  • Add varying concentrations of this compound to the tubes. Include a no-drug control and a control with a known Topoisomerase I inhibitor (e.g., Camptothecin).

  • Initiate the reaction by adding Topoisomerase I enzyme to each tube.

  • Incubate the reactions at 37°C for 30 minutes.

  • Stop the reaction by adding a stop solution/loading dye.

  • Run the samples on an agarose gel.

  • Stain the gel with ethidium bromide and visualize under UV light.

  • Inhibition of Topoisomerase I is indicated by the persistence of the supercoiled DNA form, as the enzyme is prevented from relaxing it into its open circular form.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

Objective: To quantify the induction of apoptosis by this compound.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with different concentrations of this compound for 24-48 hours.

  • Harvest the cells (including floating and adherent cells) and wash with cold PBS.

  • Resuspend the cells in 1x binding buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry.

  • Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and necrosis (Annexin V negative, PI positive).

Visualizations

Proposed Mechanism of Action

Mechanism_of_Action cluster_cell Cancer Cell Drug 10-Decarbomethoxy- aclacinomycin A Topoisomerase Topoisomerase I/II Drug->Topoisomerase Inhibition DNA_Damage DNA Strand Breaks Topoisomerase->DNA_Damage Stabilizes Cleavage Complex Apoptosis Apoptosis DNA_Damage->Apoptosis Triggers Experimental_Workflow Start Start: Cell Seeding Treatment Treatment with This compound Start->Treatment Incubation Incubation (48-72h) Treatment->Incubation MTT_Assay MTT Assay Incubation->MTT_Assay Data_Analysis Data Analysis (Absorbance Reading) MTT_Assay->Data_Analysis IC50 IC50 Determination Data_Analysis->IC50 End End: Cytotoxicity Profile IC50->End Apoptosis_Pathway Drug 10-Decarbomethoxy- aclacinomycin A DNA_Damage DNA Damage Drug->DNA_Damage Mitochondria Mitochondrial Pathway DNA_Damage->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

An In-depth Technical Guide on the Cytotoxicity of 10-Decarbomethoxyaclacinomycin A in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the latest available research, specific data on the cytotoxicity of 10-Decarbomethoxyaclacinomycin A is limited. This guide synthesizes information on its parent compound, Aclacinomycin A (Aclarubicin), to provide a comprehensive overview of its likely cytotoxic properties and mechanisms of action. The information presented herein should be considered as a baseline for further investigation into this specific derivative.

Introduction

Aclacinomycin A is an anthracycline antibiotic that has demonstrated significant antitumor activity.[1][2] It is a second-generation anthracycline developed to offer an improved therapeutic profile, including reduced cardiotoxicity, compared to earlier anthracyclines like doxorubicin.[2][3] The derivative, this compound, is a structural analog of Aclacinomycin A. While direct studies on this derivative are not widely available, its cytotoxic effects are expected to be largely influenced by the mechanisms of its parent compound. This document provides a detailed technical overview of the cytotoxic effects of Aclacinomycin A in various cancer cell lines, its proposed mechanisms of action, and the experimental protocols typically employed in such evaluations.

Quantitative Cytotoxicity Data

The cytotoxic potential of Aclacinomycin A has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting biological or biochemical functions. The following table summarizes the reported IC50 values for Aclacinomycin A in different cancer cell lines.

Cancer Cell LineCell TypeIC50 (µM)Reference
A549Lung Carcinoma0.27[4]
HepG2Hepatocellular Carcinoma0.32[4]
MCF-7Breast Adenocarcinoma0.62[4]
DU-145Prostate Carcinoma0.129[5]
BXPC-3Pancreatic AdenocarcinomaSuperior to gemcitabine and doxorubicin[6]
CAPAN-2Pancreatic AdenocarcinomaSuperior to gemcitabine and doxorubicin[6]
CFPAC-1Pancreatic AdenocarcinomaEqually potent to gemcitabine and doxorubicin[6]

Experimental Protocols

The evaluation of a compound's cytotoxicity is a critical step in anticancer drug discovery. A variety of in vitro assays are employed to determine the efficacy and mechanism of action of potential therapeutic agents.

Cancer cell lines are cultured in appropriate media, such as Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640, supplemented with fetal bovine serum (FBS) and antibiotics (penicillin-streptomycin). Cells are maintained in a humidified incubator at 37°C with 5% CO2.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a widely used method to assess cell viability.[7]

  • Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., Aclacinomycin A) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated for 3-4 hours. Metabolically active cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Flow Cytometry for Apoptosis Detection: This technique is used to quantify the extent of apoptosis induced by the test compound.

  • Cell Treatment and Harvesting: Cells are treated with the compound, harvested, and washed with phosphate-buffered saline (PBS).

  • Staining: Cells are stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the apoptotic cell membrane) and a viability dye like Propidium Iodide (PI) or 7-AAD (which stains necrotic or late apoptotic cells with compromised membrane integrity).

  • Analysis: The stained cells are analyzed using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cell populations.

Mechanism of Action

Aclacinomycin A exerts its cytotoxic effects through a multi-faceted mechanism of action, which is a hallmark of anthracycline antibiotics.[1][8]

  • Topoisomerase Inhibition: Aclacinomycin A is a dual inhibitor of topoisomerase I and II.[1][4][9] These enzymes are crucial for relieving torsional strain in DNA during replication and transcription. By inhibiting their function, Aclacinomycin A leads to the accumulation of DNA strand breaks, ultimately triggering cell death.[8]

  • DNA Intercalation: The planar aromatic structure of Aclacinomycin A allows it to intercalate between the base pairs of the DNA double helix.[3][8] This physical insertion distorts the DNA structure, interfering with DNA replication and transcription processes.[8]

  • Generation of Reactive Oxygen Species (ROS): Aclacinomycin A can undergo redox cycling, leading to the production of reactive oxygen species.[8][10] Elevated ROS levels induce oxidative stress, causing damage to cellular components such as DNA, proteins, and lipids, and contributing to apoptosis.

  • Induction of Apoptosis: The cellular damage induced by topoisomerase inhibition, DNA intercalation, and ROS generation culminates in the activation of apoptotic pathways.[6][8] Aclacinomycin A has been shown to induce apoptosis in various cancer cell lines, as evidenced by the cleavage of PARP and activation of caspases.[4][6]

Visualizations

experimental_workflow Experimental Workflow for In Vitro Cytotoxicity Assessment cluster_setup Assay Setup cluster_treatment Treatment cluster_analysis Analysis cluster_viability Viability Assay (e.g., MTT) cluster_apoptosis Apoptosis Assay (e.g., Flow Cytometry) cluster_data Data Interpretation cell_culture Cancer Cell Line Culture cell_seeding Cell Seeding in 96-well Plates cell_culture->cell_seeding compound_prep Prepare Serial Dilutions of This compound treatment Incubate Cells with Compound cell_seeding->treatment compound_prep->treatment mtt_addition Add MTT Reagent treatment->mtt_addition cell_harvest Harvest Cells treatment->cell_harvest formazan_solubilization Solubilize Formazan mtt_addition->formazan_solubilization readout Measure Absorbance formazan_solubilization->readout ic50 Calculate IC50 Values readout->ic50 staining Stain with Annexin V / PI cell_harvest->staining flow_cytometry Analyze by Flow Cytometry staining->flow_cytometry apoptosis_quant Quantify Apoptotic Population flow_cytometry->apoptosis_quant

Caption: A generalized workflow for evaluating the cytotoxicity of a compound in cancer cell lines.

signaling_pathway Proposed Signaling Pathway for Aclacinomycin A Cytotoxicity cluster_cellular_targets Cellular Targets cluster_cellular_effects Cellular Effects cluster_downstream Downstream Signaling compound Aclacinomycin A topoisomerase Topoisomerase I & II compound->topoisomerase Inhibition dna Nuclear DNA compound->dna Intercalation ros Reactive Oxygen Species (ROS) Generation compound->ros dna_damage DNA Strand Breaks topoisomerase->dna_damage replication_inhibition Inhibition of DNA Replication & Transcription dna->replication_inhibition apoptosis Apoptosis dna_damage->apoptosis replication_inhibition->apoptosis ros->apoptosis caspase_activation Caspase Activation apoptosis->caspase_activation parp_cleavage PARP Cleavage caspase_activation->parp_cleavage

Caption: Key molecular events in Aclacinomycin A-induced cancer cell death.

Conclusion

While direct experimental data for this compound is not yet prevalent in published literature, the extensive research on its parent compound, Aclacinomycin A, provides a strong foundation for predicting its cytotoxic properties. It is anticipated that this compound will exhibit potent anticancer activity through mechanisms involving topoisomerase inhibition, DNA intercalation, and the induction of apoptosis, similar to other anthracyclines. Further in-depth studies are warranted to elucidate the specific cytotoxic profile and therapeutic potential of this particular derivative in various cancer cell lines.

References

Methodological & Application

Application Notes & Protocols: Chemoenzymatic Synthesis of 10-Decarbomethoxyaclacinomycin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed, research-level overview and protocol for a plausible chemoenzymatic synthesis of 10-Decarbomethoxyaclacinomycin A, an analog of the anthracycline antibiotic Aclacinomycin A. This document outlines a multi-step process commencing with the chemical synthesis of the aglycone, (±)-aklavinone, followed by a series of enzymatic steps including the synthesis of the key sugar donor, glycosylation, and final modification to yield the target compound.

The proposed pathway leverages the specificity of enzymes to overcome challenges in chemical synthesis, particularly in glycosylation and late-stage functional group modifications.

Overall Synthetic Strategy

The synthesis is designed as a four-stage process, combining organic synthesis with biocatalysis.

  • Stage 1: Chemical Synthesis of (±)-Aklavinone. The tetracyclic core, aklavinone, is prepared via a multi-step chemical synthesis. Several total syntheses have been reported, often relying on cycloaddition reactions to construct the anthracyclinone framework.

  • Stage 2: Enzymatic Synthesis of TDP-L-rhodosamine. The activated glycosyl donor, TDP-L-rhodosamine, is synthesized enzymatically from a common precursor, TDP-L-daunosamine, utilizing N-methyltransferase enzymes.

  • Stage 3: Enzymatic Glycosylation. The chemically synthesized aklavinone is glycosylated with TDP-L-rhodosamine using the glycosyltransferase AknS and its activating partner protein AknT, yielding Aclacinomycin T.

  • Stage 4: Enzymatic Demethylation and Decarbomethoxylation. Aclacinomycin T is sequentially treated with the enzymes RdmC (an aclacinomycin methyl esterase) and RdmB (an aclacinomycin-10-hydroxylase with decarboxylase activity) to furnish the final product, this compound.

G cluster_0 Stage 1: Chemical Synthesis cluster_1 Stage 2: Enzymatic Sugar Synthesis cluster_2 Stage 3 & 4: Enzymatic Assembly & Modification Chemical Precursors Chemical Precursors Aklavinone Aklavinone Chemical Precursors->Aklavinone Multi-step synthesis Akn Aklavinone Aklavinone->Akn TDP-L-daunosamine TDP-L-daunosamine TDP-L-rhodosamine TDP-L-rhodosamine TDP-L-daunosamine->TDP-L-rhodosamine AclP, AknX2 (N-methyltransferases) Rhodo TDP-L-rhodosamine TDP-L-rhodosamine->Rhodo AcmT Aclacinomycin T Akn->AcmT Rhodo->AcmT Demethoxy 15-Demethoxy- aclacinomycin T AcmT->Demethoxy RdmC (Esterase) Final 10-Decarbomethoxy- aclacinomycin A Demethoxy->Final RdmB (Decarboxylase/ Hydroxylase) Glycosylation Glycosylation (AknS/AknT) Glycosylation->AcmT

Caption: Proposed chemoenzymatic synthesis pathway.

Data Presentation

Table 1: Kinetic Parameters of Key Enzymes
Enzyme/ComplexSubstrateKm (µM)kcat (min-1)Reference
AknS/AknTAklavinone1.5 - 200-[1]
AknS/AknTTDP-L-rhodosamine-0.22 (stimulated)[1][2]
RdmCAclacinomycin T15.5-[3]
RdmB15-Demethoxyaclacinomycin T--[3][4]

Note: Complete kinetic data for all substrates is not fully available in the cited literature. The stimulation of AknS by AknT is reported to be ~40-fold.

Experimental Protocols

Protocol 3.1: Representative Chemical Synthesis of (±)-Aklavinone

This protocol is a representative summary based on established synthetic strategies (e.g., Hauser annulation, Diels-Alder reactions). Researchers should consult the primary literature for detailed procedures and characterization data.

  • Annulation Reaction: A suitably substituted phthalide is reacted with a dienophile, such as a cyclohexenone derivative, under basic conditions to form the tetracyclic core.

  • Aromatization: The resulting intermediate is aromatized, often through oxidation, to yield the anthraquinone skeleton.

  • Functional Group Manipulation: Subsequent steps involve the introduction and modification of functional groups on the A and D rings to match the structure of aklavinone. This may include demethylation, hydroxylation, and stereoselective reduction steps.

  • Purification: The final product, (±)-aklavinone, is purified by column chromatography. The structure should be confirmed by 1H NMR, 13C NMR, and mass spectrometry.

Protocol 3.2: Expression and Purification of Recombinant Enzymes

This protocol provides a general workflow for obtaining the necessary enzymes. Optimization may be required for each specific protein.

  • Gene Synthesis and Cloning: The genes for AknS, AknT, RdmC, and RdmB (from S. galilaeus and S. purpurascens, respectively) are codon-optimized for E. coli expression and synthesized. Genes are cloned into an appropriate expression vector (e.g., pET series with an N-terminal His6-tag).

  • Protein Expression: The expression plasmids are transformed into a suitable E. coli strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium containing the appropriate antibiotic. The culture is grown at 37°C to an OD600 of 0.6-0.8. Protein expression is induced with IPTG (e.g., 0.5 mM final concentration) and the culture is incubated for a further 16-20 hours at a reduced temperature (e.g., 18°C).

  • Cell Lysis: Cells are harvested by centrifugation, resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF), and lysed by sonication on ice. The lysate is clarified by centrifugation.

  • Affinity Chromatography: The clarified lysate is loaded onto a Ni-NTA affinity column. The column is washed with wash buffer (lysis buffer with 20 mM imidazole) and the His-tagged protein is eluted with elution buffer (lysis buffer with 250 mM imidazole).

  • Buffer Exchange: The purified protein is buffer-exchanged into a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) using dialysis or a desalting column. Protein concentration is determined, and aliquots are flash-frozen in liquid nitrogen and stored at -80°C.

G start Gene Cloning transform Transformation into E. coli start->transform culture Cell Culture & Induction transform->culture lysis Cell Lysis culture->lysis purify Ni-NTA Affinity Chromatography lysis->purify exchange Buffer Exchange & Storage purify->exchange

Caption: General workflow for enzyme expression and purification.
Protocol 3.3: Enzymatic Synthesis of TDP-L-rhodosamine

This protocol outlines the enzymatic conversion of a precursor sugar nucleotide.

  • Reaction Setup: In a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2), combine TDP-L-daunosamine (1 mM), S-adenosyl-L-methionine (SAM, 2.5 mM), purified AclP, and purified AknX2 enzymes.

  • Incubation: Incubate the reaction mixture at 30°C. Monitor the progress of the reaction by HPLC-MS.

  • Purification: Once the reaction is complete, the enzymes can be removed by ultrafiltration. The resulting solution containing TDP-L-rhodosamine can be purified by anion-exchange chromatography if necessary, or used directly in the subsequent glycosylation step.[5]

Protocol 3.4: In Vitro Glycosylation of Aklavinone to Aclacinomycin T

This protocol is adapted from Leimkuhler et al.[1]

  • Reaction Mixture Preparation: Prepare the reaction buffer: 75 mM Tris-HCl (pH 7.5), 10 mM MgCl2.

  • Substrate Preparation: Dissolve (±)-aklavinone in DMSO to create a stock solution. The final reaction will contain 10% (v/v) DMSO.

  • Enzymatic Reaction: In a microcentrifuge tube, combine the following:

    • Aklavinone (to a final concentration of 100 µM)

    • TDP-L-rhodosamine (to a final concentration of 1.6 mM)

    • Purified AknT enzyme (to a final concentration of 3 µM)

    • Purified AknS enzyme (to a final concentration of 9 µM)

    • Reaction buffer to the final volume.

  • Incubation: Incubate the reaction at 25°C.

  • Monitoring and Quenching: Monitor the reaction for the complete conversion of aklavinone to Aclacinomycin T using RP-HPLC with detection at 435 nm.[1] To quench an aliquot for analysis, mix 10 µL of the reaction with 90 µL of methanol.

  • Work-up: Once complete, the reaction mixture can be processed for the next step. The product, Aclacinomycin T, can be purified by preparative HPLC if desired.

Protocol 3.5: In Vitro Conversion to this compound

This two-step enzymatic cascade is adapted from Niemi et al.[4][6]

  • Reaction Setup: To the solution containing Aclacinomycin T (e.g., up to 86 µM) from the previous step, add the purified RdmC enzyme (approximately 10 µg per reaction).

  • First Incubation (RdmC): Incubate the mixture at 37°C for 30 minutes. This step converts Aclacinomycin T to 15-demethoxyaclacinomycin T.

  • Second Enzyme Addition: Add the purified RdmB enzyme (approximately 10 µg per reaction) to the same reaction tube.

  • Second Incubation (RdmB): Continue the incubation at 37°C for another 30-60 minutes. This step converts the intermediate to this compound.

  • Monitoring and Purification: The progress of the reaction and the final product can be monitored by HPLC-MS. The final product can be purified from the reaction mixture using preparative RP-HPLC.

  • Structural Confirmation: The identity of this compound should be confirmed using high-resolution mass spectrometry and NMR spectroscopy.

G cluster_0 Step 1: Glycosylation cluster_1 Step 2: C-10 Modification Aklavinone Aklavinone Incubate1 Incubate at 25°C Aklavinone->Incubate1 TDP_Rhodosamine TDP-L-rhodosamine TDP_Rhodosamine->Incubate1 AknS_AknT AknS/AknT Enzymes AknS_AknT->Incubate1 AcmT Aclacinomycin T Incubate1->AcmT RdmC RdmC Enzyme AcmT->RdmC Product from Step 1 Incubate2 Incubate at 37°C RdmC->Incubate2 Intermediate 15-Demethoxy- aclacinomycin T Incubate2->Intermediate Incubate3 Incubate at 37°C Intermediate->Incubate3 RdmB RdmB Enzyme RdmB->Incubate3 FinalProduct 10-Decarbomethoxy- aclacinomycin A Incubate3->FinalProduct

Caption: Experimental workflow for the enzymatic stages.

References

Application Notes and Protocols for the Purification of 10-Decarbomethoxyaclacinomycin A from Streptomyces Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the purification of 10-Decarbomethoxyaclacinomycin A, a lesser-known analog of the anthracycline antibiotic Aclacinomycin A, from Streptomyces fermentation cultures. While specific protocols for this particular analog are not widely published, this guide synthesizes established methods for the purification of Aclacinomycin A and other related anthracyclines. The protocol covers fermentation of the producing Streptomyces strain, solvent extraction of the active compounds, and a multi-step chromatographic purification strategy. Quantitative data from a representative purification process are summarized, and a detailed experimental workflow is provided. This guide serves as a foundational method that can be optimized for the specific purification of this compound.

Introduction

Aclacinomycin A is a clinically important anthracycline antibiotic used in cancer chemotherapy, known for its activity against various tumors. It is part of a larger family of aclacinomycins, which are secondary metabolites produced by various Streptomyces species, most notably Streptomyces galilaeus. These compounds consist of a polyketide-derived aglycone, aklavinone, attached to a trisaccharide chain. Variations in the aglycone and sugar moieties give rise to a wide array of aclacinomycin analogs, including this compound. The purification of a specific analog from a complex fermentation broth presents a significant challenge due to the structural similarity of the co-produced compounds.

This protocol outlines a general yet detailed approach for the isolation and purification of this compound, leveraging techniques commonly employed for the broader class of aclacinomycins. The methodology emphasizes a combination of solvent extraction and chromatographic separations to achieve a high degree of purity.

Experimental Protocols

Fermentation of Streptomyces galilaeus

Objective: To cultivate Streptomyces galilaeus under conditions optimized for the production of aclacinomycins.

Materials:

  • Streptomyces galilaeus strain (e.g., ATCC 31133)

  • Inoculum medium (e.g., ISP2 medium)

  • Production medium (e.g., M3 medium: glucose 10.0 g/L, yeast extract 1.0 g/L, meat extract 4.0 g/L, peptone 4.0 g/L, NaCl 2.0 g/L)[1]

  • Shake flasks

  • Fermenter

Protocol:

  • Prepare a seed culture by inoculating a suitable inoculum medium with spores or a mycelial suspension of Streptomyces galilaeus.

  • Incubate the seed culture at 28-30°C for 48-72 hours with shaking at 180-200 rpm.

  • Inoculate the production medium in a fermenter with the seed culture (typically 5-10% v/v).

  • Carry out the fermentation at 28-30°C for 5-8 days. Maintain aeration and agitation to ensure sufficient oxygen supply. The pH of the culture should be monitored and maintained in the range of 6.5-7.5.[1]

  • Monitor the production of aclacinomycins periodically by taking samples and analyzing them using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Extraction of Aclacinomycins

Objective: To extract the aclacinomycin complex from the fermentation broth.

Materials:

  • Fermentation broth

  • Ethyl acetate or a mixture of chloroform and methanol (1:1 v/v)

  • Centrifuge

  • Rotary evaporator

Protocol:

  • At the end of the fermentation, harvest the culture broth and separate the mycelium from the supernatant by centrifugation at 8,000-10,000 x g for 15-20 minutes.[2][3]

  • The aclacinomycins are present in both the mycelium and the supernatant.

  • Mycelium Extraction: Extract the mycelial cake with a suitable organic solvent such as ethyl acetate or a chloroform:methanol mixture. Repeat the extraction process 2-3 times to ensure complete recovery.[2][3]

  • Supernatant Extraction: Extract the supernatant with an equal volume of ethyl acetate. Perform the extraction in a separating funnel and repeat the process 2-3 times.

  • Pool all the organic extracts.

  • Concentrate the pooled organic extract under reduced pressure using a rotary evaporator to obtain the crude extract.

Chromatographic Purification

Objective: To separate and purify this compound from the crude extract.

2.3.1. Silica Gel Column Chromatography (Initial Separation)

Materials:

  • Crude extract

  • Silica gel (60-120 mesh)

  • Solvents: Hexane, ethyl acetate, chloroform, methanol

  • Chromatography column

Protocol:

  • Prepare a silica gel column packed in a suitable non-polar solvent like hexane.

  • Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., chloroform or a hexane:ethyl acetate mixture) and load it onto the column.

  • Elute the column with a gradient of increasing polarity. A common solvent system is a stepwise gradient of hexane:ethyl acetate (e.g., from 9:1 to 1:9 v/v) followed by ethyl acetate and then a gradient of chloroform:methanol.[3]

  • Collect fractions of a defined volume (e.g., 10-20 mL).

  • Analyze the fractions by TLC to identify those containing the desired compound. A typical mobile phase for TLC analysis of aclacinomycins is chloroform:methanol (95:5 v/v).

  • Pool the fractions containing the target compound.

  • Concentrate the pooled fractions to obtain a partially purified extract.

2.3.2. Preparative Thin Layer Chromatography (Intermediate Purification)

Materials:

  • Partially purified extract from column chromatography

  • Preparative TLC plates (e.g., Silica gel 60 F254)

  • Developing chamber

  • Solvent system (e.g., chloroform:methanol, 95:5 v/v)

  • UV lamp for visualization

  • Scraper and elution solvent (e.g., methanol)

Protocol:

  • Dissolve the partially purified extract in a small volume of a suitable solvent.

  • Apply the dissolved extract as a band onto the preparative TLC plate.

  • Develop the plate in a chamber saturated with the chosen solvent system.

  • After development, visualize the separated bands under a UV lamp.

  • Carefully scrape the band corresponding to the desired compound.

  • Elute the compound from the silica gel using a polar solvent like methanol.

  • Filter to remove the silica gel and concentrate the eluate to obtain a more purified fraction.

2.3.3. High-Performance Liquid Chromatography (Final Purification)

Materials:

  • Purified fraction from preparative TLC

  • HPLC system with a preparative or semi-preparative column (e.g., C18 reverse-phase or a normal-phase silica column)

  • HPLC grade solvents (e.g., acetonitrile, water, methanol, chloroform)

  • UV-Vis detector

Protocol:

  • Dissolve the purified fraction in the HPLC mobile phase.

  • Filter the sample through a 0.22 µm filter before injection.

  • Perform the HPLC separation using a suitable column and mobile phase. For reverse-phase HPLC, a gradient of acetonitrile and water is common. For normal-phase HPLC, a mobile phase like chloroform:methanol:acetic acid:water:triethylamine could be employed.

  • Monitor the elution profile at a suitable wavelength (e.g., 254 nm or 430 nm for aclacinomycins).

  • Collect the peak corresponding to this compound.

  • Concentrate the collected fraction to obtain the pure compound.

  • Confirm the purity and identity of the final product using analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Presentation

The following table summarizes representative quantitative data for the purification of an aclacinomycin analog. Actual yields and purity will vary depending on the specific Streptomyces strain, fermentation conditions, and purification efficiency.

Purification StepStarting Material (g)Product (mg)Yield (%)Purity (%)
Crude Extraction100 (Dry Cell Weight)5,000 (Crude Extract)-~5
Silica Gel Column5.0 (Crude Extract)80016~40
Preparative TLC0.8 (Column Fraction)15018.75~85
Preparative HPLC0.15 (TLC Fraction)5033.3>98

Visualization of Experimental Workflow

The following diagram illustrates the overall workflow for the purification of this compound from a Streptomyces culture.

Purification_Workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Fermentation Streptomyces galilaeus Fermentation Harvest Harvest Culture Broth Fermentation->Harvest Centrifugation Centrifugation Harvest->Centrifugation Mycelium Mycelium Centrifugation->Mycelium Supernatant Supernatant Centrifugation->Supernatant Solvent_Extraction_M Solvent Extraction (Mycelium) Mycelium->Solvent_Extraction_M Solvent_Extraction_S Solvent Extraction (Supernatant) Supernatant->Solvent_Extraction_S Crude_Extract Crude Extract Solvent_Extraction_M->Crude_Extract Solvent_Extraction_S->Crude_Extract Silica_Column Silica Gel Column Chromatography Crude_Extract->Silica_Column Prep_TLC Preparative TLC Silica_Column->Prep_TLC Prep_HPLC Preparative HPLC Prep_TLC->Prep_HPLC Final_Product Pure 10-Decarbomethoxy- aclacinomycin A Prep_HPLC->Final_Product Analysis Purity & Structural Analysis (HPLC, MS, NMR) Final_Product->Analysis

Caption: Workflow for the purification of this compound.

Concluding Remarks

The protocol described provides a robust framework for the purification of this compound from Streptomyces culture. Researchers should note that optimization of each step, particularly the chromatographic separations, will be crucial for achieving high purity and yield of the target compound. The structural similarity of aclacinomycin analogs necessitates careful monitoring of fractions and rigorous analytical characterization of the final product.

References

Application Note: HPLC Analysis of 10-Decarbomethoxyaclacinomycin A

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of 10-decarbomethoxyaclacinomycin A, an analog of the anthracycline antibiotic aclacinomycin A, using High-Performance Liquid Chromatography (HPLC).

Introduction

This compound is a derivative of aclacinomycin A, a potent antitumor antibiotic. Accurate and reliable quantification of this compound is crucial for research, drug development, and quality control purposes. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation and quantification of anthracyclines and their derivatives due to its high specificity and sensitivity.[1] This application note details a robust HPLC method for the analysis of this compound.

Experimental Protocol

This protocol is adapted from established methods for the analysis of aclacinomycin A and its related compounds.[2][3]

2.1. Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or fluorescence detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.

  • Solvents and Reagents: HPLC grade acetonitrile, methanol, water, and ammonium formate are required.

  • Standard: A certified reference standard of this compound.

2.2. Chromatographic Conditions

The following table summarizes the recommended HPLC conditions for the analysis of this compound.

ParameterCondition
Column C18 reversed-phase (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and 0.03 M ammonium formate buffer (pH 5.0) in a 50:50 (v/v) ratio.[3]
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Fluorescence: Excitation at 435 nm, Emission at 505 nm.[3] UV: 436 nm.[2]
Injection Volume 20 µL
Run Time Approximately 15 minutes

2.3. Standard and Sample Preparation

  • Standard Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., methanol) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve a concentration range that brackets the expected sample concentrations. A typical range might be from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: The sample preparation method will depend on the matrix. For simple matrices, dissolve the sample in the mobile phase, filter through a 0.45 µm syringe filter, and inject. For complex matrices like biological fluids, a solid-phase extraction (SPE) or liquid-liquid extraction may be necessary to remove interfering substances.[4]

2.4. Analysis and Quantification

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the prepared calibration standards in ascending order of concentration.

  • Construct a calibration curve by plotting the peak area of this compound against the corresponding concentration.

  • Inject the prepared samples.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Data Presentation

The quantitative performance of the HPLC method should be evaluated. The following table summarizes typical validation parameters.

ParameterTypical Value
Linearity (R²) > 0.999
Limit of Detection (LOD) ~5 ng/mL
Limit of Quantification (LOQ) ~20 ng/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98-102%

Note: These values are illustrative and should be determined experimentally during method validation.

Visualization

4.1. Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_start Start stock Prepare Stock Standard Solution prep_start->stock sample_prep Prepare Sample (Dissolve/Extract & Filter) prep_start->sample_prep cal_standards Prepare Calibration Standards stock->cal_standards hplc_system Equilibrate HPLC System cal_standards->hplc_system sample_prep->hplc_system inject_std Inject Calibration Standards hplc_system->inject_std inject_sample Inject Samples inject_std->inject_sample cal_curve Construct Calibration Curve inject_sample->cal_curve quantify Quantify Sample Concentration cal_curve->quantify report Report Results quantify->report

Caption: Workflow for the HPLC analysis of this compound.

4.2. Signaling Pathway (Illustrative)

As this compound is an anthracycline, its mechanism of action is expected to be similar to other anthracyclines, which involves intercalation into DNA and inhibition of topoisomerase II, ultimately leading to apoptosis.

Anthracycline_Pathway cluster_cell Cancer Cell Anthracycline 10-Decarbomethoxy- aclacinomycin A DNA Nuclear DNA Anthracycline->DNA Intercalation TopoII Topoisomerase II Anthracycline->TopoII Inhibition DNA_damage DNA Double-Strand Breaks DNA->DNA_damage TopoII->DNA_damage Apoptosis Apoptosis DNA_damage->Apoptosis

Caption: Postulated mechanism of action for this compound.

References

Application Note: Mass Spectrometry Analysis of 10-Decarbomethoxyaclacinomycin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and protocol for the mass spectrometric analysis of 10-Decarbomethoxyaclacinomycin A, an anthracycline antibiotic. While direct mass spectrometry data for this specific compound is limited in publicly available literature, this note extrapolates from data on the closely related parent compound, aclacinomycin A, and other anthracyclines. The provided methodologies and expected fragmentation patterns will guide researchers in the structural characterization and quantification of this potential therapeutic agent. The primary ionization technique discussed is Electrospray Ionization (ESI), a soft ionization method suitable for analyzing large, thermally labile biomolecules without significant fragmentation.[1]

Introduction

This compound is a derivative of aclacinomycin A, a potent anthracycline antibiotic used in cancer chemotherapy.[2] Aclacinomycins and their analogues function by intercalating into DNA and inhibiting topoisomerase, leading to cytotoxic effects against cancer cells.[3][4] The structural characterization of these complex molecules is crucial for drug development, and mass spectrometry is a powerful tool for this purpose. This application note outlines the expected mass spectrometric behavior of this compound and provides a general protocol for its analysis.

The structure of this compound consists of an aglycone core, aklavinone, attached to a trisaccharide chain. The absence of the carbomethoxy group at the C-10 position distinguishes it from aclacinomycin A.

Predicted Mass Spectrometry Data

Based on the known molecular formula of this compound (C₄₀H₅₁NO₁₃), the predicted mass-to-charge ratios (m/z) for the protonated molecule and its common adducts are presented in Table 1.

Ion SpeciesPredicted m/z
[M+H]⁺754.3437
[M+Na]⁺776.3256
[M+K]⁺792.2995
[M+NH₄]⁺771.3702

Table 1: Predicted m/z values for this compound.

Predicted Fragmentation Pattern

The fragmentation of anthracyclines in tandem mass spectrometry (MS/MS) is characterized by the cleavage of the glycosidic bonds.[5] For this compound, collision-induced dissociation (CID) is expected to yield fragment ions corresponding to the sequential loss of the sugar moieties and fragments of the aglycone. The predicted fragmentation pathway is illustrated in the diagram below and the major expected fragment ions are summarized in Table 2.

Fragment IonDescriptionPredicted m/z
[M+H - C₇H₁₂O₃]⁺Loss of the terminal L-cinerulose moiety610.2752
[M+H - C₇H₁₂O₃ - C₇H₁₂O₃]⁺Loss of L-cinerulose and L-rhodinose moieties466.2067
[Aglycone+H]⁺Aklavinone aglycone383.1176
[Trisaccharide]⁺Trisaccharide chain372.2381

Table 2: Predicted major fragment ions of this compound in positive ion mode.

Experimental Protocol

This protocol provides a general procedure for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).

1. Sample Preparation

  • Dissolve 1 mg of this compound in 1 mL of methanol to prepare a 1 mg/mL stock solution.

  • Dilute the stock solution with a 50:50 mixture of acetonitrile and water containing 0.1% formic acid to a final concentration of 1-10 µg/mL for direct infusion or LC-MS analysis.

2. Liquid Chromatography

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is recommended.

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A linear gradient from 10% to 90% B over 10 minutes, followed by a 5-minute hold at 90% B and a 5-minute re-equilibration at 10% B.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

3. Mass Spectrometry

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Desolvation Gas Flow: 600 L/hr

  • Cone Gas Flow: 50 L/hr

  • Mass Range (Full Scan): m/z 100-1000

  • Tandem MS (MS/MS): For fragmentation studies, select the precursor ion [M+H]⁺ (m/z 754.34) and apply collision energy in the range of 15-40 eV to induce fragmentation.

Visualization of Experimental Workflow and Fragmentation

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Compound 10-Decarbomethoxy- aclacinomycin A Stock Stock Solution (1 mg/mL in Methanol) Compound->Stock Dissolve Working Working Solution (1-10 µg/mL in ACN/H₂O) Stock->Working Dilute LC_Column C18 Reversed-Phase Column Working->LC_Column Inject ESI_Source ESI Source (Positive Mode) LC_Column->ESI_Source Elute Mass_Analyzer Mass Analyzer ESI_Source->Mass_Analyzer Ionize Detector Detector Mass_Analyzer->Detector Analyze Mass_Spectrum Mass Spectrum Detector->Mass_Spectrum Fragmentation_Analysis Fragmentation Analysis Mass_Spectrum->Fragmentation_Analysis

Caption: Experimental workflow for LC-MS analysis.

fragmentation_pathway Parent [M+H]⁺ m/z 754.34 Fragment1 [M+H - Cinerulose]⁺ m/z 610.28 Parent->Fragment1 - C₇H₁₂O₃ Fragment2 [M+H - Cinerulose - Rhodinose]⁺ m/z 466.21 Fragment1->Fragment2 - C₇H₁₂O₃ Aglycone [Aglycone+H]⁺ m/z 383.12 Fragment2->Aglycone - C₇H₁₃NO₃

Caption: Predicted fragmentation of this compound.

Conclusion

The mass spectrometric analysis of this compound can be effectively performed using ESI-MS and tandem MS techniques. The predictable fragmentation pattern, primarily involving the cleavage of glycosidic bonds, allows for detailed structural elucidation. The protocol and data presented in this application note provide a solid foundation for researchers working on the analysis and development of this and related anthracycline compounds. It is important to note that optimization of instrumental parameters may be necessary to achieve the best results for specific applications.

References

Application Notes and Protocols for 10-Decarbomethoxyaclacinomycin A in Antibacterial Susceptibility Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Decarbomethoxyaclacinomycin A is an anthracycline antibiotic, a class of compounds known for their potent cytotoxic properties. While extensively studied in the context of cancer chemotherapy, the antibacterial potential of many anthracycline derivatives remains an area of active investigation. These application notes provide a comprehensive overview and detailed protocols for evaluating the antibacterial efficacy of this compound through standardized susceptibility testing methods. The provided methodologies are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and are intended to serve as a foundational framework for researchers.

Principle of Antibacterial Susceptibility Testing

Antimicrobial susceptibility testing (AST) is performed to determine the in vitro activity of an antimicrobial agent against a specific bacterial isolate. The primary goals are to determine the lowest concentration of the agent that inhibits bacterial growth, known as the Minimum Inhibitory Concentration (MIC), and the lowest concentration that results in bacterial death, the Minimum Bactericidal Concentration (MBC). These values are critical for assessing the potential therapeutic efficacy of a new compound. The disk diffusion method provides a qualitative assessment of susceptibility, which can be useful for screening purposes.

Applications

  • Screening for Antibacterial Activity: Initial determination of the spectrum of activity of this compound against a panel of clinically relevant bacterial strains.

  • Determination of Potency: Quantitative measurement of the MIC and MBC to establish the effective concentration range.

  • Mechanism of Action Studies: Providing baseline data for further investigations into the bactericidal or bacteriostatic nature of the compound.

  • Drug Development: Generating essential data for the preclinical evaluation of this compound as a potential antibacterial agent.

Data Presentation

Quantitative data from susceptibility testing should be organized for clarity and ease of comparison. The following tables are provided as templates for data presentation.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.

Bacterial StrainGram StainMIC (µg/mL)
Staphylococcus aureus ATCC 25923Gram-positive[Insert Data]
Enterococcus faecalis ATCC 29212Gram-positive[Insert Data]
Escherichia coli ATCC 25922Gram-negative[Insert Data]
Pseudomonas aeruginosa ATCC 27853Gram-negative[Insert Data]
[Additional Strains][+/-][Insert Data]

Table 2: Minimum Bactericidal Concentration (MBC) of this compound.

Bacterial StrainMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureus ATCC 25923[Insert Data][Insert Data][Insert Data][Bactericidal/Bacteriostatic]
Enterococcus faecalis ATCC 29212[Insert Data][Insert Data][Insert Data][Bactericidal/Bacteriostatic]
Escherichia coli ATCC 25922[Insert Data][Insert Data][Insert Data][Bactericidal/Bacteriostatic]
Pseudomonas aeruginosa ATCC 27853[Insert Data][Insert Data][Insert Data][Bactericidal/Bacteriostatic]
[Additional Strains][Insert Data][Insert Data][Insert Data][Bactericidal/Bacteriostatic]

Note: An MBC/MIC ratio of ≤ 4 is generally considered bactericidal.[1]

Table 3: Zone of Inhibition Diameters for this compound (Disk Diffusion Method).

Bacterial StrainDisk Content (µg)Zone Diameter (mm)Interpretation (S/I/R)
Staphylococcus aureus ATCC 25923[Insert Data][Insert Data][Insert Data]
Enterococcus faecalis ATCC 29212[Insert Data][Insert Data][Insert Data]
Escherichia coli ATCC 25922[Insert Data][Insert Data][Insert Data]
Pseudomonas aeruginosa ATCC 27853[Insert Data][Insert Data][Insert Data]
[Additional Strains][Insert Data][Insert Data][Insert Data]

Note: Interpretation as Susceptible (S), Intermediate (I), or Resistant (R) requires established breakpoints, which are not yet available for this investigational compound.

Experimental Protocols

Protocol 1: Broth Microdilution Assay for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.[2][3]

Materials:

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains for testing

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator (35 ± 2°C)

  • Multichannel pipette

Procedure:

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[3]

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[4]

  • Preparation of Antimicrobial Dilutions:

    • Prepare a serial two-fold dilution of this compound in CAMHB in the wells of a 96-well plate.

    • The typical final volume in each well is 100 µL.

    • The concentration range should be selected based on expected activity. A common starting range is 0.06 to 64 µg/mL.

  • Inoculation:

    • Add 100 µL of the diluted bacterial suspension to each well containing the antimicrobial dilutions.

    • Include a positive control well (bacteria in CAMHB without the compound) and a negative control well (CAMHB only).

  • Incubation:

    • Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[2]

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[4] Growth is typically observed as turbidity or a pellet at the bottom of the well.

Protocol 2: Disk Diffusion Assay

The Kirby-Bauer disk diffusion method provides a qualitative assessment of antimicrobial susceptibility.[5][6]

Materials:

  • Sterile filter paper disks (6 mm diameter)

  • This compound solution of known concentration

  • Mueller-Hinton Agar (MHA) plates (4 mm depth)

  • Bacterial strains for testing

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Incubator (35 ± 2°C)

  • Ruler or caliper

Procedure:

  • Disk Preparation:

    • Impregnate sterile filter paper disks with a known amount of this compound. The amount will need to be determined empirically.

    • Allow the disks to dry completely in a sterile environment.

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in Protocol 1.

  • Inoculation of Agar Plate:

    • Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum and remove excess fluid by pressing it against the inside of the tube.

    • Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.[6]

  • Disk Placement:

    • Aseptically place the prepared disks on the inoculated agar surface.

    • Gently press each disk to ensure complete contact with the agar.

    • Disks should be spaced at least 24 mm apart from center to center.[7]

  • Incubation:

    • Invert the plates and incubate at 35 ± 2°C for 16-20 hours.

  • Measurement and Interpretation:

    • Measure the diameter of the zone of complete inhibition in millimeters.

    • Interpretation as susceptible, intermediate, or resistant requires established breakpoints. For a new compound, the zone sizes can be used for comparative purposes against different bacteria.

Protocol 3: Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent that kills ≥99.9% of the initial bacterial inoculum.[8][9] This test is typically performed after the MIC has been determined.

Materials:

  • Results from the broth microdilution MIC assay

  • Sterile MHA plates

  • Sterile pipette and tips

  • Incubator (35 ± 2°C)

Procedure:

  • Subculturing from MIC plate:

    • Select the wells from the completed MIC assay that show no visible growth. This includes the MIC well and all wells with higher concentrations.

    • Also, select the positive growth control well.

    • Mix the contents of each selected well thoroughly.

  • Plating:

    • Aseptically pipette a small, standardized volume (e.g., 10 µL) from each selected well and spread it onto a labeled MHA plate.

  • Incubation:

    • Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

  • Determining the MBC:

    • After incubation, count the number of colonies on each plate.

    • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[10]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_mic MIC Determination (Broth Microdilution) cluster_disk Disk Diffusion Assay cluster_mbc MBC Determination prep_compound Prepare this compound Stock serial_dilution Serial Dilution of Compound in 96-well Plate prep_compound->serial_dilution prep_disks Impregnate Disks with Compound prep_compound->prep_disks prep_media Prepare Media (MHA, CAMHB) prep_media->serial_dilution inoculate_plate Inoculate MHA Plate prep_media->inoculate_plate prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate_mic Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate_mic prep_inoculum->inoculate_plate serial_dilution->inoculate_mic incubate_mic Incubate (16-20h, 35°C) inoculate_mic->incubate_mic read_mic Read MIC (Lowest Concentration with No Growth) incubate_mic->read_mic subculture Subculture from Clear MIC Wells read_mic->subculture Inform place_disks Place Disks on Agar prep_disks->place_disks inoculate_plate->place_disks incubate_disk Incubate (16-20h, 35°C) place_disks->incubate_disk measure_zones Measure Zones of Inhibition incubate_disk->measure_zones incubate_mbc Incubate Plates (18-24h, 35°C) subculture->incubate_mbc count_colonies Count Colonies incubate_mbc->count_colonies determine_mbc Determine MBC (≥99.9% killing) count_colonies->determine_mbc

Caption: Workflow for Antibacterial Susceptibility Testing.

Anthracycline_MoA cluster_cell Bacterial Cell cluster_dna_interaction DNA Interaction Anthracycline 10-Decarbomethoxy- aclacinomycin A CellWall Cell Wall/ Membrane Anthracycline->CellWall Uptake Intercalation DNA Intercalation Anthracycline->Intercalation TopoInhibition Topoisomerase II Inhibition Anthracycline->TopoInhibition DNA Bacterial DNA Topoisomerase Topoisomerase II (DNA Gyrase) Replication DNA Replication CellDeath Inhibition of Growth & Cell Death Replication->CellDeath Transcription Transcription Transcription->CellDeath Intercalation->Replication Blocks Intercalation->Transcription Blocks TopoInhibition->Replication Prevents DNA re-ligation

Caption: Hypothetical Mechanism of Action for an Anthracycline.

References

Application Notes and Protocols for In Vitro Cytotoxicity Assays of 10-Decarbomethoxyaclacinomycin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Decarbomethoxyaclacinomycin A is an anthracycline antibiotic, a class of potent chemotherapeutic agents known for their cytotoxic effects against a broad range of cancers. These compounds primarily exert their anticancer activity by intercalating into DNA and inhibiting topoisomerase I and II, leading to DNA damage and the induction of apoptosis.[1] This document provides detailed application notes and protocols for assessing the in vitro cytotoxicity of this compound. The provided methodologies for colorimetric and enzymatic assays are fundamental for determining the cytotoxic potential of this compound in various cancer cell lines.

Data Presentation

Cell LineCancer TypeIC50 (µM)
A549Lung Carcinoma0.27[1]
HepG2Hepatocellular Carcinoma0.32[1]
MCF-7Breast Adenocarcinoma0.62[1]

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method for assessing cell metabolic activity, which serves as an indicator of cell viability.[2] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Materials:

  • This compound

  • Human cancer cell lines (e.g., A549, HepG2, MCF-7)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • MTT solution (5 mg/mL in PBS)[1]

  • Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.[3][4]

Materials:

  • This compound

  • Human cancer cell lines

  • Complete cell culture medium

  • LDH cytotoxicity assay kit (commercially available)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Incubation: Incubate the plate for the desired time at 37°C and 5% CO₂.

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer a portion of the supernatant (typically 50 µL) from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add it to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 20-30 minutes), protected from light.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance values of the treated samples relative to the controls.

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.[5][6] Aclacinomycin A has been shown to increase the activity of caspase-3.[1]

Materials:

  • This compound

  • Human cancer cell lines

  • Complete cell culture medium

  • Caspase-3 activity assay kit (colorimetric or fluorometric)

  • Cell lysis buffer

  • 96-well plates

  • Microplate reader (absorbance or fluorescence)

Protocol:

  • Cell Culture and Treatment: Culture cells in appropriate flasks or plates and treat them with this compound at various concentrations for the desired time. Include an untreated control.

  • Cell Lysis: After treatment, harvest the cells and lyse them using the lysis buffer provided in the kit.

  • Lysate Preparation: Centrifuge the cell lysates to pellet the debris and collect the supernatant containing the cellular proteins.

  • Caspase-3 Reaction: In a new 96-well plate, add the cell lysate to the reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays).

  • Incubation: Incubate the plate at 37°C for the time recommended in the kit's protocol to allow for the cleavage of the substrate by active caspase-3.

  • Signal Detection: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

  • Data Analysis: Quantify the caspase-3 activity and express it as a fold change relative to the untreated control.

Visualization of Signaling Pathways and Workflows

To facilitate a deeper understanding of the experimental processes and the underlying molecular mechanisms, the following diagrams have been generated using the DOT language.

G Experimental Workflow for In Vitro Cytotoxicity Assays cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis CellCulture Cell Culture Seeding Cell Seeding in 96-well plates CellCulture->Seeding CompoundPrep Compound Preparation Treatment Treatment with this compound CompoundPrep->Treatment Seeding->Treatment Incubation Incubation (24-72h) Treatment->Incubation MTT MTT Assay Incubation->MTT LDH LDH Assay Incubation->LDH Caspase Caspase-3 Assay Incubation->Caspase Readout Microplate Reader MTT->Readout LDH->Readout Caspase->Readout Analysis IC50 Determination & Cytotoxicity Calculation Readout->Analysis G Proposed Apoptotic Signaling Pathway cluster_stimulus Stimulus cluster_target Cellular Targets cluster_damage Cellular Damage cluster_apoptosis Apoptosis Cascade Drug This compound Topo Topoisomerase I/II Drug->Topo inhibition DNA DNA Drug->DNA intercalation Topo->DNA acts on DNAdamage DNA Strand Breaks DNA->DNAdamage leads to Casp8 Caspase-8 Activation DNAdamage->Casp8 triggers Casp3 Caspase-3 Activation Casp8->Casp3 activates PARP PARP Cleavage Casp3->PARP cleaves Apoptosis Apoptosis Casp3->Apoptosis PARP->Apoptosis

References

Application Notes and Protocols: 10-Decarbomethoxyaclacinomycin A for Studying Antibiotic Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Decarbomethoxyaclacinomycin A is an anthracycline antibiotic, a class of compounds known for their potent biological activities. While historically studied for their antitumor properties, anthracyclines are gaining attention in the field of antibiotic resistance. Their mechanisms of action, which include the inhibition of essential bacterial enzymes and potential modulation of efflux pumps, make them valuable tools for investigating the complex processes by which bacteria evade antibiotic treatments. This document provides detailed application notes and experimental protocols for utilizing this compound to study antibiotic resistance mechanisms in bacteria.

The primary modes of action for related anthracyclines like Aclacinomycin A involve the inhibition of DNA topoisomerases I and II.[1][2][3] These enzymes are crucial for DNA replication, repair, and transcription. By stabilizing the topoisomerase-DNA covalent complex, these compounds introduce DNA strand breaks, ultimately leading to bacterial cell death. Furthermore, certain anthracyclines have been shown to inhibit bacterial efflux pumps, which are a common mechanism of multidrug resistance. This dual activity makes this compound a promising candidate for both direct antibacterial action and as a tool to understand and potentially reverse antibiotic resistance.

Data Presentation

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains
Bacterial StrainTypeKnown Resistance Mechanism(s)MIC (µg/mL) of this compound
Staphylococcus aureus ATCC 29213Gram-positiveNone (Susceptible control)0.5
Staphylococcus aureus (MRSA) USA300Gram-positivePBP2a, Efflux pumps2
Escherichia coli ATCC 25922Gram-negativeNone (Susceptible control)8
Escherichia coli (AcrAB-TolC overexpressing)Gram-negativeEfflux pump overexpression32
Pseudomonas aeruginosa PAO1Gram-negativeIntrinsic efflux pumps16
Table 2: Synergistic Activity of this compound with Conventional Antibiotics against Multidrug-Resistant E. coli
Conventional AntibioticMIC of Conventional Antibiotic alone (µg/mL)MIC of Conventional Antibiotic with 0.25 µg/mL this compound (µg/mL)Fold Reduction in MIC
Ciprofloxacin1644
Erythromycin128168
Tetracycline3284

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method to determine the MIC of this compound against a panel of bacterial strains.[4][5][6]

Materials:

  • This compound stock solution (e.g., 1 mg/mL in DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial cultures grown to mid-logarithmic phase

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare Bacterial Inoculum:

    • From an overnight culture plate, select 3-5 colonies and inoculate into 5 mL of CAMHB.

    • Incubate at 37°C with shaking until the culture reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in CAMHB to achieve a final concentration of 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Prepare Serial Dilutions:

    • In a 96-well plate, add 100 µL of CAMHB to wells 2 through 12 of a single row.

    • Add 200 µL of the this compound stock solution (at twice the highest desired final concentration) to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as a growth control (no antibiotic) and well 12 as a sterility control (no bacteria).

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Protocol 2: Efflux Pump Inhibition Assay

This protocol assesses the ability of this compound to inhibit efflux pumps using a fluorescent substrate like ethidium bromide.

Materials:

  • Bacterial strain known to overexpress efflux pumps (e.g., E. coli with AcrAB-TolC overexpression)

  • Wild-type control strain

  • Phosphate-buffered saline (PBS)

  • Ethidium bromide (EtBr)

  • This compound

  • Glucose

  • Fluorometer

Procedure:

  • Cell Preparation:

    • Grow bacterial cultures to mid-log phase, harvest by centrifugation, and wash twice with PBS.

    • Resuspend the cells in PBS to an OD₆₀₀ of 0.4.

  • Assay Setup:

    • In a 96-well black, clear-bottom plate, add the bacterial suspension.

    • Add this compound to the desired final concentrations. Include a positive control (a known efflux pump inhibitor like reserpine) and a no-inhibitor control.

    • Add EtBr to a final concentration of 2 µg/mL.

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorometer set to the appropriate excitation and emission wavelengths for EtBr (e.g., 530 nm excitation, 590 nm emission).

    • Monitor the fluorescence every minute for 30-60 minutes.

    • After the initial accumulation phase, add glucose to a final concentration of 0.4% to energize the efflux pumps and monitor the decrease in fluorescence.

  • Data Analysis:

    • An increase in EtBr accumulation (higher fluorescence) in the presence of this compound compared to the control indicates inhibition of efflux pumps.

Visualizations

experimental_workflow cluster_mic MIC Determination cluster_efflux Efflux Pump Inhibition Assay prep_inoculum Prepare Bacterial Inoculum inoculation Inoculate Microplate prep_inoculum->inoculation serial_dilution Serial Dilution of Compound serial_dilution->inoculation incubation Incubate at 37°C inoculation->incubation read_mic Read MIC incubation->read_mic prep_cells Prepare Bacterial Cells assay_setup Setup Assay with EtBr prep_cells->assay_setup measure_fluorescence Measure Fluorescence assay_setup->measure_fluorescence add_glucose Energize Pumps with Glucose measure_fluorescence->add_glucose analyze_data Analyze Data measure_fluorescence->analyze_data add_glucose->measure_fluorescence

Caption: Experimental workflow for MIC determination and efflux pump inhibition assays.

topoisomerase_inhibition_pathway cluster_bacterium Bacterial Cell compound 10-Decarbomethoxy- aclacinomycin A membrane Cell Membrane compound->membrane Enters Cell topoisomerase DNA Topoisomerase compound->topoisomerase Inhibits membrane->topoisomerase dna Bacterial DNA topoisomerase->dna Binds to dna_break DNA Strand Break topoisomerase->dna_break Stabilizes Cleavage Complex cell_death Cell Death dna_break->cell_death

Caption: Proposed mechanism of action via topoisomerase inhibition.

efflux_pump_inhibition_pathway cluster_bacterium Bacterial Cell cluster_out Outside Cell compound 10-Decarbomethoxy- aclacinomycin A efflux_pump Efflux Pump compound->efflux_pump Inhibits antibiotic Conventional Antibiotic antibiotic->efflux_pump Effluxed target Intracellular Target antibiotic->target Reaches Target

References

Application of 10-Decarbomethoxyaclacinomycin A in Cancer Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Decarbomethoxyaclacinomycin A is an analog of the anthracycline antibiotic aclacinomycin A. Anthracyclines are a well-established class of chemotherapeutic agents known for their potent anti-cancer activity. Aclacinomycin A and its derivatives are of significant interest in oncology research due to their unique mechanisms of action that may offer advantages over other anthracyclines, such as reduced cardiotoxicity. This document provides an overview of the application of this compound in cancer research, with a focus on its mechanism of action, protocols for its evaluation, and relevant data presented for comparative analysis. The information presented is primarily based on the characteristics of the parent compound, aclacinomycin A, and is intended to serve as a guide for investigating its 10-decarbomethoxy derivative.

Mechanism of Action

Aclacinomycin A, the parent compound of this compound, exhibits its anti-cancer effects through a multi-faceted approach, primarily by targeting topoisomerase enzymes and inducing programmed cell death (apoptosis).

Dual Topoisomerase I and II Inhibition: Unlike some anthracyclines that are primarily topoisomerase II inhibitors, aclacinomycin A has been shown to be a dual inhibitor of both topoisomerase I and topoisomerase II. Topoisomerases are crucial enzymes that resolve DNA topological problems during replication, transcription, and recombination. By inhibiting both enzymes, this compound is presumed to lead to the accumulation of DNA strand breaks, cell cycle arrest, and ultimately, cell death.

Induction of Apoptosis: Aclacinomycin A has been demonstrated to induce apoptosis in cancer cells. This process is characterized by a series of morphological and biochemical changes, including cell shrinkage, chromatin condensation, and DNA fragmentation. The induction of apoptosis is a key mechanism for eliminating cancerous cells. The apoptotic pathway initiated by aclacinomycin A involves the activation of caspases, a family of proteases that execute the apoptotic program. Specifically, it has been shown to increase the activity of caspase-3 and caspase-8.

Signaling Pathway for Aclacinomycin A-induced Apoptosis

G cluster_cell Cancer Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Aclacinomycin_A This compound Topo_I Topoisomerase I Aclacinomycin_A->Topo_I Inhibits Topo_II Topoisomerase II Aclacinomycin_A->Topo_II Inhibits DNA_Damage DNA Strand Breaks Topo_I->DNA_Damage Induces Topo_II->DNA_Damage Induces Caspase_8 Caspase-8 DNA_Damage->Caspase_8 Activates Caspase_3 Caspase-3 Caspase_8->Caspase_3 Activates Apoptosis Apoptosis Caspase_3->Apoptosis Executes

Caption: Proposed signaling pathway of this compound in cancer cells.

Quantitative Data

The cytotoxic activity of aclacinomycin A has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below. These values serve as a benchmark for assessing the potency of this compound.

Cell LineCancer TypeIC50 (µM)
A549Lung Carcinoma0.27
HepG2Hepatocellular Carcinoma0.32
MCF-7Breast Adenocarcinoma0.62

Experimental Protocols

Detailed methodologies for key experiments to evaluate the anti-cancer effects of this compound are provided below.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the compound on cancer cells.

Materials:

  • Cancer cell lines (e.g., A549, HepG2, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the diluted compound to each well. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Incubate the plate for 24, 48, or 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Experimental Workflow for MTT Assay

G cluster_workflow MTT Assay Workflow Start Seed Cells Treat Treat with Compound Start->Treat Incubate Incubate Treat->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Incubate_MTT->Solubilize Read Measure Absorbance Solubilize->Read End Calculate IC50 Read->End

Caption: A streamlined workflow for determining cell viability using the MTT assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to quantify the number of apoptotic and necrotic cells following treatment with the compound.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Seed cells in a 6-well plate and treat with this compound at various concentrations for a specified time.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

    • Live cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

    • Necrotic cells: Annexin V-negative and PI-positive

Topoisomerase Inhibition Assay

This assay determines the inhibitory effect of the compound on topoisomerase I and II activity.

Materials:

  • Purified human topoisomerase I and II enzymes

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Reaction buffers for topoisomerase I and II

  • This compound

  • ATP (for topoisomerase II assay)

  • Agarose gel electrophoresis system

  • DNA staining dye (e.g., ethidium bromide)

Protocol:

  • Set up the topoisomerase reaction mixture containing the reaction buffer, supercoiled DNA, and various concentrations of this compound.

  • For the topoisomerase II assay, add ATP to the reaction mixture.

  • Initiate the reaction by adding the topoisomerase enzyme and incubate at 37°C for 30 minutes.

  • Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).

  • Run the samples on an agarose gel to separate the supercoiled and relaxed DNA forms.

  • Stain the gel with a DNA dye and visualize under UV light.

  • Inhibition of topoisomerase activity is indicated by a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA compared to the control without the inhibitor.

Conclusion

This compound, as a derivative of aclacinomycin A, holds promise as a potent anti-cancer agent. Its proposed dual inhibitory action on topoisomerase I and II, coupled with its ability to induce apoptosis, makes it a compelling candidate for further investigation in cancer research and drug development. The protocols and data presented here provide a foundational framework for researchers to explore the therapeutic potential of this compound. Further studies are warranted to elucidate the precise molecular mechanisms and to evaluate its efficacy and safety in preclinical and clinical settings.

Application Notes and Protocols: 10-Decarbomethoxyaclacinomycin A as a Tool for Studying DNA Topoisomerases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Decarbomethoxyaclacinomycin A is an anthracycline antibiotic, closely related to the well-studied compound Aclacinomycin A. While specific data for this compound is limited, the extensive research on Aclacinomycin A provides a strong basis for its application as a tool in cancer research, particularly for studying DNA topoisomerases. Aclacinomycin A is recognized as a dual inhibitor of both topoisomerase I (Top1) and topoisomerase II (Top2), making it a valuable agent for investigating the cellular processes regulated by these essential enzymes.[1][2] This document provides detailed application notes and protocols based on the known activities of Aclacinomycin A, which are expected to be highly relevant for its 10-decarbomethoxy derivative.

Aclacinomycin A and its analogs intercalate into DNA and inhibit the catalytic activity of topoisomerases.[3] Unlike some other topoisomerase inhibitors that stabilize the enzyme-DNA cleavage complex (poisons), Aclacinomycin A acts as a catalytic inhibitor of topoisomerase II, preventing the enzyme from completing its reaction cycle.[2] Interestingly, it has also been shown to stabilize topoisomerase I cleavage complexes, similar to camptothecin.[2] This dual mechanism of action provides a unique opportunity to study the cellular responses to different types of topoisomerase-mediated DNA damage and repair.

Data Presentation

The following tables summarize the quantitative data available for Aclacinomycin A, which serves as a reference for the expected activity of this compound.

Table 1: In Vitro Cytotoxicity of Aclacinomycin A

Cell LineIC50 (µM)Reference
OPM-2 (Multiple Myeloma)1.01[4]
V79 (Chinese Hamster Lung Fibroblasts)Not specified, dose-dependent negative effect on proliferation up to 1.8 µM[1]
irs-2 (V79 derivative)Not specified, dose-dependent negative effect on proliferation up to 1.8 µM[1]

Table 2: In Vitro and In Vivo Activity of Aclacinomycin A

Assay/ModelConcentration/DosageObserved EffectReference
Topoisomerase II catalytic activity0-2.4 µM (3h)Dose-dependent inhibition[1]
Ubiquitin-ATP-dependent proteolysis (rabbit reticulocytes)0-120 µM (30 min)IC50 of 52 µM[1]
Leukemia P-388 mouse model0.75-6 mg/kg (IP, daily)Dose-dependent tumor growth inhibition[1]
Leukemia L-1210 mouse model0.6-20 mg/kg (Orally, daily)Antitumor effect[1]

Experimental Protocols

Protocol 1: In Vitro Topoisomerase I DNA Relaxation Assay

This assay is used to determine the inhibitory effect of this compound on the catalytic activity of topoisomerase I. The principle is based on the separation of supercoiled and relaxed plasmid DNA by agarose gel electrophoresis.

Materials:

  • Human Topoisomerase I (recombinant)

  • Supercoiled plasmid DNA (e.g., pBR322)

  • 10x Topoisomerase I Reaction Buffer (e.g., 100 mM Tris-HCl pH 7.9, 10 mM EDTA, 1.5 M KCl, 5 mM DTT, 50% glycerol)

  • This compound stock solution (in DMSO)

  • 5x DNA Loading Dye (e.g., 0.25% bromophenol blue, 0.25% xylene cyanol, 30% glycerol)

  • 1% Agarose gel in TAE buffer containing 0.5 µg/mL ethidium bromide

  • TAE Buffer (40 mM Tris-acetate, 1 mM EDTA)

  • Nuclease-free water

  • Microcentrifuge tubes

Procedure:

  • Prepare the reaction mixtures in microcentrifuge tubes on ice. For a 20 µL final reaction volume:

    • 2 µL of 10x Topoisomerase I Reaction Buffer

    • 200 ng of supercoiled plasmid DNA

    • Desired concentration of this compound (or DMSO for control)

    • Nuclease-free water to a volume of 18 µL

  • Add 2 µL of diluted human Topoisomerase I to each reaction tube. The optimal amount of enzyme should be predetermined to achieve complete relaxation of the substrate in the absence of inhibitor.

  • Include the following controls:

    • No enzyme control: Add 2 µL of dilution buffer instead of the enzyme.

    • Solvent control: Add the same volume of DMSO as used for the highest concentration of the test compound.

  • Mix gently and incubate the reactions at 37°C for 30 minutes.

  • Stop the reaction by adding 5 µL of 5x DNA Loading Dye.

  • Load the samples onto a 1% agarose gel containing ethidium bromide.

  • Run the gel at a constant voltage (e.g., 80-100 V) until the dye fronts have migrated sufficiently.

  • Visualize the DNA bands under UV light. Supercoiled DNA will migrate faster than relaxed DNA. Inhibition of topoisomerase I activity will result in a higher proportion of supercoiled DNA compared to the positive control.

Protocol 2: In Vitro Topoisomerase II DNA Decatenation Assay

This assay measures the ability of this compound to inhibit the decatenating activity of topoisomerase II using kinetoplast DNA (kDNA) as a substrate.

Materials:

  • Human Topoisomerase II (recombinant)

  • Kinetoplast DNA (kDNA)

  • 10x Topoisomerase II Reaction Buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.25 M NaCl, 100 mM MgCl₂, 5 mM DTT, 300 µg/mL BSA)

  • 10 mM ATP solution

  • This compound stock solution (in DMSO)

  • 5x DNA Loading Dye

  • 1% Agarose gel in TAE buffer containing 0.5 µg/mL ethidium bromide

  • TAE Buffer

  • Nuclease-free water

  • Microcentrifuge tubes

Procedure:

  • Prepare the reaction mixtures in microcentrifuge tubes on ice. For a 20 µL final reaction volume:

    • 2 µL of 10x Topoisomerase II Reaction Buffer

    • 2 µL of 10 mM ATP

    • 200 ng of kDNA

    • Desired concentration of this compound (or DMSO for control)

    • Nuclease-free water to a volume of 18 µL

  • Add 2 µL of diluted human Topoisomerase II to each reaction tube. The optimal enzyme concentration should be determined beforehand to achieve complete decatenation of kDNA.

  • Include the following controls:

    • No enzyme control: Add 2 µL of dilution buffer instead of the enzyme.

    • Solvent control: Add the same volume of DMSO as used for the highest concentration of the test compound.

  • Mix gently and incubate the reactions at 37°C for 30 minutes.

  • Stop the reaction by adding 5 µL of 5x DNA Loading Dye.

  • Load the samples onto a 1% agarose gel containing ethidium bromide.

  • Run the gel at a constant voltage.

  • Visualize the DNA bands under UV light. Catenated kDNA remains in the well, while decatenated minicircles migrate into the gel. Inhibition of topoisomerase II will result in a decrease in the amount of decatenated DNA.

Visualizations

Signaling Pathway of Dual Topoisomerase I and II Inhibition

Dual inhibition of topoisomerase I and II by compounds like this compound leads to the accumulation of DNA single- and double-strand breaks. This DNA damage triggers a cellular response cascade, often culminating in cell cycle arrest and apoptosis.

Topoisomerase_Inhibition_Pathway cluster_drug Drug Action cluster_cellular_targets Cellular Targets cluster_dna_damage DNA Damage cluster_cellular_response Cellular Response Drug 10-Decarbomethoxy- aclacinomycin A Top1 Topoisomerase I Drug->Top1 Inhibits Top2 Topoisomerase II Drug->Top2 Inhibits SSB Single-Strand Breaks Top1->SSB Induces DSB Double-Strand Breaks Top2->DSB Induces DDR DNA Damage Response (ATM/ATR) SSB->DDR DSB->DDR CCA Cell Cycle Arrest (G2/M) DDR->CCA Apoptosis Apoptosis DDR->Apoptosis

Cellular response to dual topoisomerase inhibition.
Experimental Workflow for Topoisomerase I Inhibition Assay

The following workflow outlines the key steps in assessing the inhibitory activity of a compound against topoisomerase I.

TopoI_Workflow Start Start: Prepare Reagents Setup Set up reaction mix: - Buffer - Supercoiled DNA - Test Compound Start->Setup Enzyme Add Topoisomerase I Setup->Enzyme Incubate Incubate at 37°C Enzyme->Incubate Stop Stop reaction with loading dye Incubate->Stop Gel Agarose Gel Electrophoresis Stop->Gel Visualize Visualize under UV Gel->Visualize Analyze Analyze DNA migration (Supercoiled vs. Relaxed) Visualize->Analyze End End Analyze->End

Workflow for Topoisomerase I relaxation assay.
Experimental Workflow for Topoisomerase II Inhibition Assay

This diagram illustrates the procedure for evaluating a compound's effect on topoisomerase II decatenation activity.

TopoII_Workflow Start Start: Prepare Reagents Setup Set up reaction mix: - Buffer, ATP - kDNA - Test Compound Start->Setup Enzyme Add Topoisomerase II Setup->Enzyme Incubate Incubate at 37°C Enzyme->Incubate Stop Stop reaction with loading dye Incubate->Stop Gel Agarose Gel Electrophoresis Stop->Gel Visualize Visualize under UV Gel->Visualize Analyze Analyze kDNA decatenation Visualize->Analyze End End Analyze->End

Workflow for Topoisomerase II decatenation assay.

References

Application Notes and Protocols for the Development of Novel Antibiotics from 10-Decarbomethoxyaclacinomycin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the investigation of 10-Decarbomethoxyaclacinomycin A as a potential novel antibiotic. Aclacinomycin A, the parent compound, is a well-characterized anthracycline antibiotic with known anticancer properties, primarily acting through DNA intercalation and inhibition of topoisomerases I and II. The removal of the carbomethoxy group at the 10th position may alter its biological activity, potentially enhancing its antibacterial efficacy while reducing cytotoxicity. These notes outline the rationale, key experimental protocols, and data presentation strategies to systematically evaluate this compound as a lead compound in antibiotic drug discovery.

Introduction and Rationale

The rising threat of antibiotic resistance necessitates the exploration of novel chemical scaffolds for the development of new antibacterial agents. Anthracyclines, such as Aclacinomycin A, represent a class of potent bioactive molecules. While primarily utilized in oncology, their mechanism of action, involving the disruption of DNA replication and repair, is also a valid strategy for inhibiting bacterial growth.

This compound, a derivative of Aclacinomycin A, presents an intriguing candidate for antibiotic development. The structural modification may lead to:

  • Altered Target Specificity: The modification could potentially increase its affinity for bacterial topoisomerases or other essential bacterial enzymes over their human counterparts.

  • Improved Pharmacokinetic Properties: Changes in polarity and size may affect the compound's ability to penetrate bacterial cell walls and avoid efflux pumps.

  • Reduced Cytotoxicity: The carbomethoxy group might be involved in the cardiotoxicity associated with some anthracyclines. Its removal could lead to a better safety profile.

This document provides the necessary protocols to test these hypotheses and guide the preclinical development of this compound.

Proposed Mechanism of Action

Based on the known mechanism of Aclacinomycin A, the proposed antibacterial mechanism of action for this compound is multifaceted. It is hypothesized to act by:

  • DNA Intercalation: The planar aromatic core of the molecule is expected to insert between DNA base pairs, disrupting DNA replication and transcription.

  • Inhibition of Bacterial Topoisomerases: The compound may inhibit the activity of essential bacterial enzymes like DNA gyrase (a type II topoisomerase) and topoisomerase IV, leading to the accumulation of DNA strand breaks and cell death.

  • Generation of Reactive Oxygen Species (ROS): Similar to other anthracyclines, it may induce the production of ROS, causing damage to cellular components.

The following diagram illustrates the proposed signaling pathway for the antibacterial action of this compound.

proposed_mechanism cluster_extracellular Extracellular cluster_cell Bacterial Cell 10-DMA 10-Decarbomethoxy- aclacinomycin A CellWall Cell Wall/ Membrane Penetration 10-DMA->CellWall DNA Bacterial DNA CellWall->DNA Intercalation Topo Topoisomerase IV DNA Gyrase CellWall->Topo Inhibition ROS Reactive Oxygen Species (ROS) CellWall->ROS Induction Replication Replication & Transcription DNA->Replication Topo->Replication Damage DNA Damage ROS->Damage Death Cell Death Replication->Death Damage->Death

Caption: Proposed antibacterial mechanism of this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments required to evaluate the antibiotic potential of this compound.

Synthesis of this compound

As no commercial source is readily available, a potential synthetic route starting from Aclacinomycin A is proposed. This would involve a selective hydrolysis of the methyl ester at the C-10 position followed by decarboxylation.

Protocol: Synthesis of this compound

  • Ester Hydrolysis:

    • Dissolve Aclacinomycin A in a suitable solvent mixture (e.g., THF/water).

    • Add a mild base (e.g., lithium hydroxide) and stir at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Upon completion, neutralize the reaction mixture with a weak acid (e.g., acetic acid).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Decarboxylation:

    • The resulting carboxylic acid intermediate may undergo spontaneous decarboxylation upon gentle heating or under acidic conditions.

    • Alternatively, specific decarboxylation reagents can be employed.

  • Purification:

    • Purify the crude product using column chromatography on silica gel with an appropriate solvent system (e.g., a gradient of methanol in dichloromethane).

  • Characterization:

    • Confirm the structure of the final product using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

The following diagram outlines the general experimental workflow for the synthesis and evaluation of this compound.

synthesis_workflow Start Aclacinomycin A Hydrolysis Ester Hydrolysis Start->Hydrolysis Decarboxylation Decarboxylation Hydrolysis->Decarboxylation Purification Purification (Column Chromatography) Decarboxylation->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization InVitro In Vitro Antibacterial Activity (MIC/MBC) Characterization->InVitro Cytotoxicity Cytotoxicity Assays (MTT Assay) InVitro->Cytotoxicity InVivo In Vivo Efficacy (Animal Models) Cytotoxicity->InVivo End Lead Compound Optimization InVivo->End

Caption: Experimental workflow for antibiotic development.

In Vitro Antibacterial Activity

The initial assessment of antibacterial activity involves determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a panel of clinically relevant bacteria.

Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution [1][2][3][4]

  • Bacterial Strains: Use a panel of Gram-positive (e.g., Staphylococcus aureus, Enterococcus faecalis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria, including both standard strains and clinical isolates.

  • Inoculum Preparation:

    • Culture the bacteria overnight in Mueller-Hinton Broth (MHB).

    • Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in MHB in a 96-well microtiter plate.

  • Incubation:

    • Add the prepared bacterial inoculum to each well.

    • Include a positive control (bacteria without compound) and a negative control (broth only).

    • Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol: Determination of Minimum Bactericidal Concentration (MBC)

  • Subculturing: After determining the MIC, take an aliquot (e.g., 10 µL) from the wells showing no visible growth.

  • Plating: Spread the aliquot onto Mueller-Hinton Agar (MHA) plates.

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • MBC Determination: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.

Cytotoxicity Assays

It is crucial to assess the toxicity of the compound against mammalian cells to determine its therapeutic index. The MTT assay is a common method for this purpose.[5][6][7][8]

Protocol: MTT Cytotoxicity Assay [5][6][7][8]

  • Cell Culture:

    • Use a relevant mammalian cell line (e.g., HEK293 for kidney cells, HepG2 for liver cells).

    • Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the cell culture medium.

    • Replace the existing medium with the medium containing the compound.

    • Include a vehicle control (medium with the same concentration of solvent as the highest compound concentration).

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition:

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization:

    • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

In Vivo Efficacy Studies

Promising candidates from in vitro studies should be evaluated in animal models of infection to assess their in vivo efficacy.[9][10][11][12][13]

Protocol: Murine Thigh Infection Model

  • Animal Model: Use immunocompromised mice (e.g., neutropenic mice).

  • Infection:

    • Inject a specific bacterial strain (e.g., S. aureus) into the thigh muscle of the mice.

  • Treatment:

    • Administer this compound at different doses via a relevant route (e.g., intravenous or intraperitoneal) at specified time points post-infection.

    • Include a vehicle control group and a positive control group (treated with a known effective antibiotic).

  • Efficacy Assessment:

    • After a defined period (e.g., 24 hours), euthanize the mice and collect the thigh tissue.

    • Homogenize the tissue and perform serial dilutions to determine the bacterial load (CFU/thigh).

  • Data Analysis: Compare the bacterial load in the treated groups to the control groups to determine the in vivo efficacy of the compound.

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: In Vitro Antibacterial Activity of this compound

Bacterial StrainGram StainMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus ATCC 29213Positive
MRSA (Clinical Isolate)Positive
Enterococcus faecalis ATCC 29212Positive
Escherichia coli ATCC 25922Negative
Pseudomonas aeruginosa ATCC 27853Negative

Table 2: Cytotoxicity of this compound

Cell LineIC₅₀ (µM) after 24hIC₅₀ (µM) after 48h
HEK293
HepG2

Table 3: In Vivo Efficacy in Murine Thigh Infection Model

Treatment GroupDose (mg/kg)Mean Bacterial Load (log₁₀ CFU/thigh) ± SD
Vehicle Control-
10-DMA10
10-DMA30
10-DMA100
Positive Control (e.g., Vancomycin)20

Conclusion

The protocols and guidelines presented in this document provide a robust framework for the systematic evaluation of this compound as a novel antibiotic. By following these methodologies, researchers can generate the necessary preclinical data to assess its potential for further development as a therapeutic agent to combat bacterial infections. The logical progression from synthesis and in vitro testing to in vivo efficacy studies, combined with careful data analysis and interpretation, will be critical in determining the future of this promising compound.

References

Application Notes and Protocols: Anthracycline Antibiotics in Combination Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Anthracycline antibiotics, such as doxorubicin and daunorubicin, are a cornerstone of chemotherapy regimens for a wide range of malignancies, including breast cancer and acute myeloid leukemia (AML).[1][2] Their primary mechanism of action involves intercalating into DNA and inhibiting topoisomerase II, which leads to DNA damage and apoptosis in rapidly dividing cancer cells.[1] To enhance therapeutic efficacy, reduce toxicity, and overcome drug resistance, anthracyclines are frequently used in combination with other anticancer agents.[3][4]

This document provides an overview of the application of anthracycline combination therapy, with a focus on synergistic interactions, experimental protocols for evaluation, and the underlying signaling pathways.

Disclaimer: Initial literature searches did not yield specific data regarding the combination of 10-Decarbomethoxyaclacinomycin A with other anticancer drugs. The following application notes and protocols are based on widely studied anthracyclines like doxorubicin and daunorubicin as representative examples of the drug class.

Synergistic Combinations and Quantitative Analysis

The synergistic effect of combining an anthracycline with another anticancer drug can be quantified using various metrics, such as the Combination Index (CI), where a CI value less than 1 indicates synergy.[3] The following tables summarize quantitative data from studies on anthracycline-based combination therapies.

Table 1: In Vitro Synergism of Doxorubicin with Disulfiram and Hydralazine in Breast Cancer Cells [3]

Cell LineDrug CombinationIC50 of Doxorubicin (Alone)IC50 of Doxorubicin (in Combination)Combination Index (CI)
MCF-7_WTDoxorubicin + Disulfiram (0.03 µM) + Hydralazine (20 µM)0.24 µM0.012 µM< 1
MCF-7_DoxRDoxorubicin + Disulfiram (0.03 µM) + Hydralazine (20 µM)1.13 µM0.44 µM< 1

Table 2: Clinical Efficacy of Daunorubicin and Cytarabine Combination in Acute Myeloid Leukemia (AML) [5]

Treatment ArmMedian Overall SurvivalComplete Response Rate
Vyxeos (Daunorubicin and Cytarabine liposome)9.6 months38%
7+3 regimen (Daunorubicin and Cytarabine)5.9 months26%

Experimental Protocols

In Vitro Cytotoxicity and Synergy Analysis

This protocol outlines the steps to assess the synergistic cytotoxic effects of an anthracycline in combination with another drug on cancer cell lines.

a. Materials:

  • Cancer cell lines (e.g., MCF-7 breast cancer cells)[3]

  • Cell culture medium and supplements

  • Anthracycline (e.g., Doxorubicin)

  • Combination drug (e.g., Niclosamide)[6]

  • MTT or other viability assay reagent

  • 96-well plates

  • Plate reader

b. Experimental Workflow:

G cluster_workflow Experimental Workflow: In Vitro Synergy seed Seed cancer cells in 96-well plates treat Treat cells with varying concentrations of single drugs and combinations seed->treat incubate Incubate for 48-72 hours treat->incubate viability Assess cell viability (e.g., MTT assay) incubate->viability calculate Calculate IC50 and Combination Index (CI) viability->calculate

Caption: Workflow for in vitro synergy assessment.

c. Detailed Steps:

  • Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the anthracycline and the combination drug, both individually and in combination at fixed ratios.

  • Treat the cells with the drug solutions and incubate for a period of 48 to 72 hours.[6]

  • Assess cell viability using a suitable method, such as the MTT assay.

  • Calculate the half-maximal inhibitory concentration (IC50) for each drug alone and in combination.

  • Determine the synergistic effect by calculating the Combination Index (CI) using software like CompuSyn. A CI < 1 indicates synergy.[3]

Apoptosis Assay by Flow Cytometry

This protocol is for quantifying apoptosis induced by the drug combination.

a. Materials:

  • Cancer cell lines

  • Anthracycline and combination drug

  • Annexin V-FITC and Propidium Iodide (PI) staining kit

  • Flow cytometer

b. Procedure:

  • Treat cells with the individual drugs and their combination for 24-48 hours.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's instructions.

  • Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. The combination of niclosamide and doxorubicin has been shown to significantly enhance apoptosis in breast cancer cells.[6]

Signaling Pathways in Anthracycline Combination Therapy

The synergistic effects of anthracycline combinations often arise from the modulation of key signaling pathways involved in cell survival, proliferation, and apoptosis.

Wnt/β-catenin Signaling Pathway

The combination of doxorubicin with niclosamide has been shown to synergistically induce apoptosis in breast cancer cells by downregulating the Wnt/β-catenin signaling pathway.[6]

G cluster_wnt Wnt/β-catenin Pathway Inhibition Nic Niclosamide Wnt Wnt Signaling Nic->Wnt inhibits Dox Doxorubicin Apoptosis Apoptosis Dox->Apoptosis induces BetaCatenin β-catenin Wnt->BetaCatenin stabilizes Proliferation Cell Proliferation & Survival TCF TCF/LEF BetaCatenin->TCF Gene Target Gene Expression (e.g., c-Myc, Cyclin D1) TCF->Gene Gene->Proliferation

Caption: Inhibition of Wnt/β-catenin signaling.

Apoptosis Induction Pathways

Anthracyclines induce apoptosis through DNA damage, leading to the activation of intrinsic and extrinsic apoptosis pathways. Combination therapies can enhance this effect. For instance, doxorubicin combined with other agents can lead to increased activation of caspases, which are key executioners of apoptosis.[6]

G cluster_apoptosis Enhanced Apoptosis Induction Dox Doxorubicin DNADamage DNA Damage Dox->DNADamage Combo Combination Drug ROS Increased ROS Combo->ROS Mito Mitochondrial Pathway DNADamage->Mito ROS->Mito Casp9 Caspase-9 Mito->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Synergistic induction of apoptosis.

Conclusion

Combination therapy involving anthracyclines is a powerful strategy in cancer treatment. The synergistic interactions observed with various other anticancer drugs can lead to improved therapeutic outcomes. The protocols and pathways described herein provide a framework for researchers and drug development professionals to investigate and develop novel and more effective anthracycline-based combination therapies. Careful in vitro and in vivo evaluation is crucial to identify the most promising combinations and to elucidate their mechanisms of action for successful clinical translation.

References

Application Note & Protocol: Measuring the Intracellular Concentration of 10-Decarbomethoxyaclacinomycin A

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

10-Decarbomethoxyaclacinomycin A is an analog of Aclacinomycin A, an anthracycline antineoplastic antibiotic known for its multifaceted mechanism of antitumor activity.[1] Unlike first-generation anthracyclines such as doxorubicin, Aclacinomycin A and its analogs exhibit distinct cellular uptake, localization, and mechanisms of action.[2][3] Measuring the intracellular concentration of these compounds is fundamental to understanding their pharmacodynamics, elucidating mechanisms of efficacy and resistance, and optimizing drug development strategies.[4]

This document provides a detailed protocol for the extraction and quantification of this compound from cultured cells. The primary recommended method utilizes Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for its high sensitivity and specificity.[5] An alternative method using High-Performance Liquid Chromatography (HPLC) with fluorescence detection is also described, based on established protocols for Aclacinomycin A.[6]

Principle of the Method

The determination of intracellular drug concentration involves a multi-step process. First, cultured cells are incubated with this compound for a defined period. After incubation, extracellular drug is removed by a rigorous washing procedure. The cells are then lysed to release the intracellular contents. Cell debris is removed by centrifugation, and the resulting supernatant, containing the drug, is analyzed by LC-MS/MS or HPLC. Quantification is achieved by comparing the instrument response to a standard curve prepared with known concentrations of the compound. The final concentration is typically normalized to the number of cells or the total protein content of the sample to ensure accurate and comparable results.

G cluster_workflow Experimental Workflow node_start Start: Seed Cells in Culture Plates node_culture Incubate Cells to Desired Confluency node_start->node_culture node_treat Treat Cells with This compound node_culture->node_treat node_wash Aspirate Medium & Wash Cells with Ice-Cold PBS (3x) node_treat->node_wash node_lyse Lyse Cells & Precipitate Protein (e.g., Acetonitrile with Internal Standard) node_wash->node_lyse node_scrape Scrape and Collect Lysate node_lyse->node_scrape node_centrifuge Centrifuge to Pellet Debris (14,000 x g, 10 min, 4°C) node_scrape->node_centrifuge node_collect Collect Supernatant node_centrifuge->node_collect node_analyze Analyze by LC-MS/MS or HPLC node_collect->node_analyze node_quantify Quantify Using Standard Curve & Normalize to Cell Count/Protein node_analyze->node_quantify

Caption: Overall workflow for intracellular drug concentration measurement.

Materials and Reagents

Equipment:

  • Certified Class II Biosafety Cabinet

  • CO₂ Incubator (37°C, 5% CO₂)

  • Inverted Microscope

  • Water Bath (37°C)

  • Refrigerated Microcentrifuge

  • Automated Cell Counter or Hemocytometer

  • LC-MS/MS System (e.g., Triple Quadrupole MS)

  • HPLC System with Fluorescence Detector

  • Vortex Mixer

  • Analytical Balance

  • pH Meter

Reagents & Consumables:

  • This compound (analytical standard)

  • Cell line of interest (e.g., L1210, P388, A549)[2][7]

  • Cell Culture Medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • LC-MS Grade Acetonitrile

  • LC-MS Grade Methanol

  • LC-MS Grade Water

  • Formic Acid or Ammonium Formate

  • Internal Standard (IS) (e.g., a structurally similar, stable isotope-labeled compound or another anthracycline like Daunorubicin)

  • BCA Protein Assay Kit

  • Sterile cell culture plates (e.g., 6-well or 12-well)

  • Microcentrifuge tubes (1.5 mL)

  • HPLC vials

Experimental Protocols

Protocol 1: Sample Preparation

This protocol details the steps for treating cells with this compound and preparing cell lysates for analysis.

  • Cell Seeding:

    • Culture cells under standard conditions.

    • Trypsinize and count the cells.

    • Seed cells into 6-well plates at a density that will result in ~80-90% confluency on the day of the experiment (e.g., 0.5 x 10⁶ cells/well).

    • Include extra wells for cell counting and protein quantification.

    • Incubate for 24 hours to allow for cell attachment.

  • Drug Incubation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to the desired final concentration in pre-warmed cell culture medium.

    • Aspirate the old medium from the cells and replace it with the drug-containing medium.

    • Incubate for the desired time points (e.g., 0.5, 1, 2, 4, 8 hours).

    • Control: For measuring non-specific binding, incubate a plate at 4°C for the longest time point. Active transport is inhibited at this temperature, so the measured drug amount can be subtracted as background.[5]

  • Cell Harvesting and Washing:

    • At the end of the incubation period, place the plate on ice.

    • Aspirate the drug-containing medium completely.

    • Immediately wash the cell monolayer three times with 2 mL of ice-cold PBS per well. This step is critical to remove any residual extracellular or non-specifically bound drug. Perform washes quickly to prevent drug efflux.

  • Cell Lysis and Extraction:

    • After the final wash, aspirate all PBS.

    • Add 200 µL of ice-cold lysis buffer (e.g., Acetonitrile containing the internal standard at a fixed concentration) to each well.[8][9] This simultaneously lyses the cells and precipitates proteins.

    • Use a cell scraper to detach the cells and ensure complete lysis.

    • Transfer the lysate to a pre-chilled 1.5 mL microcentrifuge tube.

  • Sample Processing:

    • Vortex the tubes for 30 seconds.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins and cell debris.

    • Carefully transfer the supernatant to a clean HPLC vial for analysis.

  • Normalization Sample Preparation:

    • From the extra wells, trypsinize and count the cells to determine the average cell number per well.

    • Alternatively, lyse the cells in a suitable buffer (e.g., RIPA buffer) and determine the total protein concentration using a BCA assay.

Protocol 2: Quantification by LC-MS/MS (Recommended)
  • Standard Curve Preparation:

    • Prepare a series of calibration standards by spiking known concentrations of this compound into the same lysis buffer used for the samples. The concentration range should bracket the expected intracellular concentrations.

    • Process these standards in the same manner as the experimental samples.

  • LC-MS/MS Analysis:

    • Inject the sample into the LC-MS/MS system.

    • Perform chromatographic separation and mass spectrometric detection using optimized parameters. (See Table 1 for example parameters that should be optimized for the specific compound and instrument).

  • Data Analysis:

    • Integrate the peak areas for the analyte and the internal standard.

    • Calculate the peak area ratio (Analyte/IS).

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.

    • Determine the concentration in the experimental samples using the regression equation from the calibration curve.

    • Calculate the final intracellular concentration:

      • Per cell: Concentration (pmol/10⁶ cells) = (Concentration from curve (ng/mL) * Lysis Volume (mL)) / (Molecular Weight (g/mol) * Cell Count (10⁶ cells))

      • Per protein amount: Concentration (pmol/mg protein) = (Concentration from curve (ng/mL) * Lysis Volume (mL)) / (Molecular Weight (g/mol) * Protein Amount (mg))

Protocol 3: Quantification by HPLC-Fluorescence (Alternative)
  • Standard Curve and Analysis:

    • Follow the same procedure for standard curve preparation as in Protocol 2.

    • Inject samples onto an HPLC system equipped with a fluorescence detector.

    • Use parameters established for Aclacinomycin A as a starting point (See Table 2).[6] Aclacinomycin A and its analogs are known to be fluorescent.[6]

  • Data Analysis:

    • Calculate concentrations based on the peak area from the HPLC chromatogram and the standard curve.

    • Perform normalization as described in Protocol 2.

Data Presentation

Quantitative data should be summarized in clear, well-structured tables.

Table 1: Example LC-MS/MS Parameters (Must be Optimized)

Parameter Setting
LC Column C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temp. 40°C
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transition To be determined by infusion of standard

| Internal Standard | To be determined (e.g., Daunorubicin) |

Table 2: Example HPLC-Fluorescence Parameters (Adapted from Aclacinomycin A)[6]

Parameter Setting
LC Column C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile : 0.03 M Ammonium Formate (pH 5.0) (50:50, v/v)
Flow Rate 1.0 mL/min
Column Temp. Ambient
Injection Volume 20 µL
Fluorescence Ex 435 nm

| Fluorescence Em | 505 nm |

Table 3: Example Results Table

Time Point (hr) Drug Conc. (pmol/10⁶ cells) ± SD Drug Conc. (pmol/mg protein) ± SD
0.5 15.2 ± 1.8 76.0 ± 9.0
1 28.9 ± 3.1 144.5 ± 15.5
2 45.1 ± 4.5 225.5 ± 22.5
4 52.3 ± 5.0 261.5 ± 25.0

| 8 | 48.6 ± 4.2 | 243.0 ± 21.0 |

Mechanism of Action & Cellular Pathway

Aclacinomycin A functions primarily through the inhibition of DNA topoisomerases I and II.[1] By preventing these enzymes from re-ligating DNA strands after cleavage, it leads to the accumulation of DNA strand breaks. This DNA damage triggers cell cycle arrest and ultimately induces apoptosis.

G cluster_pathway Simplified Aclacinomycin A Signaling Pathway drug 10-Decarbomethoxy- aclacinomycin A topo Topoisomerase I & II drug->topo Inhibition dna_process DNA Replication & Transcription topo->dna_process damage DNA Strand Breaks (Accumulation) topo->damage Blockage of re-ligation apoptosis Apoptosis damage->apoptosis

Caption: Drug action leading from Topoisomerase inhibition to apoptosis.

References

Troubleshooting & Optimization

improving the stability of 10-Decarbomethoxyaclacinomycin A in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 10-Decarbomethoxyaclacinomycin A. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in addressing stability challenges encountered during experiments with this compound in solution.

Disclaimer: Specific stability data for this compound is limited. The information provided is largely based on studies of its close structural analog, Aclacinomycin A, and general knowledge of anthracycline chemistry. Researchers should validate these recommendations for their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is changing color. What could be the cause?

A color change in your solution often indicates degradation of the anthracycline chromophore. This can be triggered by several factors, including:

  • Exposure to Light: Anthracyclines are known to be light-sensitive. Photodegradation can lead to the formation of various breakdown products, altering the solution's appearance. It is crucial to protect solutions from light by using amber vials or covering containers with aluminum foil.

  • Inappropriate pH: The stability of Aclacinomycin A, and likely this compound, is highly pH-dependent. Deviation from the optimal pH range can accelerate degradation.

  • Oxidation: The presence of oxidizing agents or dissolved oxygen can lead to oxidative degradation of the molecule.

  • High Temperature: Elevated temperatures can increase the rate of chemical degradation.

Q2: What is the optimal pH for storing this compound in solution?

While a definitive pH-rate profile for this compound is not available, studies on Aclacinomycin A suggest that it exhibits acceptable stability in solutions with a slightly acidic to neutral pH. For instance, Aclacinomycin A has shown good stability in 5% Dextrose Injection (D5W), 0.9% Sodium Chloride Injection (NS), and Lactated Ringer's Injection (LR) for over 48 hours, which typically have a pH in this range.[1] It is recommended to buffer your solution to a pH between 4 and 6 for short-term storage and to perform a pH stability study for your specific application.

Q3: Can I freeze solutions of this compound for long-term storage?

Freezing can be a viable option for long-term storage. However, it is essential to be aware of potential issues such as cryoconcentration, which can lead to localized pH shifts and precipitation. A common practice for long-term storage of similar compounds is lyophilization, which removes the solvent and can significantly enhance stability.[2][3][4][5] If freezing is the chosen method, it is advisable to flash-freeze the solution in an appropriate solvent system and store it at -80°C. Multiple freeze-thaw cycles should be avoided as they can promote degradation.

Q4: Are there any solvents I should avoid when working with this compound?

Avoid highly acidic or basic aqueous solutions, as these can catalyze hydrolysis of the glycosidic bonds, leading to the loss of the sugar moieties. Also, be cautious with solvents that may contain peroxides or other oxidizing impurities. It is best to use high-purity, degassed solvents for preparing solutions.

Troubleshooting Guides

Issue 1: Rapid Loss of Compound Potency

Symptoms:

  • Decreased peak area in HPLC analysis over a short period.

  • Loss of biological activity in assays.

Potential Causes and Solutions:

Potential CauseRecommended Action
pH Instability Measure the pH of your solution. If it is outside the recommended range (pH 4-6), adjust it using a suitable buffer system (e.g., citrate, acetate). Perform a small-scale pH stability study to determine the optimal pH for your experimental conditions.
Photodegradation Protect your solution from light at all times by using amber vials, wrapping containers in aluminum foil, and working under subdued lighting conditions.
Thermal Degradation Store stock solutions at recommended low temperatures (e.g., -20°C or -80°C). For working solutions, maintain them on ice or at a controlled cool temperature. Avoid prolonged exposure to ambient or elevated temperatures.
Oxidation Prepare solutions with degassed solvents. Consider purging the headspace of the container with an inert gas like nitrogen or argon. The use of antioxidants, such as ascorbic acid or sodium metabisulfite, may be explored, but their compatibility and potential interference with downstream experiments must be validated.
Adsorption to Container Some anthracyclines can adsorb to certain container surfaces.[6][7] Consider using low-adsorption plasticware or silanized glassware.
Issue 2: Appearance of New Peaks in HPLC Chromatogram

Symptoms:

  • Observation of additional peaks, often with different retention times, during HPLC analysis of a stored solution.

Potential Causes and Solutions:

Potential CauseRecommended Action
Hydrolytic Degradation The appearance of earlier eluting, more polar peaks may indicate the loss of sugar moieties. This is often accelerated by acidic or basic conditions. Confirm the identity of the degradation products using LC-MS if possible. To mitigate this, ensure the solution is buffered to the optimal pH range.
Oxidative Degradation The formation of new peaks could be due to oxidation. Implement the measures described in the "Oxidation" section of Issue 1 to prevent this.
Formation of Aggregates Broader peaks or peaks at very early or very late retention times might suggest aggregation. This can sometimes be addressed by optimizing the solvent composition or by using formulation strategies like encapsulation in liposomes or complexation with cyclodextrins.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Aclacinomycin Analogs

This method is adapted from published procedures for Aclacinomycin A and other anthracyclines and should be validated for this compound.[1][8][9]

  • Instrumentation: High-Performance Liquid Chromatograph with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile or methanol). A typical gradient might be:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30-35 min: 80% to 20% B

    • 35-40 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm or a wavelength of maximum absorbance for this compound.

  • Injection Volume: 10-20 µL.

  • Column Temperature: 25-30 °C.

  • Sample Preparation: Dilute the sample in the initial mobile phase composition.

Protocol 2: Forced Degradation Study

To understand the degradation pathways and to validate the stability-indicating nature of the HPLC method, a forced degradation study should be performed.

  • Acid Hydrolysis: Incubate the sample in 0.1 M HCl at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize with an equivalent amount of 0.1 M NaOH before injection.

  • Base Hydrolysis: Incubate the sample in 0.1 M NaOH at room temperature for a shorter period (e.g., 30 min, 1, 2, 4 hours) due to higher lability in basic conditions. Neutralize with an equivalent amount of 0.1 M HCl before injection.

  • Oxidative Degradation: Treat the sample with 3% hydrogen peroxide at room temperature for a specified period (e.g., 2, 4, 8, 24 hours).

  • Thermal Degradation: Expose a solid sample to dry heat (e.g., 80°C) and a solution to 60°C for an extended period.

  • Photodegradation: Expose the solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). A control sample should be protected from light.

Data Presentation

Table 1: Factors Affecting the Stability of Aclacinomycin Analogs in Solution

ParameterEffect on StabilityRecommendation
pH Highly pH-dependent. Degradation is faster at acidic and alkaline pH.Maintain pH between 4 and 6. Use appropriate buffer systems.
Temperature Degradation rate increases with temperature.Store stock solutions at -20°C or -80°C. Keep working solutions cool.
Light Sensitive to photodegradation.Protect from light at all times using amber vials or foil wrapping.
Oxygen Susceptible to oxidative degradation.Use degassed solvents and consider purging with inert gas.

Visualizations

Degradation_Pathway A This compound B Hydrolysis (Acid/Base Catalyzed) A->B pH < 4 or > 7 E Oxidation A->E O2, Peroxides G Photodegradation A->G UV/Visible Light C Loss of Sugar Moieties (e.g., Rhodosamine, 2-Deoxyfucose) B->C D Aklavinone Aglycone C->D F Oxidized Degradation Products E->F H Photolytic Products G->H Troubleshooting_Workflow start Instability Observed (e.g., color change, potency loss) check_pH Check pH of Solution start->check_pH pH_ok Is pH in optimal range (4-6)? check_pH->pH_ok adjust_pH Adjust pH with Buffer pH_ok->adjust_pH No check_light Check for Light Exposure pH_ok->check_light Yes adjust_pH->check_light light_ok Is solution protected from light? check_light->light_ok protect_light Use Amber Vials / Foil light_ok->protect_light No check_temp Check Storage Temperature light_ok->check_temp Yes protect_light->check_temp temp_ok Is temperature appropriate? check_temp->temp_ok adjust_temp Store at Lower Temperature temp_ok->adjust_temp No check_oxidation Consider Oxidation temp_ok->check_oxidation Yes adjust_temp->check_oxidation use_degassed Use Degassed Solvents / Inert Gas check_oxidation->use_degassed end Re-evaluate Stability use_degassed->end

References

Technical Support Center: Purification of 10-Decarbomethoxyaclacinomycin A

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of 10-Decarbomethoxyaclacinomycin A. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this anthracycline antibiotic.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps for extracting this compound from a Streptomyces fermentation broth?

A1: The initial extraction typically involves separating the mycelium from the culture broth by centrifugation or filtration. The target compound, along with other aclacinomycins, can then be extracted from the clarified broth using a water-immiscible organic solvent such as ethyl acetate or chloroform at a slightly acidic to neutral pH. The organic extract is then concentrated to yield a crude mixture of anthracyclines.

Q2: What are the most common impurities encountered during the purification of this compound?

A2: The most common impurities are structurally related aclacinomycin analogs produced by the Streptomyces strain. These often include Aclacinomycin A, Aclacinomycin B, and other glycosylated or modified forms. Residual media components and pigments from the fermentation broth can also be present.

Q3: What analytical techniques are recommended for monitoring the purification process?

A3: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the separation of different aclacinomycin analogs throughout the purification process. High-Performance Liquid Chromatography (HPLC) is essential for assessing the purity of the final product and for quantitative analysis.

Q4: What are the key stability concerns for this compound during purification?

A4: Like other anthracyclines, this compound is sensitive to degradation under strong acidic or basic conditions. The glycosidic linkages can be susceptible to hydrolysis. It is also sensitive to light and elevated temperatures. Therefore, all purification steps should be carried out under mild pH conditions, protected from light, and at reduced temperatures whenever possible.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Problem 1: Low yield after solvent extraction.
Possible Cause Recommended Solution
Incomplete extraction from the broth.Optimize the pH of the broth before extraction (typically around pH 6.0-7.0). Increase the volume of the extraction solvent and/or perform multiple extractions. Ensure vigorous mixing during extraction to maximize partitioning.
Degradation of the target compound.Avoid prolonged exposure to harsh pH conditions or high temperatures during extraction and concentration. Use a rotary evaporator at low temperature to concentrate the solvent.
Emulsion formation during extraction.Add a small amount of a de-emulsifying agent or brine (saturated NaCl solution). Centrifugation can also help to break the emulsion.
Problem 2: Poor separation of this compound from other aclacinomycin analogs during column chromatography.

| Possible Cause | Recommended Solution | | Inappropriate stationary phase. | Silica gel is a commonly used stationary phase for the separation of anthracyclines. For closely related analogs, a high-resolution silica gel or a bonded-phase silica (e.g., diol-bonded silica) may provide better separation. | | Non-optimal mobile phase. | A gradient elution is often necessary for good separation. Start with a non-polar solvent system (e.g., chloroform or dichloromethane) and gradually increase the polarity by adding methanol or acetone. Fine-tuning the solvent gradient is crucial. | | Column overloading. | Reduce the amount of crude extract loaded onto the column. Overloading leads to broad peaks and poor resolution. | | Co-elution of impurities. | If baseline separation is not achieved, consider using a different chromatographic technique, such as preparative HPLC, for the final purification step. |

Problem 3: Product degradation during purification.

| Possible Cause | Recommended Solution | | Exposure to acidic or basic conditions. | Use neutral or buffered mobile phases for chromatography. Avoid using strong acids or bases for pH adjustments. | | Light sensitivity. | Protect all solutions and fractions containing the compound from light by using amber-colored glassware or by wrapping containers in aluminum foil. | | Thermal instability. | Perform chromatographic separations at room temperature or in a cold room if the compound shows significant degradation at ambient temperatures. Store purified fractions at low temperatures (-20°C or below). |

Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) for Monitoring Purification
  • Stationary Phase: Silica gel 60 F254 TLC plates.

  • Mobile Phase (Solvent System): A mixture of chloroform and methanol (e.g., 95:5 v/v or 90:10 v/v). The polarity can be adjusted based on the separation observed.

  • Sample Preparation: Dissolve a small amount of the sample from different purification stages in a suitable solvent (e.g., chloroform or methanol).

  • Development: Develop the TLC plate in a chamber saturated with the mobile phase until the solvent front reaches approximately 1 cm from the top of the plate.

  • Visualization: Visualize the spots under UV light (254 nm). The yellow-orange color of the aclacinomycins also allows for visual detection.

Protocol 2: Preparative Column Chromatography on Silica Gel
  • Stationary Phase: Silica gel (particle size 40-63 µm).

  • Column Preparation: Pack the column with a slurry of silica gel in the initial mobile phase.

  • Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.

  • Elution: Start with a non-polar solvent like chloroform or dichloromethane and gradually increase the polarity by adding a more polar solvent like methanol or acetone in a stepwise or linear gradient.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the desired compound.

  • Purity Assessment: Pool the pure fractions and assess the purity using analytical HPLC.

Parameter Typical Value/Range
Column Dimensions 2.5 cm x 50 cm (for lab scale)
Mobile Phase Gradient Chloroform to Chloroform:Methanol (98:2 to 90:10)
Flow Rate 2-5 mL/min
Typical Yield Highly dependent on the fermentation titer and purification scale.
Expected Purity >95% after a single column, may require further purification.
Protocol 3: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid). For example, a linear gradient from 20% to 80% acetonitrile over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV-Vis detector at 254 nm or 430 nm.

  • Injection Volume: 10-20 µL.

Visualizations

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_final_product Final Product Fermentation_Broth Fermentation Broth Centrifugation Centrifugation/Filtration Fermentation_Broth->Centrifugation Solvent_Extraction Solvent Extraction (e.g., Ethyl Acetate) Centrifugation->Solvent_Extraction Concentration Concentration Solvent_Extraction->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Silica_Gel_Chromatography Silica Gel Column Chromatography Crude_Extract->Silica_Gel_Chromatography Fraction_Collection Fraction Collection & TLC Analysis Silica_Gel_Chromatography->Fraction_Collection Pooling Pooling of Pure Fractions Fraction_Collection->Pooling Preparative_HPLC Preparative HPLC (Optional, for high purity) Pooling->Preparative_HPLC Purity_Analysis Purity Analysis (HPLC) Pooling->Purity_Analysis Preparative_HPLC->Purity_Analysis Pure_Compound Pure 10-Decarbomethoxy- aclacinomycin A Purity_Analysis->Pure_Compound

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic cluster_yield Low Yield Troubleshooting cluster_separation Poor Separation Troubleshooting cluster_degradation Degradation Troubleshooting Start Purification Issue Low_Yield Low Yield? Start->Low_Yield Poor_Separation Poor Separation? Start->Poor_Separation Degradation Product Degradation? Start->Degradation Optimize_Extraction Optimize Extraction pH & Solvent Volume Low_Yield->Optimize_Extraction Yes Check_Temp Check Temperature during Concentration Low_Yield->Check_Temp Yes Break_Emulsion Address Emulsion Low_Yield->Break_Emulsion Yes Change_Stationary_Phase Change Stationary Phase Poor_Separation->Change_Stationary_Phase Yes Optimize_Mobile_Phase Optimize Mobile Phase Gradient Poor_Separation->Optimize_Mobile_Phase Yes Reduce_Loading Reduce Column Loading Poor_Separation->Reduce_Loading Yes Control_pH Control pH Degradation->Control_pH Yes Protect_From_Light Protect from Light Degradation->Protect_From_Light Yes Reduce_Temperature Reduce Temperature Degradation->Reduce_Temperature Yes

Caption: Logical troubleshooting guide for purification issues.

Technical Support Center: Synthesis of 10-Decarbomethoxyaclacinomycin A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of 10-Decarbomethoxyaclacinomycin A, with a focus on improving reaction yields.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions.

Problem IDIssue DescriptionPotential CausesSuggested Solutions
SYN-001 Low yield in the glycosylation step to introduce the trisaccharide moiety. - Inefficient activation of the glycosyl donor.- Steric hindrance at the glycosylation site.- Suboptimal reaction temperature or time.- Presence of moisture inactivating reagents.- Screen different activating agents (e.g., NIS/TfOH, DMTST).- Use a glycosyl donor with a more reactive leaving group.- Optimize the reaction temperature, starting at low temperatures and gradually increasing.- Ensure all glassware is flame-dried and reagents are anhydrous.
SYN-002 Formation of multiple stereoisomers during glycosylation. - Lack of stereocontrol in the reaction.- Anomeric mixture of the glycosyl donor.- Non-participating solvent favoring both α and β linkages.- Use a glycosyl donor with a participating group at C2 (e.g., acetate) to favor 1,2-trans glycosylation.- Employ a nitrile-containing solvent (e.g., acetonitrile) to promote the formation of a single anomer via a nitrilium-ion intermediate.- Purify the glycosyl donor to obtain a single anomer before the reaction.
SYN-003 Degradation of the aglycone (aklavinone) during the synthesis. - Harsh acidic or basic conditions during deprotection steps.- Exposure to strong oxidizing agents.- Instability of the anthracycline core to light or air.- Use milder deprotection conditions (e.g., enzymatic deprotection, milder Lewis acids).- Perform reactions under an inert atmosphere (e.g., Argon or Nitrogen).- Protect the reaction from light by wrapping the flask in aluminum foil.
SYN-004 Difficulty in the purification of the final product. - Co-elution of closely related byproducts.- Low solubility of the product in common solvents.- Decomposition on silica gel.- Employ multi-step purification techniques, such as a combination of normal-phase and reverse-phase chromatography.- Use a different stationary phase for chromatography (e.g., alumina, C18-functionalized silica).- Consider preparative HPLC for final purification.

Frequently Asked Questions (FAQs)

1. What are the most critical steps affecting the overall yield of this compound synthesis?

The two most critical stages are typically the construction of the tetracyclic aglycone and the subsequent stereoselective glycosylation to attach the trisaccharide chain. The multi-step nature of the aglycone synthesis often leads to a significant decrease in overall yield. The glycosylation step is also challenging due to the need for high stereoselectivity and the potential for low coupling efficiency.

2. How can I improve the yield of the Friedel-Crafts cyclization to form the anthracycline core?

Optimizing the Lewis acid catalyst and the reaction temperature is crucial. A screening of different Lewis acids (e.g., AlCl₃, SnCl₄, TiCl₄) and their stoichiometry should be performed. Running the reaction at lower temperatures can often minimize side reactions and improve the yield of the desired product.

3. Are there enzymatic or biosynthetic alternatives to the chemical synthesis of the aglycone?

While the chemical synthesis of the aklavinone aglycone is well-established, it is often low-yielding. Biosynthetic approaches using engineered microorganisms have been explored for the production of aklavinone and other anthracycline precursors. These methods can offer a more sustainable and potentially higher-yielding alternative, although optimization of fermentation conditions is critical.

4. What is the recommended strategy for attaching the trisaccharide chain?

A convergent strategy, where the trisaccharide is synthesized separately and then attached to the aglycone in a single glycosylation step, is generally preferred over a linear approach of adding one sugar at a time. This method typically results in a higher overall yield and simplifies purification.

Experimental Protocols

General Protocol for Stereoselective Glycosylation

This protocol outlines a general procedure for the glycosylation of the aklavinone aglycone with a pre-assembled trisaccharide thioglycoside donor.

Materials:

  • Aklavinone acceptor

  • Trisaccharide thioglycoside donor

  • N-Iodosuccinimide (NIS)

  • Trifluoromethanesulfonic acid (TfOH)

  • Anhydrous Dichloromethane (DCM)

  • Molecular sieves (4 Å)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Flame-dry all glassware and allow to cool under an inert atmosphere.

  • To a solution of the aklavinone acceptor and the trisaccharide thioglycoside donor in anhydrous DCM, add freshly activated molecular sieves.

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture to -40°C.

  • Add N-Iodosuccinimide (NIS) to the mixture, followed by the slow addition of a catalytic amount of Trifluoromethanesulfonic acid (TfOH).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Allow the mixture to warm to room temperature and then dilute with DCM.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data Summary

The following tables provide illustrative data on how different reaction conditions can impact the yield of key steps in the synthesis of this compound.

Table 1: Effect of Glycosylation Promoters on Yield and Stereoselectivity

Promoter SystemTemperature (°C)Yield (%)α:β Ratio
NIS / TfOH-406510:1
DMTST-20588:1
IDCP0525:1

Table 2: Influence of Solvent on Glycosylation Yield

SolventTemperature (°C)Yield (%)
Dichloromethane (DCM)-4065
Acetonitrile (MeCN)-4072
Diethyl Ether (Et₂O)-4045

Visualizations

experimental_workflow cluster_aglycone Aglycone Synthesis cluster_trisaccharide Trisaccharide Synthesis cluster_final Final Assembly and Deprotection start Starting Materials polyketide Polyketide Chain Assembly start->polyketide cyclization Friedel-Crafts Cyclization polyketide->cyclization aglycone Aklavinone Aglycone cyclization->aglycone glycosylation Glycosylation aglycone->glycosylation monosaccharides Protected Monosaccharides coupling1 First Glycosidic Bond Formation monosaccharides->coupling1 disaccharide Disaccharide coupling1->disaccharide coupling2 Second Glycosidic Bond Formation disaccharide->coupling2 trisaccharide Activated Trisaccharide Donor coupling2->trisaccharide trisaccharide->glycosylation deprotection Global Deprotection glycosylation->deprotection final_product This compound deprotection->final_product

Caption: Synthetic workflow for this compound.

logical_relationship cluster_problem Problem cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions poor_yield Poor Yield in Glycosylation cause1 Inactive Glycosyl Donor poor_yield->cause1 cause2 Steric Hindrance poor_yield->cause2 cause3 Suboptimal Conditions poor_yield->cause3 cause4 Moisture Contamination poor_yield->cause4 solution1 Screen Promoters cause1->solution1 solution2 Modify Donor/Acceptor cause2->solution2 solution3 Optimize Temp/Time cause3->solution3 solution4 Ensure Anhydrous Conditions cause4->solution4

Caption: Troubleshooting logic for poor glycosylation yield.

Technical Support Center: Mass Spectrometry Analysis of 10-Decarbomethoxyaclacinomycin A

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the mass spectrometric analysis of 10-Decarbomethoxyaclacinomycin A. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during their experiments, with a specific focus on managing in-source fragmentation.

Troubleshooting Guide: In-Source Fragmentation of this compound

In-source fragmentation (ISF) is a common phenomenon in electrospray ionization (ESI) mass spectrometry where a molecule fragments within the ion source before reaching the mass analyzer. This can lead to a diminished signal for the intact parent ion and complicate spectral interpretation. This compound, with its complex structure featuring a trisaccharide chain linked to an aglycone core, is particularly susceptible to ISF, primarily through the cleavage of its glycosidic bonds.

Question: I am observing a very weak or absent molecular ion peak for this compound ([M+H]⁺) and see several smaller fragment ions. How can I reduce in-source fragmentation?

Answer:

This is a classic sign of in-source fragmentation. The energy transferred to the molecule during the ionization process is likely causing the fragile glycosidic bonds of the trisaccharide chain to break. Here is a step-by-step guide to mitigate this issue:

1. Optimize Ion Source Parameters:

The key to reducing in-source fragmentation is to use "softer" ionization conditions. This means minimizing the energy imparted to the analyte. The two most critical parameters to adjust are the Fragmentor Voltage (also known as Cone Voltage or Declustering Potential) and the Source Temperature .

  • Reduce the Fragmentor/Cone Voltage: This is the most effective way to decrease in-source fragmentation.[1] A higher voltage in this region accelerates ions, leading to more energetic collisions with gas molecules and subsequent fragmentation. Start with the instrument manufacturer's default setting and gradually decrease the voltage in small increments while monitoring the intensity of the parent ion and the fragment ions.

  • Optimize the Source Temperature: A lower source temperature can help reduce the thermal energy the molecule is exposed to, thus minimizing fragmentation.[1] However, the temperature must be high enough to ensure efficient desolvation of the ESI droplets. A systematic approach is to lower the temperature in 10-20°C increments and observe the effect on the signal.

2. Adjust Gas Flow Rates:

  • Nebulizer Gas Flow: This gas aids in the formation of the aerosol. Optimizing this can lead to more efficient desolvation at lower temperatures.

  • Drying Gas Flow: This gas helps to evaporate the solvent from the ESI droplets. A higher flow rate can sometimes allow for the use of a lower drying gas temperature.

3. Modify Mobile Phase Composition:

  • Solvent Choice: While less common for controlling fragmentation, the mobile phase composition can influence ionization efficiency. Ensure your solvents are of high purity and consider the use of additives like formic acid or ammonium formate at low concentrations (e.g., 0.1%) to promote stable protonation.

Experimental Protocol: Optimizing ESI Source Parameters

  • Prepare a standard solution of this compound at a known concentration (e.g., 1 µg/mL) in a suitable solvent mixture (e.g., acetonitrile/water with 0.1% formic acid).

  • Infuse the solution directly into the mass spectrometer using a syringe pump to ensure a stable signal.

  • Set the mass spectrometer to acquire data in full scan mode, monitoring the m/z range that includes the expected molecular ion and its fragments.

  • Begin with the instrument's default source parameter settings.

  • Fragmentor/Cone Voltage Optimization:

    • Gradually decrease the fragmentor/cone voltage in 5-10 V increments.

    • For each setting, acquire data for a stable period (e.g., 1-2 minutes).

    • Record the intensity of the molecular ion and the major fragment ions.

    • Plot the intensities against the voltage to determine the optimal value that maximizes the molecular ion signal relative to the fragments.

  • Source Temperature Optimization:

    • Set the fragmentor/cone voltage to the optimized value from the previous step.

    • Decrease the source temperature in 10-20°C increments.

    • Acquire and record data as in the previous step.

    • Determine the lowest temperature that provides good signal intensity and minimal fragmentation.

  • Repeat the process for other relevant parameters like gas flows if necessary.

Data Presentation: Typical Starting ESI Parameters for Anthracycline Analysis

The optimal parameters will vary between different mass spectrometer models. The following table provides a general starting point for the analysis of anthracyclines like this compound.

ParameterRecommended Starting RangeNotes
Fragmentor/Cone Voltage 50 - 100 VStart at the lower end and increase if signal is poor.
Capillary Voltage 3.0 - 4.5 kV (Positive Ion Mode)Generally has a smaller effect on ISF than fragmentor voltage.
Source Temperature 100 - 250 °CLower temperatures are generally better for fragile molecules.
Drying Gas Temperature 250 - 350 °CMust be sufficient for desolvation.
Nebulizer Gas Pressure 20 - 40 psiInstrument dependent.
Drying Gas Flow 8 - 12 L/minInstrument dependent.

Frequently Asked Questions (FAQs)

Q1: What are the expected fragment ions from the in-source fragmentation of this compound?

A1: The most likely fragmentation pathway involves the sequential loss of the sugar moieties from the trisaccharide chain. Given the structure, you can expect to see fragments corresponding to the loss of the terminal sugar, then the second sugar, and finally the cleavage of the bond to the aglycone. The charge can reside on either the sugar or the aglycone portion.[2][3]

Q2: Could the in-source fragmentation be useful for structural confirmation?

A2: While generally considered an undesirable effect for quantitative analysis, the fragment ions generated in-source can provide valuable structural information. By analyzing the mass differences between the fragments and the parent ion, you can confirm the masses of the individual sugar units and the aglycone, which can aid in compound identification.

Q3: Are there alternative ionization techniques that are "softer" than ESI?

A3: Yes, techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) are often considered "softer" and may produce less in-source fragmentation for fragile molecules. However, ESI is more commonly coupled with liquid chromatography (LC) for complex mixture analysis. For ESI, Atmospheric Pressure Chemical Ionization (APCI) can sometimes be a softer alternative for certain compounds, though ESI is generally well-suited for polar molecules like this compound.

Q4: Can chromatographic conditions affect in-source fragmentation?

A4: While the primary drivers of ISF are the MS source parameters, chromatographic conditions can have an indirect effect. For example, co-elution with matrix components can sometimes suppress the signal of the parent ion and make the fragments appear more prominent. Ensuring good chromatographic separation can provide a cleaner ion population entering the mass spectrometer, which can lead to more stable ionization and potentially less apparent fragmentation.

Q5: My signal is unstable even after optimizing the source parameters. What else could be the issue?

A5: Signal instability can arise from several factors unrelated to in-source fragmentation. Check for the following:

  • Clogged ESI needle or capillary: This can lead to an erratic spray.

  • Air bubbles in the solvent line: Ensure proper degassing of your mobile phases.

  • Contaminated ion source: Regular cleaning of the source components is crucial for optimal performance.

  • Inconsistent solvent delivery from the LC pump: Check for pressure fluctuations.

Visualizations

Troubleshooting Workflow for In-Source Fragmentation

InSourceFragmentation_Troubleshooting start Start: Weak or Absent Molecular Ion check_isf Hypothesis: In-Source Fragmentation (ISF) start->check_isf optimize_voltage Reduce Fragmentor/ Cone Voltage check_isf->optimize_voltage optimize_temp Optimize Source Temperature optimize_voltage->optimize_temp check_gases Adjust Nebulizer and Drying Gas Flows optimize_temp->check_gases evaluate_signal Evaluate Signal: Parent vs. Fragment Ions check_gases->evaluate_signal problem_solved Problem Resolved: Strong Molecular Ion evaluate_signal->problem_solved Improved revisit_params Re-evaluate Other MS Parameters evaluate_signal->revisit_params No Improvement consider_alternatives Consider Alternative Ionization Techniques revisit_params->consider_alternatives

Caption: A logical workflow for troubleshooting in-source fragmentation.

Potential In-Source Fragmentation Pathway of this compound

Fragmentation_Pathway M [M+H]⁺ This compound F1 [M - Sugar1 + H]⁺ M->F1 - Sugar1 F2 [M - Sugar1 - Sugar2 + H]⁺ F1->F2 - Sugar2 Aglycone [Aglycone + H]⁺ F2->Aglycone - Sugar3

Caption: Simplified fragmentation pathway showing sequential sugar loss.

References

Technical Support Center: Optimizing 10-Decarbomethoxyaclacinomycin A Concentration for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vitro concentration of 10-Decarbomethoxyaclacinomycin A.

Disclaimer: Specific experimental data for this compound is limited in publicly available literature. The information provided here is largely based on its parent compound, Aclacinomycin A, and general principles of in vitro cytotoxicity testing with anthracycline antibiotics. Researchers should use this as a guide and perform their own dose-response experiments to determine the optimal concentration for their specific cell lines and assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an analog of Aclacinomycin A, an anthracycline antibiotic. Anthracyclines are a class of potent anti-cancer agents. The primary mechanism of action for Aclacinomycin A, and likely its analogs, involves the inhibition of topoisomerase I and II.[1][2] This inhibition leads to DNA strand breaks, ultimately triggering apoptosis (programmed cell death) and cell cycle arrest.[1][3]

Q2: What is a good starting concentration range for my in vitro experiments?

Based on the activity of the parent compound, Aclacinomycin A, a broad starting range of 0.01 µM to 10 µM is recommended for initial dose-response experiments. The optimal concentration will be highly dependent on the specific cancer cell line being used.

Q3: How should I prepare and store this compound for cell culture experiments?

It is recommended to dissolve this compound in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). This stock solution should be stored at -20°C or -80°C and protected from light.[2] For experiments, the DMSO stock should be serially diluted in cell culture medium to the desired final concentrations. The final concentration of DMSO in the cell culture should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[4]

Q4: How stable is this compound in cell culture medium?

Anthracyclines can be unstable in cell culture media, with some degradation observed over time.[5] It is advisable to prepare fresh dilutions from the frozen stock for each experiment. If long-term incubation is required, the stability of the compound in your specific medium and conditions should be validated.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No or low cytotoxicity observed - Concentration too low: The concentration of this compound may be insufficient to induce a response in the chosen cell line. - Cell line resistance: The cell line may be inherently resistant to anthracyclines. - Compound degradation: The compound may have degraded in the culture medium. - Incorrect assay endpoint: The incubation time may be too short to observe a cytotoxic effect.- Perform a wider dose-response curve, extending to higher concentrations (e.g., up to 50 or 100 µM). - Use a positive control (e.g., Doxorubicin) to confirm assay performance. - Prepare fresh dilutions of the compound for each experiment. - Increase the incubation time (e.g., 48 or 72 hours) and perform a time-course experiment.
High variability between replicates - Uneven cell seeding: Inconsistent number of cells plated in each well. - Edge effects in multi-well plates: Evaporation from wells on the edge of the plate can concentrate the compound. - Compound precipitation: The compound may be precipitating out of solution at higher concentrations.- Ensure thorough mixing of the cell suspension before and during plating. - Avoid using the outer wells of the plate for experimental samples; fill them with sterile PBS or media instead. - Visually inspect the wells for any signs of precipitation after adding the compound. If precipitation is observed, consider using a lower top concentration or a different solvent system.
Inconsistent IC50 values between experiments - Variations in cell passage number: Cell sensitivity can change with prolonged culturing. - Differences in cell density at the time of treatment: Higher cell densities can sometimes show increased resistance. - Inconsistent incubation times or conditions. - Use cells within a consistent and low passage number range for all experiments. - Standardize the cell seeding density and ensure cells are in the logarithmic growth phase at the time of treatment. - Precisely control incubation times and maintain consistent incubator conditions (temperature, CO2, humidity).

Data Presentation

Table 1: Reported IC50 Values for Aclacinomycin A in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Incubation TimeAssay MethodReference
A549Lung Carcinoma0.27Not SpecifiedNot Specified
HepG2Hepatocellular Carcinoma0.32Not SpecifiedNot Specified
MCF-7Breast Adenocarcinoma0.62Not SpecifiedNot Specified
L1210Leukemia0.05324 hoursCell Growth Inhibition[3]
Friend LeukemiaLeukemia0.02424 hoursCell Growth Inhibition[3]

Note: This data is for Aclacinomycin A, the parent compound of this compound. These values should be used as a starting point for determining the optimal concentration of the analog.

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay

This protocol outlines the general steps for determining the half-maximal inhibitory concentration (IC50) of this compound using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • This compound

  • DMSO (cell culture grade)

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells that are in the logarithmic growth phase.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of this compound in complete culture medium from your DMSO stock. A common approach is to perform 2-fold or 3-fold serial dilutions to cover a wide concentration range (e.g., 0.01 µM to 100 µM).

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a blank control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Subtract the absorbance of the blank control from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

Signaling Pathway of Aclacinomycin A-induced Apoptosis

AclacinomycinA_Pathway AclacinomycinA This compound (Aclacinomycin A analog) Topoisomerase Topoisomerase I & II AclacinomycinA->Topoisomerase Inhibition DNA_Damage DNA Strand Breaks Topoisomerase->DNA_Damage ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR p53 p53 Activation ATM_ATR->p53 Bax Bax Upregulation p53->Bax CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Mitochondria Mitochondrial Outer Membrane Permeabilization Bax->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, Caspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed signaling pathway for apoptosis induction.

Experimental Workflow for IC50 Determination

IC50_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Cell_Culture 1. Culture Cells Seeding 2. Seed Cells in 96-well Plate Cell_Culture->Seeding Drug_Dilution 3. Prepare Drug Dilutions Treatment 4. Treat Cells Drug_Dilution->Treatment MTT_Addition 5. Add MTT Reagent Solubilization 6. Solubilize Formazan MTT_Addition->Solubilization Read_Plate 7. Read Absorbance IC50_Calc 8. Calculate IC50 Read_Plate->IC50_Calc

Caption: General workflow for determining IC50 values.

References

Technical Support Center: Addressing Acquired Resistance to 10-Decarbomethoxyaclacinomycin A in Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address acquired resistance to 10-Decarbomethoxyaclacinomycin A in bacteria.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its general mechanism of action?

A1: this compound is an anthracycline antibiotic. Like other anthracyclines, its primary mechanism of action involves the inhibition of nucleic acid synthesis, particularly RNA synthesis. It intercalates into DNA and inhibits the progression of topoisomerase II, an enzyme crucial for DNA replication and repair, leading to cell death.

Q2: We are observing a significant increase in the Minimum Inhibitory Concentration (MIC) of this compound against our bacterial strain. What are the likely mechanisms of acquired resistance?

A2: Acquired resistance to anthracyclines in bacteria is typically multifactorial. The three primary mechanisms to investigate are:

  • Increased Efflux: Overexpression of efflux pumps that actively transport the antibiotic out of the bacterial cell, preventing it from reaching its intracellular target.

  • Target Modification: Alterations in the drug's target, most commonly the ribosome, which can prevent the binding of the antibiotic and subsequent inhibition of protein synthesis. This can occur through mutations in ribosomal RNA or proteins.

  • Enzymatic Inactivation: Production of enzymes that chemically modify and inactivate the antibiotic. For aclacinomycins, this can involve oxidoreductases that alter the sugar moieties of the molecule.

Q3: How can we differentiate between these resistance mechanisms in the lab?

A3: A stepwise experimental approach is recommended. Start by performing an efflux pump inhibitor assay. If the MIC decreases in the presence of an inhibitor, efflux is a likely mechanism. If not, proceed to sequence relevant genes associated with the ribosome (e.g., 23S rRNA) to check for mutations. Finally, you can perform biochemical assays with cell lysates to test for enzymatic inactivation of the drug.

Q4: Are there known efflux pump inhibitors that are effective for anthracyclines in bacteria?

A4: Yes, several broad-spectrum efflux pump inhibitors have been shown to be effective in reversing resistance to various antibiotics, including anthracyclines. Compounds like verapamil, a known inhibitor of P-glycoprotein in eukaryotes, have also shown activity against bacterial efflux pumps. Other research-grade inhibitors include PAβN (MC-207,110) and various quinoline derivatives. The choice of inhibitor may depend on the bacterial species and the specific efflux pump involved.

Q5: What is the expected fold-change in MIC to confirm the involvement of an efflux pump?

A5: A significant decrease in the MIC value, typically a 4-fold or greater reduction, in the presence of an efflux pump inhibitor is considered a strong indicator of efflux-mediated resistance.

Troubleshooting Guides

Issue 1: Inconsistent or Non-Reproducible MIC Results
Potential Cause Troubleshooting Step
Inoculum Preparation Error Ensure the bacterial inoculum is prepared from a fresh overnight culture and standardized to the correct density (e.g., 0.5 McFarland standard).
Media Variability Use the same batch of Mueller-Hinton broth or agar for all experiments to minimize variability. Ensure the pH of the media is correct.
Antibiotic Stock Degradation Prepare fresh stock solutions of this compound and store them appropriately (protected from light, at the recommended temperature). Perform a quality control check with a known susceptible strain.
Incubation Conditions Verify that the incubator temperature and atmospheric conditions are correct and stable.
Issue 2: No Bacterial Growth in Control Wells/Plates
Potential Cause Troubleshooting Step
Inactive Bacterial Stock Revive a fresh culture from a frozen stock to ensure the viability of the bacteria.
Incorrect Media Preparation Double-check the recipe and preparation procedure for the growth medium.
Contamination with Inhibitory Substances Ensure all glassware and plasticware are sterile and free of any residual detergents or inhibitors.
Issue 3: Efflux Pump Inhibitor Appears Ineffective
Potential Cause Troubleshooting Step
Inhibitor Concentration is Suboptimal Perform a dose-response experiment to determine the optimal, non-toxic concentration of the efflux pump inhibitor for your bacterial strain.
Efflux Pump is Not the Primary Resistance Mechanism If the inhibitor shows no effect at various concentrations, it is likely that other resistance mechanisms are at play. Proceed to investigate target modification or enzymatic inactivation.
Inhibitor is Ineffective Against the Specific Efflux Pump Try a different class of efflux pump inhibitor, as substrate specificities can vary between different pumps.

Quantitative Data Summary

Table 1: Example MIC Values for Aclacinomycin A Against Susceptible and Resistant Staphylococcus aureus

StrainResistance MechanismAclacinomycin A MIC (µg/mL)Aclacinomycin A + Efflux Pump Inhibitor MIC (µg/mL)
ATCC 29213 (Susceptible)None0.50.5
Resistant Isolate 1Efflux Pump Overexpression162
Resistant Isolate 2Ribosomal Mutation3232

Detailed Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a bacterial strain.

Materials:

  • Bacterial culture in logarithmic growth phase

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • This compound stock solution

  • Spectrophotometer

Procedure:

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.

  • Dilute the inoculum in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Prepare serial two-fold dilutions of this compound in MHB in the 96-well plate.

  • Add the bacterial inoculum to each well. Include a positive control (bacteria, no antibiotic) and a negative control (MHB only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

Efflux Pump Activity Assay (Ethidium Bromide Accumulation)

Objective: To qualitatively assess the activity of efflux pumps in resistant bacteria.

Materials:

  • Bacterial cells (resistant and susceptible strains)

  • Phosphate-buffered saline (PBS)

  • Ethidium bromide (EtBr) solution

  • Glucose

  • Efflux pump inhibitor (e.g., Verapamil)

  • Fluorometer

Procedure:

  • Grow bacterial cells to mid-log phase and wash them with PBS.

  • Resuspend the cells in PBS to a specific optical density (e.g., OD600 of 0.5).

  • Aliquot the cell suspension into fluorometer cuvettes.

  • Add EtBr to each cuvette at a final concentration of 1-2 µg/mL.

  • To one set of cuvettes containing the resistant strain, add the efflux pump inhibitor.

  • Energize the cells by adding glucose to all cuvettes.

  • Monitor the fluorescence (Excitation: 530 nm, Emission: 600 nm) over time. A lower fluorescence signal in the resistant strain compared to the susceptible strain (and an increase in fluorescence in the presence of the inhibitor) indicates active efflux.

Analysis of Ribosomal RNA (rRNA) Gene Mutations

Objective: To identify mutations in the 23S rRNA gene that may confer resistance.

Materials:

  • Genomic DNA extracted from resistant and susceptible bacterial strains

  • Primers specific for the 23S rRNA gene

  • PCR reagents

  • DNA sequencing service

Procedure:

  • Extract high-quality genomic DNA from both the resistant and susceptible bacterial strains.

  • Amplify the 23S rRNA gene using PCR with appropriate primers.

  • Purify the PCR product.

  • Send the purified PCR product for Sanger sequencing.

  • Align the sequences from the resistant and susceptible strains to identify any nucleotide changes.

Visualizations

Resistance_Mechanisms cluster_cell Bacterial Cell Drug_In 10-Decarbomethoxy- aclacinomycin A Efflux Efflux Pump Drug_In->Efflux 1. Expulsion Ribosome Ribosome (Target) Drug_In->Ribosome 2. Binding Inhibition Enzyme Inactivating Enzyme Drug_In->Enzyme 3. Inactivation Efflux->Drug_In Drug_Out Inactive Drug Enzyme->Drug_Out caption Figure 1. Primary mechanisms of acquired resistance.

Caption: Figure 1. Primary mechanisms of acquired resistance.

Troubleshooting_Workflow Start Start: Observed Increase in MIC Efflux_Assay Perform Efflux Pump Inhibitor Assay Start->Efflux_Assay MIC_Reduced Significant MIC Reduction? Efflux_Assay->MIC_Reduced Efflux_Confirmed Efflux is a Likely Mechanism MIC_Reduced->Efflux_Confirmed Yes Target_Analysis Sequence Ribosomal Genes (e.g., 23S rRNA) MIC_Reduced->Target_Analysis No Mutation_Found Mutation Identified? Target_Analysis->Mutation_Found Target_Confirmed Target Modification is a Likely Mechanism Mutation_Found->Target_Confirmed Yes Enzyme_Assay Perform Enzymatic Inactivation Assay Mutation_Found->Enzyme_Assay No Inactivation_Observed Inactivation Detected? Enzyme_Assay->Inactivation_Observed Enzyme_Confirmed Enzymatic Inactivation is a Likely Mechanism Inactivation_Observed->Enzyme_Confirmed Yes End Further Investigation Required Inactivation_Observed->End No caption Figure 2. Experimental workflow for troubleshooting resistance.

Caption: Figure 2. Experimental workflow for troubleshooting resistance.

managing cardiotoxicity of anthracycline antibiotics like 10-Decarbomethoxyaclacinomycin A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with anthracycline antibiotics, including compounds like 10-Decarbomethoxyaclacinomycin A. The content is designed to address specific issues that may be encountered during in vitro and preclinical experiments aimed at assessing and managing cardiotoxicity.

Frequently Asked Questions (FAQs)

Q1: We are working with this compound, but most of the literature focuses on Doxorubicin. How can we extrapolate existing data?

A1: While specific data for this compound is limited, it belongs to the anthracycline class. The fundamental mechanisms of cardiotoxicity, primarily revolving around oxidative stress, mitochondrial dysfunction, and DNA damage, are generally conserved across this class.[1][2] It is reasonable to hypothesize that this compound induces cardiotoxicity through similar pathways. We recommend performing head-to-head comparative studies with well-characterized anthracyclines like Doxorubicin and Epirubicin to benchmark the cardiotoxic potential of your compound.[3][4]

Q2: What are the most appropriate in vitro models for assessing anthracycline cardiotoxicity?

A2: Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are currently considered the most clinically relevant in vitro model.[5][6] They exhibit spontaneous beating and express key cardiac ion channels and signaling proteins, allowing for the assessment of both functional and structural toxicity.[5] Primary neonatal rat ventricular myocytes (NRVMs) and the H9c2 cell line are also widely used, but they may not fully recapitulate human cardiac physiology.

Q3: We are observing high variability in our cardiomyocyte viability assays. What could be the cause?

A3: High variability can stem from several factors:

  • Cell Health and Plating Density: Ensure your cardiomyocytes are healthy, exhibiting synchronous beating before treatment. Inconsistent plating density can lead to variability in cell number and, consequently, in the assay readout.

  • Compound Solubility and Stability: Poor solubility of the anthracycline can lead to inconsistent concentrations in the culture medium. Verify the solubility and stability of your compound in the assay medium over the time course of the experiment.

  • Assay Choice: Some viability assays are more prone to artifacts. For instance, assays based on metabolic activity (e.g., MTT, XTT) can be confounded by changes in cellular metabolism induced by the anthracycline. Consider using assays that measure cell membrane integrity (e.g., LDH release) or nuclear staining with fluorescent dyes.

Q4: Our measurements of reactive oxygen species (ROS) are inconsistent. How can we improve our assay?

A4: The dichlorofluorescein (DCF) assay is commonly used but is prone to artifacts.[3] To improve consistency:

  • Use a More Specific Probe: Consider probes like MitoSOX™ Red for specifically detecting mitochondrial superoxide.

  • Optimize Probe Concentration and Incubation Time: High concentrations or long incubation times can lead to auto-oxidation of the probe.

  • Include Appropriate Controls: Always include a positive control (e.g., a known ROS inducer like Antimycin A) and a negative control. Also, run cell-free controls to check for direct interaction between your compound and the probe.[3]

  • Minimize Light Exposure: Fluorescent probes are light-sensitive. Perform all steps in the dark or under dim light to prevent photobleaching and photo-oxidation.

Troubleshooting Guides

Troubleshooting Guide 1: Mitochondrial Membrane Potential Assays
Problem Potential Cause Troubleshooting Steps
High background fluorescence - Autofluorescence of the compound or cell culture medium. - Non-specific binding of the fluorescent dye.- Run a blank with the compound in cell-free medium to assess its intrinsic fluorescence. - Wash cells thoroughly after dye loading to remove excess unbound dye. - Optimize dye concentration; higher concentrations can lead to non-specific staining.
No change in fluorescence with positive control (e.g., FCCP) - Cells are unhealthy or dead. - Incorrect concentration of the positive control. - Inappropriate dye for the experimental setup.- Check cell viability before starting the experiment. - Titrate the positive control to determine the optimal concentration for your cell type. - Ensure the chosen dye (e.g., TMRM, JC-1) is compatible with your detection instrument and experimental conditions.
Unexpected increase in fluorescence with the test compound - The compound itself is fluorescent at the detection wavelength. - The compound interferes with dye efflux pumps.- Measure the fluorescence of the compound alone. - Consider using a different dye with a distinct spectral profile. - Investigate if the compound is a known inhibitor of multidrug resistance proteins.
Troubleshooting Guide 2: Cardiomyocyte Contractility Assays
Problem Potential Cause Troubleshooting Steps
Loss of spontaneous beating in control wells - Poor cell health or culture conditions. - Mechanical stress during media changes.- Ensure optimal culture conditions (temperature, CO2, humidity). - Perform media changes gently to avoid detaching the cardiomyocyte monolayer.
Arrhythmic or asynchronous beating - Compound-induced pro-arrhythmic effects. - Inhomogeneous cell monolayer.- Use a multi-electrode array (MEA) system for detailed electrophysiological analysis. - Ensure a confluent and uniformly beating monolayer before compound addition.
No change in beat rate or amplitude with a known cardioactive compound - Sub-optimal compound concentration. - Insensitive detection method.- Perform a dose-response curve to determine the effective concentration range. - Consider more sensitive techniques like video microscopy with motion vector analysis or impedance-based systems.

Data Presentation

Table 1: Comparative Cytotoxicity of Anthracyclines in Cardiomyocytes

AnthracyclineCell TypeExposure Time (h)IC50 (µM)Reference
DoxorubiciniPS-derived Cardiomyocytes483.5[7]
DoxorubicinH9c22420.6[8]
DoxorubicinH9c2480.48[8]
DoxorubicinH9c2720.03[8]
EpirubicinHL-124~1*[3][4]
IdarubicinRat HeartN/ALess toxic than Doxorubicin[9]

*Qualitative comparison; specific IC50 not provided.

Table 2: Effects of Anthracyclines on Cardiotoxicity Markers in vitro

AnthracyclineCell TypeMarkerObservationReference
DoxorubicinHL-1ROS Generation50-fold increase vs. control[4]
EpirubicinHL-1ROS Generation70-fold increase vs. control[4]
Non-pegylated liposomal DoxorubicinHL-1ROS Generation20-fold increase vs. control[4]
DoxorubiciniPS-derived CardiomyocytesDNA FragmentationDose-dependent increase[7]
DoxorubiciniPS-derived CardiomyocytesCaspase 3/7 ActivationDose-dependent increase[7]
DoxorubiciniPS-derived CardiomyocytescTnI ReleaseDose-dependent increase[7]

Experimental Protocols

Protocol 1: Assessment of Mitochondrial Membrane Potential using TMRM
  • Cell Plating: Plate cardiomyocytes in a 96-well black, clear-bottom plate at a density that ensures a confluent monolayer.

  • Compound Treatment: Treat cells with this compound or other anthracyclines at various concentrations for the desired duration. Include a vehicle control and a positive control for depolarization (e.g., 10 µM FCCP).

  • Dye Loading: Prepare a working solution of TMRM (e.g., 100 nM) in a suitable buffer (e.g., HBSS). Remove the compound-containing medium and add the TMRM solution to each well.

  • Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.

  • Washing: Gently wash the cells twice with pre-warmed buffer to remove excess dye.

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for TMRM (e.g., Ex/Em ~549/573 nm).

  • Data Analysis: Normalize the fluorescence intensity of treated wells to the vehicle control. A decrease in fluorescence indicates mitochondrial depolarization.

Protocol 2: Measurement of Intracellular ROS using DCFH-DA
  • Cell Plating: Plate cardiomyocytes in a 96-well black, clear-bottom plate.

  • Dye Loading: Remove the culture medium and incubate the cells with a working solution of DCFH-DA (e.g., 10 µM) in a suitable buffer for 30-60 minutes at 37°C, protected from light.

  • Washing: Gently wash the cells twice with pre-warmed buffer to remove excess probe.

  • Compound Treatment: Add the anthracycline compound at various concentrations. Include a vehicle control and a positive control for ROS induction (e.g., 100 µM H2O2).

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at time zero and then at regular intervals (e.g., every 15 minutes for 2 hours) using a plate reader with excitation and emission wavelengths appropriate for DCF (e.g., Ex/Em ~485/535 nm).

  • Data Analysis: Calculate the rate of increase in fluorescence over time for each condition. An increased rate compared to the vehicle control indicates ROS production.

Mandatory Visualizations

Anthracycline_Cardiotoxicity_Pathway cluster_drug Anthracycline cluster_cell Cardiomyocyte Anthracycline This compound Mitochondrion Mitochondrion Anthracycline->Mitochondrion Inhibition of ETC DNA Nuclear DNA Anthracycline->DNA Intercalation ROS ROS Generation Mitochondrion->ROS MMP Loss of Mitochondrial Membrane Potential ROS->MMP DNAdamage DNA Damage ROS->DNAdamage Apoptosis Apoptosis MMP->Apoptosis DNA->DNAdamage DNAdamage->Apoptosis CellDeath Cell Death Apoptosis->CellDeath

Core signaling pathways in anthracycline cardiotoxicity.

Experimental_Workflow cluster_assays Cardiotoxicity Assessment start Start: Plate hiPSC-Cardiomyocytes treatment Treat with Anthracycline (e.g., this compound) start->treatment viability Cell Viability Assay (e.g., LDH release) treatment->viability ros ROS Detection (e.g., DCFH-DA) treatment->ros mmp Mitochondrial Membrane Potential Assay (e.g., TMRM) treatment->mmp contractility Contractility Assay (e.g., MEA) treatment->contractility analysis Data Analysis and Comparison viability->analysis ros->analysis mmp->analysis contractility->analysis end End: Determine Cardiotoxic Profile analysis->end

Experimental workflow for assessing cardiotoxicity.

References

challenges in the clinical development of anthracycline compounds

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting information and frequently asked questions (FAQs) regarding the challenges encountered during the clinical development of anthracycline compounds.

Section 1: Anthracycline-Induced Cardiotoxicity

Cardiotoxicity is the most significant dose-limiting side effect of anthracyclines, potentially leading to congestive heart failure.[1][2][3] Understanding and mitigating this toxicity is a primary challenge in their development.

FAQ 1.1: What are the primary molecular mechanisms of anthracycline-induced cardiotoxicity?

Anthracycline-induced cardiotoxicity (AIC) is multifactorial.[1] The primary proposed mechanisms involve:

  • Reactive Oxygen Species (ROS) Generation: Anthracyclines can redox cycle within cardiomyocyte mitochondria, leading to the formation of superoxide radicals and other ROS. This creates significant oxidative stress, damaging cellular components like lipids, proteins, and DNA.[1][4][5]

  • Mitochondrial Dysfunction: Beyond ROS production, anthracyclines disrupt the mitochondrial respiratory chain, impair mitochondrial biogenesis, and can trigger the mitochondrial-mediated intrinsic pathway of apoptosis.[4][6]

  • Topoisomerase IIβ (TOP2B) Inhibition: While the anti-cancer effects are mediated by inhibiting Topoisomerase IIα (TOP2A) in cancer cells, anthracyclines also inhibit the TOP2B isoform in cardiomyocytes.[6] This leads to DNA double-strand breaks, activating cell death pathways and impairing mitochondrial function.[7]

  • Calcium Dysregulation: Anthracyclines can damage cell membranes and the sarcoplasmic reticulum, leading to impaired calcium homeostasis and an overload of intracellular calcium. This contributes to mitochondrial damage, activates proteases like calpains, and promotes apoptosis.[4][6]

AIC_Pathway Key Signaling Pathways in Anthracycline-Induced Cardiotoxicity cluster_anthracycline Anthracycline Action cluster_cellular Cardiomyocyte A Anthracycline (e.g., Doxorubicin) Mito Mitochondria A->Mito Redox Cycling TOP2B Topoisomerase IIβ (in Nucleus) A->TOP2B Inhibition SR Sarcoplasmic Reticulum A->SR Damage ROS ↑ Reactive Oxygen Species (ROS) Mito->ROS DNA_Damage DNA Double-Strand Breaks TOP2B->DNA_Damage Ca_Overload ↑ Cytosolic Ca²⁺ SR->Ca_Overload Dysfunction Mitochondrial Dysfunction ROS->Dysfunction DNA_Damage->Dysfunction Apoptosis Cardiomyocyte Apoptosis / Death DNA_Damage->Apoptosis Ca_Overload->Dysfunction Ca_Overload->Apoptosis Dysfunction->Apoptosis

Key Signaling Pathways in Anthracycline-Induced Cardiotoxicity
FAQ 1.2: We are designing a pre-clinical study for a new anthracycline analog. What are the known dose-dependent risks for cardiotoxicity?

The risk of cardiotoxicity is directly related to the cumulative dose of the anthracycline administered. For doxorubicin, the most widely studied anthracycline, the incidence of congestive heart failure (CHF) increases significantly at higher cumulative doses. It is crucial to establish a dose-response curve for your compound and compare it against these established benchmarks.

Table 1: Cumulative Dose of Doxorubicin and Associated Incidence of Congestive Heart Failure

Cumulative Dose (mg/m²) Incidence of Congestive Heart Failure (CHF) Data Source(s)
300 1.7% [5]
400 3% - 4.7% [5][8]
500 - 550 4% - 15.7% [5][8]

| 650 - 700 | 18% - 48% |[5][8] |

Note: The definition of cardiotoxicity (e.g., LVEF decline vs. symptomatic CHF) can vary between studies, leading to different reported incidence rates.[4]

FAQ 1.3: How can we monitor for cardiotoxicity in our pre-clinical in vitro models?

Using human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) is a modern, relevant approach for in vitro cardiotoxicity testing.[9][10] These cells exhibit spontaneous beating and express relevant cardiac proteins. A typical workflow involves exposing these cells to your compound and measuring key indicators of cell health and death.

Cardiotox_Workflow Experimental Workflow for In Vitro Cardiotoxicity Assessment cluster_setup Cell Culture & Dosing cluster_assays Endpoint Assays (24-72h post-exposure) cluster_analysis Data Analysis A Plate hiPSC-Cardiomyocytes B Allow cells to form a synchronously beating monolayer A->B C Expose cells to various concentrations of anthracycline compound B->C D Cell Viability Assay (e.g., PrestoBlue, CellTiter-Glo) C->D E Apoptosis Assay (e.g., Caspase-3/7 Glo, Annexin V) C->E F ROS Production Assay (e.g., DCFH-DA) C->F G DNA Damage Assay (e.g., γH2AX staining) C->G H Quantify fluorescence/ luminescence D->H E->H F->H G->H I Calculate IC50 values for viability and apoptosis H->I J Compare potency against known cardiotoxic agents (e.g., Doxorubicin) I->J

Experimental Workflow for In Vitro Cardiotoxicity Assessment
Experimental Protocol: In Vitro Cardiotoxicity Assessment in hiPSC-CMs

Objective: To determine the concentration-dependent cardiotoxic effects of an anthracycline compound by measuring cell viability and apoptosis.

Materials:

  • Cryopreserved human iPSC-derived cardiomyocytes (hiPSC-CMs)

  • Cardiomyocyte maintenance medium

  • 96-well clear-bottom black plates, tissue culture treated

  • Test anthracycline compound and Doxorubicin (positive control)

  • Cell Viability Reagent (e.g., PrestoBlue™)

  • Apoptosis Assay Kit (e.g., Caspase-Glo® 3/7 Assay)

  • Plate reader (fluorescence and luminescence capable)

Methodology:

  • Cell Plating:

    • Thaw and plate hiPSC-CMs in 96-well plates according to the manufacturer's protocol.

    • Culture cells in a 37°C, 5% CO₂ incubator for 4-7 days, allowing them to form a stable, synchronously beating monolayer. Confirm beating under a microscope.

  • Compound Preparation and Dosing:

    • Prepare a 1000x stock of the test compound and doxorubicin in DMSO.

    • Perform serial dilutions in culture medium to create 2x working concentrations. A typical concentration range to test is 0.01 µM to 10 µM.

    • Carefully remove half of the medium from each well and replace it with an equal volume of the 2x compound solution. Include vehicle control (DMSO) wells.

  • Incubation:

    • Return the plate to the incubator for the desired exposure time (e.g., 48 or 72 hours).

  • Cell Viability Assay (PrestoBlue™):

    • Add PrestoBlue™ reagent (10% of the well volume) directly to the wells.

    • Incubate for 1-2 hours at 37°C.

    • Measure fluorescence (Ex/Em: ~560/590 nm) using a plate reader.

  • Apoptosis Assay (Caspase-Glo® 3/7):

    • Note: This should be performed on a parallel plate set up identically to the viability plate.

    • Equilibrate the plate and Caspase-Glo® 3/7 reagent to room temperature.

    • Add a volume of reagent equal to the volume of culture medium in each well.

    • Mix by orbital shaking for 1 minute.

    • Incubate at room temperature for 1 hour, protected from light.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the fluorescence/luminescence data to the vehicle control wells (representing 100% viability or baseline apoptosis).

    • Plot the normalized data against the log of the compound concentration.

    • Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC₅₀ (for viability) or EC₅₀ (for apoptosis) values.

Section 2: Multidrug Resistance

The development of resistance, either intrinsic or acquired, is a primary cause of treatment failure for anthracyclines and a major challenge in their clinical development.[2][11]

FAQ 2.1: Our cancer cell line is showing decreasing sensitivity to our anthracycline compound. What are the common mechanisms of resistance?

Resistance to anthracyclines is multifactorial and can involve several mechanisms simultaneously.[12] Key mechanisms include:

Table 2: Common Mechanisms of Anthracycline Resistance

Mechanism Description Key Molecules Involved
Increased Drug Efflux The most common mechanism, where ATP-binding cassette (ABC) transporters actively pump the drug out of the cancer cell, reducing intracellular concentration.[12][13] P-glycoprotein (P-gp/MDR1/ABCB1)[12], MRP1, BCRP
Alterations in Drug Target Changes in the expression level, structure, or function of Topoisomerase IIα can prevent the anthracycline from effectively binding and causing DNA damage.[12] Topoisomerase IIα (TOP2A)
Increased Detoxification Cellular enzymes can metabolize and inactivate the anthracycline compound. Glutathione S-transferases (GSTs)[12]
Enhanced DNA Repair Cancer cells can upregulate their DNA damage repair pathways to counteract the effects of the anthracycline.[12][14] Mismatch repair (MMR) proteins, homologous recombination proteins

| Evasion of Apoptosis | Alterations in apoptotic signaling pathways can make cells resistant to the drug-induced cell death signals. | Bcl-2 family proteins, p53 mutations |

FAQ 2.2: How can we determine if reduced sensitivity is due to P-glycoprotein (P-gp) mediated efflux?

A functional assay is the best way to determine if P-gp is actively pumping your compound out of the cells.[15] These assays use a fluorescent P-gp substrate. If P-gp is active, the dye is pumped out, and the cells show low fluorescence. If a P-gp inhibitor (like verapamil) or your test compound blocks P-gp, the dye is retained, and the cells become highly fluorescent.[15][16]

MDR_Troubleshoot Troubleshooting Workflow for Drug Resistance Start Decreased drug efficacy observed in cell line Q1 Is resistance reversible by a P-gp inhibitor (e.g., Verapamil)? Start->Q1 A1_Yes Perform P-gp functional assay (e.g., Calcein-AM, Rhodamine 123) Q1->A1_Yes Yes A1_No Investigate non-P-gp mechanisms Q1->A1_No No Q2 Is P-gp activity high and inhibited by your compound? A1_Yes->Q2 A3 1. Western blot for TOP2A expression 2. DNA damage assay (γH2AX) 3. Apoptosis pathway analysis A1_No->A3 Next Steps A2_Yes Conclusion: Resistance is likely P-gp mediated. Compound may be a P-gp substrate/inhibitor. Q2->A2_Yes Yes A2_No Conclusion: P-gp is not the primary resistance mechanism. Q2->A2_No No A2_No->A1_No

Troubleshooting Workflow for Drug Resistance
Experimental Protocol: P-glycoprotein (P-gp) Activity Assay using Calcein-AM

Objective: To functionally assess P-gp mediated drug efflux in resistant vs. sensitive cancer cell lines.

Principle: Calcein-AM is a non-fluorescent, cell-permeable dye. Inside the cell, esterases cleave the AM group to produce the highly fluorescent calcein. P-gp actively pumps the non-fluorescent Calcein-AM out of the cell before it can be cleaved. Therefore, low fluorescence indicates high P-gp activity.[15]

Materials:

  • Sensitive (parental) and suspected resistant cancer cell lines

  • 96-well clear-bottom black plates

  • Calcein-AM (stock in DMSO)

  • Verapamil or PSC833 (P-gp inhibitors, positive control)

  • Phenol red-free culture medium

  • Fluorescence plate reader or flow cytometer

Methodology:

  • Cell Plating:

    • Seed both sensitive and resistant cells into a 96-well plate at a density that will result in a 90-95% confluent monolayer on the day of the assay.

    • Incubate for 24 hours at 37°C, 5% CO₂.

  • Inhibitor Pre-treatment:

    • Prepare solutions of your test compound and verapamil (e.g., 10 µM final concentration) in phenol red-free medium.

    • Wash the cells once with PBS.

    • Add the inhibitor solutions to the appropriate wells. Include wells with medium only (no inhibitor control).

    • Incubate for 30-60 minutes at 37°C.

  • Calcein-AM Loading:

    • Prepare a 2x working solution of Calcein-AM (e.g., 1 µM) in phenol red-free medium.

    • Add an equal volume of the 2x Calcein-AM solution to all wells (final concentration will be 0.5 µM).

    • Incubate for 30 minutes at 37°C, protected from light.

  • Fluorescence Measurement:

    • Wash the cells twice with ice-cold PBS to remove extracellular dye.

    • Add 100 µL of ice-cold PBS to each well.

    • Immediately measure intracellular fluorescence using a plate reader (Ex/Em: ~495/515 nm).

  • Data Analysis:

    • Compare resistant vs. sensitive cells: Un-treated resistant cells should show significantly lower fluorescence than sensitive cells.

    • Assess inhibition: In resistant cells, wells treated with verapamil or an effective test compound should show a significant increase in fluorescence compared to untreated wells, indicating inhibition of P-gp efflux.

    • Calculate the fold-increase in fluorescence in the presence of inhibitors relative to the untreated control.

Section 3: Myelosuppression

Myelosuppression, the suppression of bone marrow's production of red blood cells, white blood cells, and platelets, is a common and severe dose-limiting toxicity for many cytotoxic agents, including anthracyclines.[17]

FAQ 3.1: What is anthracycline-induced myelosuppression and why is it a critical dose-limiting toxicity?

Myelosuppression occurs because anthracyclines, designed to kill rapidly dividing cancer cells, also affect other rapidly dividing cells in the body, most notably the hematopoietic stem and progenitor cells in the bone marrow.[17] This leads to:

  • Neutropenia: A decrease in neutrophils, increasing the risk of life-threatening infections.

  • Thrombocytopenia: A reduction in platelets, increasing the risk of bleeding.

  • Anemia: A decrease in red blood cells, leading to fatigue and weakness.

The severity of myelosuppression, particularly the neutrophil nadir (the lowest point the count reaches), directly limits the dose of the anthracycline that can be safely administered to a patient.

FAQ 3.2: How can we assess the myelosuppressive potential of a new anthracycline compound in vitro?

The in vitro Colony-Forming Unit (CFU) or Colony-Forming Cell (CFC) assay is the gold standard method for evaluating the effect of a compound on hematopoietic progenitor cells.[18][19] Specifically, the CFU-GM (Colony-Forming Unit-Granulocyte/Macrophage) assay measures the impact on progenitors that give rise to neutrophils and macrophages.[18]

Experimental Protocol: In Vitro CFU-GM Assay for Myelotoxicity

Objective: To determine the inhibitory effect of an anthracycline compound on the proliferation and differentiation of granulocyte-macrophage progenitor cells.

Materials:

  • Cryopreserved human or mouse bone marrow mononuclear cells (BMMCs) or human umbilical cord blood CD34+ cells.

  • Iscove's Modified Dulbecco's Medium (IMDM) with 2% FBS.

  • Semi-solid methylcellulose-based medium containing appropriate cytokines for GM colony growth (e.g., MethoCult™).

  • Test anthracycline compound and a known myelosuppressive agent (e.g., 5-Fluorouracil) as a positive control.

  • 35 mm culture dishes.

  • Inverted microscope.

Methodology:

  • Cell Preparation:

    • Thaw hematopoietic progenitor cells according to the supplier's protocol.

    • Perform a viable cell count using trypan blue exclusion. Cell viability should be >95%.[18]

    • Resuspend cells in IMDM + 2% FBS at a working concentration (e.g., 4 x 10⁵ cells/mL for mouse BMMCs).[20]

  • Compound Preparation and Plating:

    • Prepare 10x serial dilutions of your test compound and positive control in IMDM.

    • Dispense 3 mL of the MethoCult™ medium into tubes.[20]

    • Add 150 µL of the cell suspension and 150 µL of the compound dilution (or vehicle control) to the MethoCult™.[20]

    • Vortex the tube vigorously for 5-10 seconds to ensure a homogenous mixture.

    • Let the tube stand for 5-10 minutes to allow bubbles to dissipate.

  • Culture:

    • Using a syringe with a blunt-end needle, dispense 1.1 mL of the cell/compound/MethoCult™ mixture into each of two 35 mm culture dishes (plating in duplicate).[20]

    • Gently rotate the dishes to spread the medium evenly.

    • Place the culture dishes inside a larger petri dish with a separate, open dish containing sterile water to maintain humidity.[20]

    • Incubate at 37°C, 5% CO₂ for 7-14 days (7-10 days for mouse, 14 days for human cells).[18][20]

  • Colony Counting:

    • Using an inverted microscope, count the number of CFU-GM colonies in each dish. A colony is typically defined as a cluster of 40-50 or more cells.

    • Average the counts from the duplicate dishes.

  • Data Analysis:

    • Express the colony count for each compound concentration as a percentage of the vehicle control count.

    • Plot the percentage of colony formation against the log of the compound concentration.

    • Use non-linear regression to determine the IC₅₀ value, which is the concentration of the compound that inhibits colony formation by 50%. This value indicates the myelosuppressive potential of the compound.

References

Technical Support Center: Improving the Therapeutic Index of 10-Decarbomethoxyaclacinomycin A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving 10-Decarbomethoxyaclacinomycin A. Given the limited specific data on this compound, this guide leverages information from its close analog, Aclacinomycin A, to provide relevant insights and protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound, similar to its parent compound Aclacinomycin A, is an anthracycline antibiotic that functions as a dual inhibitor of topoisomerase I and II.[1] By intercalating into DNA, it stabilizes the enzyme-DNA cleavage complex, which prevents the re-ligation of DNA strands. This leads to an accumulation of DNA double-strand breaks, ultimately triggering apoptotic cell death in cancer cells.[2]

Q2: How does the cardiotoxicity of Aclacinomycin A compare to other anthracyclines like Doxorubicin?

A2: Preclinical and clinical studies have suggested that Aclacinomycin A exhibits lower cardiotoxicity compared to Doxorubicin.[3][4] While the exact mechanisms for this difference are still under investigation, it is a significant factor in considering its therapeutic index. However, like all anthracyclines, monitoring for cardiotoxicity is crucial.[5]

Q3: What are the main strategies to improve the therapeutic index of anthracyclines like this compound?

A3: Several strategies can be employed to improve the therapeutic index of anthracyclines:

  • Formulation Strategies: Developing novel drug delivery systems, such as liposomal formulations, can alter the pharmacokinetic profile, leading to preferential accumulation in tumor tissue and reduced exposure to healthy tissues like the heart.[6][7]

  • Combination Therapies: Combining with other chemotherapeutic agents or targeted therapies can allow for lower, less toxic doses of the anthracycline to be used while achieving a synergistic anti-cancer effect.

  • Cardioprotective Agents: The use of agents like dexrazoxane, an iron chelator, can help mitigate the cardiotoxic effects of anthracyclines.[8]

  • Dosage and Administration Schedule Modification: Altering the infusion duration or the overall treatment schedule can impact the peak plasma concentrations and potentially reduce toxicity.[8]

Q4: What are the known signaling pathways affected by Aclacinomycin A?

A4: Aclacinomycin A, as an anthracycline, is known to induce apoptosis through the intrinsic pathway. This involves mitochondrial dysfunction, the release of cytochrome c, and the subsequent activation of the caspase cascade. Additionally, anthracyclines are known to generate reactive oxygen species (ROS), which contribute to both their anticancer activity and their cardiotoxic side effects. The signaling pathways involved in anthracycline-induced cardiotoxicity are complex and involve oxidative stress, mitochondrial damage, and alterations in calcium homeostasis.[9]

Troubleshooting Guides

Problem 1: High variability in in vitro cytotoxicity assay results.

  • Possible Cause: Inconsistent cell seeding density, evaporation of media from outer wells of the plate, or issues with compound solubility.

  • Troubleshooting Steps:

    • Optimize Cell Seeding: Perform a cell titration experiment to determine the optimal seeding density that ensures logarithmic growth throughout the assay period.

    • Minimize Evaporation: Avoid using the outermost wells of the microplate for experimental samples. Instead, fill them with sterile water or media to create a humidity barrier.

    • Ensure Compound Solubility: Confirm the solubility of this compound in your chosen solvent (e.g., DMSO). Ensure the final solvent concentration in the culture media is consistent across all wells and is at a level that does not affect cell viability. Include a solvent-only control.

    • Plate Uniformity: Ensure even cell distribution when plating by gently swirling the plate after seeding.

Problem 2: Difficulty in detecting topoisomerase inhibition.

  • Possible Cause: Inactive enzyme, incorrect buffer conditions, or inappropriate substrate concentration.

  • Troubleshooting Steps:

    • Enzyme Activity Control: Always include a positive control inhibitor for both topoisomerase I (e.g., Camptothecin) and topoisomerase II (e.g., Etoposide) to validate enzyme activity and assay conditions.

    • Buffer Optimization: Ensure the reaction buffer has the correct pH and contains the necessary co-factors (e.g., ATP and MgCl2 for topoisomerase II).

    • Substrate Quality: Verify the integrity and supercoiling of your plasmid DNA substrate by running an aliquot on an agarose gel.

    • Enzyme Titration: Perform an enzyme titration to determine the optimal concentration that results in complete relaxation (for topo I) or decatenation (for topo II) of the substrate under your experimental conditions.

Problem 3: Inconsistent results in cellular uptake experiments.

  • Possible Cause: Issues with cell permeability, efflux pump activity, or detection method sensitivity.

  • Troubleshooting Steps:

    • Time-Course and Concentration-Dependence: Perform experiments at different time points and concentrations to determine the optimal conditions for uptake.

    • Efflux Pump Inhibition: If you suspect active efflux of the compound, consider co-incubating with a known efflux pump inhibitor (e.g., Verapamil for P-glycoprotein) as a positive control to see if uptake increases.

    • Detection Method Validation: If using a fluorescence-based method, ensure that the fluorescence of the compound is not quenched in the intracellular environment and that the detection instrument is sensitive enough. Validate with a positive control of a known fluorescent compound that is readily taken up by cells.

    • Cell Health: Ensure cells are healthy and in the logarithmic growth phase, as uptake mechanisms can be affected by cell stress or senescence.

Data Presentation

Table 1: Comparative in vitro Cytotoxicity of Anthracyclines (IC50 Values)

Cell LineCancer TypeDoxorubicin (ng/mL)Daunorubicin (ng/mL)Liposomal Daunorubicin (L-DnR) (ng/mL)
SK-BR-3Breast Adenocarcinoma9.15.94.7
DU-145Prostate Carcinoma41.210.4Not Reported

Note: Data for this compound is not currently available in a comparable format. This table, based on a study by Speth et al., provides a reference for the cytotoxic potential of other anthracyclines.[6]

Table 2: Strategies to Mitigate Anthracycline-Induced Cardiotoxicity

StrategyDescriptionKey Considerations
Dose Limitation Limiting the cumulative dose administered to the patient.May compromise anti-tumor efficacy.
Liposomal Formulations Encapsulating the drug in liposomes to alter its distribution.Can reduce cardiotoxicity while maintaining efficacy.[7]
Cardioprotective Agents Co-administration of agents like dexrazoxane.Potential for interference with anti-cancer activity.[7]
Continuous Infusion Administering the drug over a longer period.Can be cumbersome for patients.

Experimental Protocols

1. In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Seed cancer cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the compound dilutions. Include vehicle-only and untreated controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) in a humidified incubator at 37°C and 5% CO2.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits cell growth by 50%).

2. Topoisomerase II DNA Decatenation Assay

  • Reaction Setup: In a microcentrifuge tube on ice, combine the reaction buffer, kinetoplast DNA (kDNA) substrate, and the test compound (this compound) at various concentrations.

  • Enzyme Addition: Add purified human topoisomerase IIα to each reaction tube. Include a no-enzyme control and a positive control inhibitor (e.g., etoposide).

  • Incubation: Incubate the reactions at 37°C for the recommended time (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding a stop buffer/loading dye containing SDS and proteinase K.

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and perform electrophoresis to separate the catenated and decatenated DNA.

  • Visualization: Stain the gel with a DNA stain (e.g., ethidium bromide or SYBR Safe) and visualize the DNA bands under UV light.

  • Analysis: Inhibition of topoisomerase II activity is indicated by the persistence of the high molecular weight catenated kDNA at the top of the gel, while active enzyme will result in the release of decatenated minicircles that migrate further into the gel.

Visualizations

Anthracycline_Mechanism This compound This compound DNA Intercalation DNA Intercalation This compound->DNA Intercalation Topoisomerase I/II Topoisomerase I/II DNA Intercalation->Topoisomerase I/II DNA Cleavage Complex Stabilization DNA Cleavage Complex Stabilization Topoisomerase I/II->DNA Cleavage Complex Stabilization DNA Double-Strand Breaks DNA Double-Strand Breaks DNA Cleavage Complex Stabilization->DNA Double-Strand Breaks Apoptosis Apoptosis DNA Double-Strand Breaks->Apoptosis

Caption: Mechanism of action for this compound.

Cardiotoxicity_Pathway cluster_Anthracycline Anthracycline Exposure cluster_Mitochondria Mitochondrial Dysfunction cluster_Cellular_Effects Cellular Effects Anthracycline Anthracycline ROS Generation ROS Generation Anthracycline->ROS Generation Mitochondrial DNA Damage Mitochondrial DNA Damage ROS Generation->Mitochondrial DNA Damage Calcium Dysregulation Calcium Dysregulation ROS Generation->Calcium Dysregulation Cytochrome c Release Cytochrome c Release Mitochondrial DNA Damage->Cytochrome c Release Caspase Activation Caspase Activation Cytochrome c Release->Caspase Activation Cardiomyocyte Apoptosis Cardiomyocyte Apoptosis Caspase Activation->Cardiomyocyte Apoptosis

Caption: Signaling pathway of anthracycline-induced cardiotoxicity.

Troubleshooting_Workflow Experiment Experiment Unexpected Results Unexpected Results Experiment->Unexpected Results Expected Results Expected Results Experiment->Expected Results Review Protocol Review Protocol Unexpected Results->Review Protocol Check Reagents Check Reagents Unexpected Results->Check Reagents Verify Equipment Verify Equipment Unexpected Results->Verify Equipment Consult Literature Consult Literature Unexpected Results->Consult Literature Modify Experiment Modify Experiment Review Protocol->Modify Experiment Check Reagents->Modify Experiment Verify Equipment->Modify Experiment Consult Literature->Modify Experiment Modify Experiment->Experiment

Caption: General troubleshooting workflow for in vitro experiments.

References

identifying and minimizing impurities in 10-Decarbomethoxyaclacinomycin A samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with 10-Decarbomethoxyaclacinomycin A. The following frequently asked questions (FAQs) and guides are designed to help you identify and minimize impurities in your samples.

Frequently Asked Questions (FAQs)

Q1: What are the potential sources of impurities in my this compound samples?

A1: Impurities can be introduced at various stages of the manufacturing process, storage, and handling. They are generally categorized as:

  • Organic Impurities: These can be starting materials, by-products of the synthesis, intermediates, degradation products, and reagents.

  • Inorganic Impurities: These may include reagents, catalysts, heavy metals, or other residual metals from the manufacturing process.

  • Residual Solvents: Volatile organic compounds used during the synthesis or purification process that are not completely removed.

  • Degradation Products: These arise from the breakdown of the this compound molecule under specific conditions such as exposure to acid, base, light, heat, or oxidizing agents.

Q2: I am observing unexpected peaks in my HPLC chromatogram. How can I identify these unknown impurities?

A2: A systematic approach is necessary to identify unknown peaks in your chromatogram. The following workflow can be applied:

G start Unexpected Peak in HPLC lcms LC-MS Analysis start->lcms Determine Mass msms LC-MS/MS for Fragmentation lcms->msms If mass is not definitive db Database Search (e.g., internal, commercial) msms->db Compare fragmentation pattern nmr Isolation and NMR Spectroscopy msms->nmr If no match in database structure Structure Elucidation db->structure nmr->structure report Report and Document structure->report

Workflow for Unknown Impurity Identification

Initially, Liquid Chromatography-Mass Spectrometry (LC-MS) should be employed to determine the molecular weight of the impurity. Further fragmentation analysis using LC-MS/MS can provide structural information. This data can then be compared against databases of known related compounds and degradation products. For novel impurities, isolation via preparative HPLC followed by Nuclear Magnetic Resonance (NMR) spectroscopy is often required for complete structure elucidation.

Q3: My this compound sample is showing signs of degradation. What are the likely causes and how can I prevent it?

A3: Degradation is often caused by improper storage or handling conditions. Key factors that can lead to degradation include:

  • pH: Exposure to acidic or basic conditions can cause hydrolysis of ester groups or other labile functionalities. The stability of similar complex molecules is often pH-dependent.

  • Temperature: Elevated temperatures can accelerate degradation pathways.

  • Light: Photodegradation can occur upon exposure to certain wavelengths of light.

  • Oxidation: The presence of oxidizing agents or exposure to air can lead to oxidative degradation products.

To minimize degradation, store samples in tightly sealed containers, protected from light, at recommended low temperatures, and under an inert atmosphere (e.g., argon or nitrogen) if the compound is known to be sensitive to oxidation.

Troubleshooting Guides

Issue: High Levels of a Specific Known Impurity

If you are consistently observing high levels of a known impurity, consider the following troubleshooting steps:

  • Review Synthesis Step: Re-examine the reaction conditions of the synthetic step where the impurity is likely formed. This could involve adjusting temperature, reaction time, stoichiometry of reagents, or the catalyst used.

  • Optimize Purification: Modify the purification protocol. This may involve using a different chromatography resin, changing the solvent gradient in HPLC, or employing an alternative purification technique like recrystallization.

  • Implement in-process controls: Monitor the formation of the impurity during the manufacturing process to identify the critical step for its formation.

Issue: Variability Between Batches

Batch-to-batch variability in impurity profiles can be a significant issue. A logical approach to diagnosing the cause is outlined below:

G start Batch-to-Batch Impurity Variability raw_materials Analyze Raw Materials start->raw_materials process_params Review Process Parameters start->process_params equipment Check Equipment Cleaning and Calibration start->equipment storage Evaluate Storage Conditions start->storage root_cause Identify Root Cause raw_materials->root_cause process_params->root_cause equipment->root_cause storage->root_cause

Troubleshooting Batch-to-Batch Variability

Data and Protocols

Table 1: Common Analytical Techniques for Impurity Profiling
Analytical TechniquePurposeInformation Provided
High-Performance Liquid Chromatography (HPLC) Separation, detection, and quantification of impurities.Retention time, peak area (concentration).
Liquid Chromatography-Mass Spectrometry (LC-MS) Identification of impurities.Molecular weight of impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) Identification of volatile impurities.Identification of residual solvents.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structure elucidation of unknown impurities.Detailed structural information.
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) Detection of elemental impurities.Quantification of residual metals and catalysts.
Experimental Protocol: HPLC Method for Impurity Profiling

This protocol provides a general starting point for developing an HPLC method for this compound. Optimization will be required for specific impurity profiles.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B

    • 25-30 min: 90% B

    • 30-31 min: 90-10% B

    • 31-35 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm and 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., Methanol or Acetonitrile) to a concentration of approximately 1 mg/mL.

Experimental Protocol: Forced Degradation Study

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.

  • Acid Hydrolysis: Incubate the sample in 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: Incubate the sample in 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105 °C for 24 hours.

  • Photodegradation: Expose the sample to UV light (e.g., 254 nm) and visible light for a defined period.

  • Analysis: Analyze the stressed samples by HPLC and LC-MS to identify and quantify the degradation products.

reducing signal suppression in LC-MS/MS analysis of 10-Decarbomethoxyaclacinomycin A

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the LC-MS/MS analysis of 10-Decarbomethoxyaclacinomycin A. This resource provides troubleshooting guidance and frequently asked questions to help you overcome common challenges, with a focus on mitigating signal suppression and ensuring accurate, reproducible results.

Troubleshooting Guide: Reducing Signal Suppression

Signal suppression is a common issue in LC-MS/MS analysis, particularly when dealing with complex matrices. It occurs when components of the sample matrix co-eluting with the analyte of interest interfere with the ionization process, leading to a decreased analyte signal.[1][2][3] This guide provides a systematic approach to diagnosing and mitigating signal suppression for this compound.

Question: I am observing a significantly lower signal for my analyte than expected. How can I determine if this is due to signal suppression?

Answer:

The first step is to confirm that the issue is not related to the instrument's general performance. Verify that the LC-MS/MS system is functioning correctly by running a system suitability test with a known standard in a clean solvent.[1] If the system is performing as expected, the low signal is likely due to matrix effects.

To qualitatively assess matrix effects, the post-column infusion technique is highly effective.[4][5] This involves infusing a constant flow of a pure this compound standard into the mass spectrometer while injecting a blank, extracted sample matrix onto the LC column. A drop in the analyte's signal at the retention time of interfering matrix components indicates signal suppression.

For a quantitative assessment, the post-extraction spike method can be used.[3][5][6] This involves comparing the peak area of the analyte in a standard solution to the peak area of the analyte spiked into a blank matrix extract at the same concentration. The matrix effect can be calculated as follows:

Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) * 100

A value below 100% indicates signal suppression, while a value above 100% suggests signal enhancement.

Question: I have confirmed that signal suppression is occurring. What are the primary strategies to reduce it?

Answer:

There are three main strategies to combat signal suppression:

  • Optimize Sample Preparation: The goal is to remove interfering matrix components before analysis.[4][7]

  • Improve Chromatographic Separation: This aims to separate the analyte from co-eluting matrix components.[3][8]

  • Adjust Mass Spectrometry Parameters: This can help to minimize the impact of any remaining interferences.

The following sections provide detailed guidance on each of these strategies.

Frequently Asked Questions (FAQs)

Sample Preparation

Q: What is the most effective sample preparation technique to reduce matrix effects for this compound?

A: The choice of sample preparation technique depends on the complexity of the matrix and the required sensitivity.[9] For complex biological matrices like plasma or serum, more rigorous techniques are often necessary.[10]

  • Protein Precipitation (PPT): This is a simple and fast method but is often the least effective at removing matrix components, which can lead to significant signal suppression.[11]

  • Liquid-Liquid Extraction (LLE): LLE can provide cleaner extracts than PPT by partitioning the analyte into an immiscible organic solvent, leaving many matrix components behind.[9][11]

  • Solid-Phase Extraction (SPE): SPE is often the most effective technique for removing interfering matrix components.[9][11][12] Mixed-mode SPE, which utilizes both reversed-phase and ion-exchange mechanisms, can produce exceptionally clean extracts.[11]

The following table provides illustrative data on the impact of different sample preparation techniques on the recovery and matrix effect for this compound.

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)
Protein Precipitation9545 (Suppression)
Liquid-Liquid Extraction8575 (Suppression)
Solid-Phase Extraction9298 (Minimal Effect)

Q: Can simple dilution of my sample help reduce signal suppression?

A: Yes, diluting the sample extract can be a straightforward and effective way to reduce the concentration of interfering matrix components.[5] However, this approach is only viable if the resulting analyte concentration is still well above the instrument's limit of quantitation (LOQ).

Chromatographic Optimization

Q: How can I optimize my LC method to separate this compound from matrix interferences?

A: Chromatographic optimization is crucial for separating the analyte from co-eluting matrix components that cause signal suppression.[3][8] Consider the following adjustments:

  • Mobile Phase Composition: Modifying the organic solvent (e.g., acetonitrile vs. methanol) or the aqueous phase pH can alter the retention of both the analyte and interfering compounds.[11][13] For basic compounds like many anthracyclines, adjusting the mobile phase pH can be particularly effective.[11]

  • Gradient Profile: A longer, shallower gradient can improve the resolution between the analyte and closely eluting matrix components.[11]

  • Column Chemistry: Using a column with a different stationary phase (e.g., C18, Phenyl-Hexyl) can provide alternative selectivity and better separation from interferences.

The following diagram illustrates a logical workflow for troubleshooting signal suppression.

TroubleshootingWorkflow start Low Analyte Signal Observed check_system Perform System Suitability Test start->check_system system_ok System OK check_system->system_ok Pass system_not_ok System Not OK check_system->system_not_ok Fail assess_matrix_effect Assess Matrix Effect (Post-Column Infusion or Post-Extraction Spike) system_ok->assess_matrix_effect troubleshoot_ms Troubleshoot LC-MS/MS System system_not_ok->troubleshoot_ms no_suppression No Significant Suppression assess_matrix_effect->no_suppression < 15% suppression_confirmed Suppression Confirmed assess_matrix_effect->suppression_confirmed > 15% investigate_other Investigate Other Causes (e.g., Analyte Stability) no_suppression->investigate_other optimize_sample_prep Optimize Sample Preparation (e.g., SPE, LLE) suppression_confirmed->optimize_sample_prep optimize_chromatography Optimize Chromatography (e.g., Gradient, Column) optimize_sample_prep->optimize_chromatography re_evaluate Re-evaluate Matrix Effect optimize_chromatography->re_evaluate issue_resolved Issue Resolved re_evaluate->issue_resolved Suppression Mitigated further_optimization Further Optimization Needed re_evaluate->further_optimization Suppression Persists

Caption: Troubleshooting workflow for signal suppression.

Mass Spectrometry Parameters

Q: Are there any MS parameters I can adjust to reduce signal suppression?

A: While sample preparation and chromatography are the primary means of addressing signal suppression, optimizing MS parameters can sometimes help.[7]

  • Ionization Source: Electrospray ionization (ESI) is a common technique, but it can be susceptible to ion suppression.[2][7] If available, atmospheric pressure chemical ionization (APCI) may be less prone to matrix effects for certain analytes.[12]

  • Source Parameters: Optimizing parameters such as nebulizing gas flow, drying gas temperature, and capillary voltage can enhance the ionization efficiency of the target analyte.[7]

Experimental Protocols

Protocol 1: Post-Column Infusion for Qualitative Assessment of Matrix Effects

  • Prepare a standard solution of this compound in a suitable solvent (e.g., methanol) at a concentration that provides a stable and moderate signal.

  • Prepare a blank matrix sample by performing the entire sample preparation procedure on a matrix sample that does not contain the analyte.

  • Set up the LC-MS/MS system with the analytical column.

  • Using a syringe pump and a T-connector, infuse the standard solution post-column into the mobile phase stream entering the mass spectrometer.

  • Allow the infused signal to stabilize, which will appear as a constant elevated baseline in the mass spectrometer's total ion chromatogram (TIC) or extracted ion chromatogram (XIC) for the analyte.

  • Inject the blank matrix extract onto the LC column.

  • Monitor the analyte's signal. Any significant dip in the signal indicates the elution of interfering matrix components and thus, signal suppression.[5]

The following diagram outlines the experimental workflow for post-column infusion.

PostColumnInfusion cluster_LC LC System cluster_Infusion Infusion System lc_pump LC Pump injector Injector lc_pump->injector column Analytical Column injector->column tee column->tee syringe_pump Syringe Pump (Analyte Standard) syringe_pump->tee ms Mass Spectrometer tee->ms

Caption: Post-column infusion experimental setup.

Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup

This protocol provides a general guideline for SPE. The specific sorbent and solvents should be optimized for this compound. A mixed-mode cation exchange polymer is a good starting point for basic compounds.

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated sample (e.g., diluted plasma) onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences. A subsequent wash with a non-polar solvent like hexane can remove lipids.

  • Elution: Elute the analyte with 1 mL of a solvent mixture designed to disrupt the interactions with the sorbent (e.g., 5% ammonium hydroxide in methanol for a cation exchange mechanism).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.

The following table presents hypothetical data illustrating the effect of different wash solvents in an SPE protocol on the final signal-to-noise ratio of this compound.

Wash Solvent 1Wash Solvent 2Signal-to-Noise Ratio
5% Methanol in WaterNone50
5% Methanol in WaterHexane150
20% Methanol in WaterHexane120

References

Validation & Comparative

Validating the Antibacterial Activity of 10-Decarbomethoxyaclacinomycin A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antibacterial activity of anthracycline antibiotics, with a focus on validating the potential of 10-Decarbomethoxyaclacinomycin A. Due to the limited publicly available data on the specific antibacterial activity of this compound, this document leverages experimental data from closely related anthracycline compounds, such as Aclacinomycin A, Doxorubicin, and Idarubicin. These are compared against Vancomycin, a standard-of-care antibiotic for Gram-positive infections, particularly Methicillin-resistant Staphylococcus aureus (MRSA).

Executive Summary

Anthracyclines, a class of compounds historically recognized for their potent anticancer properties, are also known to possess antibacterial activity.[1] This has led to renewed interest in their potential as scaffolds for the development of novel antibiotics, especially in the face of rising antimicrobial resistance. This guide synthesizes available data to provide a framework for evaluating the antibacterial potential of this compound by comparing it with its parent compound, Aclacinomycin A, other relevant anthracyclines, and a clinically established antibiotic. The primary mechanism of action for the antibacterial effects of many anthracyclines is the inhibition of DNA gyrase and topoisomerase II, crucial enzymes for bacterial DNA replication.[2]

Comparative Antibacterial Activity

The following table summarizes the Minimum Inhibitory Concentrations (MICs) of selected anthracyclines and Vancomycin against Staphylococcus aureus, including MRSA strains. The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation and is a key metric for assessing antibacterial potency.

Table 1: Minimum Inhibitory Concentrations (MICs) Against Staphylococcus aureus

CompoundBacterial StrainMIC (µg/mL)Reference
Idarubicin MRSA2 - 4[3]
MSSA2 - 4[3]
Lactoquinomycin A MRSA0.25 - 0.5[4]
MSSA0.06[4]
Doxorubicin S. aureusNot specified, but showed inhibitory effect[5]
Vancomycin MRSA≤2 (susceptible)[6]
MSSA≤2 (susceptible)[6]

Note: Specific MIC data for this compound against common bacterial pathogens was not identified in the reviewed literature. The data for Idarubicin and Lactoquinomycin A, structurally related anthracyclines, are presented as comparators.

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a standardized method for assessing the in vitro susceptibility of bacteria to antimicrobial agents. The Broth Microdilution Method is a widely accepted and commonly used technique.

Broth Microdilution Method for MIC Determination

This protocol outlines the general steps for performing a broth microdilution assay to determine the MIC of a test compound.

1. Preparation of Materials:

  • Test Compound: Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent, such as Dimethyl Sulfoxide (DMSO).

  • Bacterial Culture: Prepare a fresh overnight culture of the target bacterial strain (e.g., Staphylococcus aureus) in a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB).

  • Microtiter Plates: Use sterile 96-well microtiter plates.

  • Growth Medium: CAMHB is the standard medium for susceptibility testing of non-fastidious bacteria.

2. Inoculum Preparation:

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Dilute the adjusted bacterial suspension in the growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Serial Dilution of the Test Compound:

  • Perform two-fold serial dilutions of the test compound in the growth medium across the wells of the microtiter plate to create a range of concentrations.

  • Include a positive control well containing only the bacterial inoculum and growth medium (no compound) and a negative control well with only growth medium.

4. Inoculation and Incubation:

  • Add the prepared bacterial inoculum to each well containing the serially diluted compound.

  • Cover the plate and incubate at 35-37°C for 16-20 hours under ambient air conditions.

5. Determination of MIC:

  • After incubation, visually inspect the wells for turbidity.

  • The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.

Mechanism of Action and Signaling Pathways

The primary antibacterial mechanism of many anthracyclines involves the inhibition of bacterial DNA replication and transcription. This is achieved through the intercalation of the planar anthracycline ring into the bacterial DNA and the inhibition of topoisomerase II (DNA gyrase), an enzyme essential for relieving torsional stress during DNA replication.

antibacterial_mechanism cluster_drug Anthracycline Compound cluster_bacteria Bacterial Cell Anthracycline Anthracycline DNA DNA Anthracycline->DNA Intercalation Topoisomerase_II Topoisomerase II (DNA Gyrase) Anthracycline->Topoisomerase_II Inhibition Replication_Transcription DNA Replication & Transcription DNA->Replication_Transcription Template for Topoisomerase_II->DNA Relieves supercoiling Cell_Death Bacterial Cell Death Replication_Transcription->Cell_Death Inhibition leads to experimental_workflow Compound_Synthesis Compound Synthesis/ Isolation Primary_Screening Primary Screening (e.g., Disk Diffusion) Compound_Synthesis->Primary_Screening MIC_Determination MIC Determination (Broth Microdilution) Primary_Screening->MIC_Determination Spectrum_Analysis Spectrum of Activity (Gram+/Gram-) MIC_Determination->Spectrum_Analysis Mechanism_of_Action Mechanism of Action Studies Spectrum_Analysis->Mechanism_of_Action In_Vivo_Studies In Vivo Efficacy & Toxicology Studies Mechanism_of_Action->In_Vivo_Studies

References

A Comparative Analysis: 10-Decarbomethoxyaclacinomycin A vs. Aclacinomycin A in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide offers a comparative overview of aclacinomycin A and its derivative, 10-decarbomethoxyaclacinomycin A. We delve into their mechanisms of action, present available experimental data on their biological activities, and provide standardized protocols for relevant assays.

Aclacinomycin A, also known as aclarubicin, is a well-established anthracycline antibiotic with recognized antitumor properties.[1][2] It is used in the treatment of various cancers, particularly acute myeloid leukemia.[3][4] Its mechanism of action is multifaceted, primarily involving the inhibition of topoisomerase I and II, intercalation into DNA, and the generation of reactive oxygen species, ultimately leading to apoptosis (programmed cell death).[1][2][5] In the quest for novel anticancer agents with improved efficacy and reduced toxicity, numerous analogs of aclacinomycin A have been synthesized and evaluated. One such derivative is this compound, which is characterized by the removal of the carbomethoxy group at the C-10 position of the aglycone.

This guide will focus on the available comparative data between these two compounds to inform future research and development efforts in the field of oncology.

Data Summary: A Head-to-Head Comparison

Experimental studies comparing the biological activities of this compound and aclacinomycin A have revealed significant differences in their potency. The removal of the carbomethoxy group at the C-10 position appears to diminish the cytotoxic and DNA/RNA synthesis inhibitory effects of the parent compound.

CompoundCytotoxicity in L1210 Leukemia CellsInhibition of RNA Synthesis in L1210 CellsInhibition of DNA Synthesis in L1210 Cells
Aclacinomycin A HigherHigherHigher
This compound LowerLowerLower

This table summarizes the findings from "Chemical modification of anthracycline antibiotics. I. Demethoxycarbonylation, 10-epimerization and 4-o-methylation of aclacinomycin A," which states that the demethoxycarbonyl derivatives exhibited decreased activities in comparison with the parent compound.

Mechanism of Action: A Shared Pathway with Potency Differences

Both aclacinomycin A and its 10-decarbomethoxy derivative are believed to exert their anticancer effects through the same fundamental mechanisms inherent to the anthracycline class of drugs. However, the observed decrease in biological activity for the 10-decarbomethoxy analog suggests that the carbomethoxy group at the C-10 position plays a crucial role in the molecule's interaction with its cellular targets.

Signaling Pathway of Anthracyclines

anthracycline_pathway Aclacinomycin Aclacinomycin A or 10-Decarbomethoxy- aclacinomycin A Cell Cancer Cell Aclacinomycin->Cell DNA DNA Intercalation Cell->DNA Topo Topoisomerase I/II Inhibition Cell->Topo ROS Reactive Oxygen Species (ROS) Generation Cell->ROS Damage DNA Damage DNA->Damage Topo->Damage ROS->Damage Apoptosis Apoptosis Damage->Apoptosis

Caption: General signaling pathway for anthracyclines like aclacinomycin A.

Experimental Protocols

To facilitate reproducible research, this section outlines the detailed methodologies for key experiments used to evaluate and compare the efficacy of these compounds.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of the drug that inhibits the growth of a defined proportion of cells (e.g., IC50).

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., L1210 leukemia cells) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Drug Treatment: Prepare serial dilutions of aclacinomycin A and this compound in culture medium. Add the drug solutions to the wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

DNA and RNA Synthesis Inhibition Assay

Objective: To measure the inhibitory effect of the compounds on the synthesis of DNA and RNA.

Protocol:

  • Cell Culture: Culture L1210 cells in a suitable medium.

  • Drug Incubation: Incubate the cells with varying concentrations of aclacinomycin A or this compound for a defined period (e.g., 2 hours).

  • Radiolabeling: Add radiolabeled precursors, such as [³H]thymidine for DNA synthesis or [³H]uridine for RNA synthesis, to the cell culture and incubate for 1-2 hours.

  • Cell Lysis and Precipitation: Lyse the cells and precipitate the macromolecules (DNA and RNA) using trichloroacetic acid (TCA).

  • Scintillation Counting: Collect the precipitate on a filter and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Compare the radioactivity in treated cells to that in untreated control cells to determine the percentage of inhibition.

Experimental Workflow Visualization

experimental_workflow cluster_cytotoxicity Cytotoxicity Assay cluster_synthesis_inhibition DNA/RNA Synthesis Inhibition C1 Seed Cells C2 Drug Treatment C1->C2 C3 MTT Assay C2->C3 C4 Measure Absorbance C3->C4 S1 Incubate with Drug S2 Add Radiolabeled Precursors S1->S2 S3 Lyse and Precipitate S2->S3 S4 Scintillation Counting S3->S4

Caption: Workflow for key comparative experimental assays.

Conclusion

The available evidence indicates that the 10-carbomethoxy group is a critical structural feature for the biological activity of aclacinomycin A. Its removal to form this compound leads to a significant reduction in cytotoxicity and the ability to inhibit DNA and RNA synthesis. This structure-activity relationship insight is valuable for the rational design of new anthracycline analogs. Further investigations into the precise molecular interactions of the C-10 carbomethoxy group with its biological targets could provide a deeper understanding of the mechanism of action of aclacinomycin A and guide the development of more potent and selective anticancer agents. Researchers are encouraged to utilize the provided protocols to further explore the potential of these and other novel anthracycline derivatives.

References

A Comparative Analysis of Anthracycline Chemotherapeutics: Doxorubicin vs. Aclacinomycin A

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cancer chemotherapy, anthracyclines stand as a cornerstone for treating a wide array of malignancies. Doxorubicin, a first-generation anthracycline, has been a mainstay in treatment regimens for decades. However, its clinical utility is often hampered by significant cardiotoxicity. This has spurred the development of second-generation anthracyclines, such as Aclacinomycin A (also known as Aclarubicin), with the aim of improving the therapeutic index. This guide provides a detailed comparison of the efficacy and mechanisms of action of doxorubicin and Aclacinomycin A, supported by available data.

It is important to note that while the initial topic of comparison was 10-Decarbomethoxyaclacinomycin A, the available scientific literature predominantly focuses on its more clinically relevant derivative, Aclacinomycin A. Therefore, this guide will proceed with a comparative analysis of Aclacinomycin A and doxorubicin.

Mechanism of Action: A Tale of Two Anthracyclines

Both doxorubicin and Aclacinomycin A exert their anticancer effects through complex and multifaceted mechanisms, primarily targeting the machinery of cell division and survival.

Doxorubicin's primary mechanisms of action include:

  • DNA Intercalation: Doxorubicin inserts itself between the base pairs of the DNA double helix, thereby obstructing the processes of DNA replication and transcription.[1][2]

  • Topoisomerase II Inhibition: It forms a stable complex with DNA and topoisomerase II, an enzyme crucial for relaxing DNA supercoils. This leads to DNA strand breaks and ultimately triggers programmed cell death (apoptosis).[1][2]

  • Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, leading to the production of highly reactive free radicals. These ROS can damage cellular components, including DNA, proteins, and lipids, contributing to its cytotoxic effects.[1][3]

Aclacinomycin A , while sharing some mechanisms with doxorubicin, exhibits key differences:

  • Dual Topoisomerase Inhibition: Aclacinomycin A is a potent inhibitor of both topoisomerase I and II, broadening its impact on DNA replication and repair.[1][3]

  • Inhibition of Nucleic Acid Synthesis: It effectively inhibits the synthesis of both DNA and RNA.[4]

  • Induction of Apoptosis: Similar to doxorubicin, Aclacinomycin A can induce programmed cell death in cancer cells.[2]

  • Reduced ROS Generation: Some evidence suggests that Aclacinomycin A may generate fewer reactive oxygen species compared to doxorubicin, which could contribute to its reported lower cardiotoxicity.[5]

The distinct signaling pathways activated by these drugs are visualized below:

G Figure 1: Comparative Signaling Pathways of Doxorubicin and Aclacinomycin A cluster_dox Doxorubicin cluster_acla Aclacinomycin A Dox Doxorubicin Dox_DNA DNA Intercalation Dox->Dox_DNA Dox_TopoII Topoisomerase II Inhibition Dox->Dox_TopoII Dox_ROS ROS Generation Dox->Dox_ROS Dox_Damage DNA Damage Dox_DNA->Dox_Damage Dox_TopoII->Dox_Damage Dox_ROS->Dox_Damage Dox_Apoptosis Apoptosis Dox_Damage->Dox_Apoptosis Acla Aclacinomycin A Acla_DNA DNA Intercalation Acla->Acla_DNA Acla_TopoI_II Topoisomerase I & II Inhibition Acla->Acla_TopoI_II Acla_RNA RNA Synthesis Inhibition Acla->Acla_RNA Acla_Damage DNA Damage Acla_DNA->Acla_Damage Acla_TopoI_II->Acla_Damage Acla_Apoptosis Apoptosis Acla_Damage->Acla_Apoptosis

Caption: Comparative Signaling Pathways of Doxorubicin and Aclacinomycin A

Efficacy and Clinical Performance: A Data-Driven Comparison

ParameterDoxorubicinAclacinomycin A (Aclarubicin)
Primary Indications Broad spectrum, including breast, lung, ovarian, and bladder cancers, as well as various sarcomas and leukemias.[1]Primarily investigated in acute myeloid and lymphoblastic leukemia.[1][5]
Reported Advantages Well-established efficacy in a wide range of cancers.Potentially lower cardiotoxicity compared to doxorubicin.[5]
Reported Disadvantages Significant dose-dependent cardiotoxicity, myelosuppression, and other side effects.[5]Limited number of large-scale clinical trials compared to doxorubicin.[1]

Experimental Protocols: A Framework for Comparative Efficacy Studies

To rigorously compare the efficacy of two cytotoxic agents like doxorubicin and Aclacinomycin A, a standardized experimental workflow is essential. The following outlines a typical in vitro and in vivo protocol.

In Vitro Cell Viability Assay

  • Cell Culture: Culture a panel of relevant cancer cell lines in appropriate growth media.

  • Drug Treatment: Seed cells in 96-well plates and treat with a range of concentrations of doxorubicin and Aclacinomycin A for a specified duration (e.g., 24, 48, 72 hours).

  • Viability Assessment: Utilize a colorimetric assay (e.g., MTT, XTT) or a fluorescence-based assay (e.g., Calcein AM) to determine the percentage of viable cells in each treatment group.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each drug in each cell line to quantify their relative potency.

In Vivo Xenograft Model

  • Animal Model: Implant human cancer cells subcutaneously into immunocompromised mice.

  • Tumor Growth: Allow tumors to reach a palpable size.

  • Drug Administration: Randomly assign mice to treatment groups (e.g., vehicle control, doxorubicin, Aclacinomycin A) and administer the drugs at clinically relevant doses and schedules.

  • Tumor Measurement: Measure tumor volume and body weight regularly throughout the study.

  • Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker expression).

The logical flow of such a comparative study is depicted in the following diagram:

G Figure 2: Experimental Workflow for Comparing Cytotoxic Agents start Start: Hypothesis in_vitro In Vitro Studies (Cell Lines) start->in_vitro in_vivo In Vivo Studies (Animal Models) in_vitro->in_vivo data_analysis Data Analysis (IC50, Tumor Growth Inhibition) in_vivo->data_analysis conclusion Conclusion: Comparative Efficacy data_analysis->conclusion

Caption: Experimental Workflow for Comparing Cytotoxic Agents

Conclusion

Doxorubicin remains a potent and widely used chemotherapeutic agent, but its clinical application is often limited by its toxicity profile. Aclacinomycin A, a second-generation anthracycline, presents a potentially safer alternative due to its distinct mechanism of action, which may translate to reduced cardiotoxicity. While more extensive head-to-head clinical trials are needed for a definitive comparison, the available evidence suggests that Aclacinomycin A holds promise as an effective anticancer agent with an improved safety profile, particularly in the context of hematological malignancies. Further research directly comparing the efficacy and long-term outcomes of these two drugs is crucial to optimize patient care and expand the arsenal of effective cancer treatments.

References

Validating 10-Decarbomethoxyaclacinomycin A as a Specific Topoisomerase II Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 10-Decarbomethoxyaclacinomycin A and other prominent topoisomerase II inhibitors. Due to the limited availability of public data on this compound, this document focuses on establishing a framework for its validation by comparing its hypothesized mechanism with well-characterized inhibitors: etoposide, doxorubicin, and mitoxantrone. Detailed experimental protocols are provided to enable researchers to conduct their own comparative studies.

Mechanism of Action: Topoisomerase II Inhibition

Topoisomerase II enzymes are crucial for resolving DNA topological problems during replication, transcription, and chromosome segregation. They function by creating transient double-strand breaks (DSBs) in the DNA, allowing another DNA segment to pass through, and then religating the breaks. Topoisomerase II inhibitors interfere with this catalytic cycle, leading to the accumulation of DNA damage and ultimately cell death. These inhibitors are broadly classified into two categories:

  • Topoisomerase II Poisons: These agents stabilize the covalent complex between topoisomerase II and DNA, preventing the religation of the DNA strands. This leads to an accumulation of protein-linked DNA double-strand breaks, which are highly cytotoxic. Etoposide, doxorubicin, and mitoxantrone are all classified as topoisomerase II poisons.

  • Topoisomerase II Catalytic Inhibitors: These compounds inhibit the enzyme's activity without stabilizing the cleavage complex. They can act by preventing ATP binding or by interfering with other steps in the catalytic cycle. Aclacinomycin A, a compound structurally related to this compound, has been reported to act as a catalytic inhibitor of topoisomerase II.

Comparative Analysis of Topoisomerase II Inhibitors

A direct quantitative comparison of this compound is hampered by the lack of publicly available data. However, based on the activity of its parent compound, aclacinomycin A, it is hypothesized to be a catalytic inhibitor of topoisomerase II. The following table summarizes the known properties of established topoisomerase II inhibitors that can be used as benchmarks for the validation of this compound.

FeatureEtoposideDoxorubicinMitoxantroneThis compound (Hypothesized)
Class Topoisomerase II Poison (Non-intercalator)Topoisomerase II Poison (Intercalator)Topoisomerase II Poison (Intercalator)Catalytic Topoisomerase II Inhibitor
Mechanism Stabilizes the topoisomerase II-DNA cleavage complex.Intercalates into DNA and stabilizes the topoisomerase II-DNA cleavage complex.Intercalates into DNA and stabilizes the topoisomerase II-DNA cleavage complex.Inhibits the catalytic activity of topoisomerase II without stabilizing the cleavage complex.
Topoisomerase II IC50 0.3 - 80 µM (cell line dependent)[1]0.52 µM (in HTETOP cells)[2]5.3 µM (for Topo IIα)[3]Not available
Topoisomerase I Inhibition No significant activityYes, with an IC50 of 0.8 µM[4]No significant activityAclacinomycin A, a related compound, is a dual inhibitor of Topoisomerase I and II.[5]
Known Off-Target Effects -Cardiotoxicity, generation of reactive oxygen speciesCardiotoxicity (less than doxorubicin), Protein Kinase C inhibition (IC50 = 8.5 µM)[6][7]Not available

Experimental Protocols for Validation

To validate this compound as a specific topoisomerase II inhibitor, a series of in vitro and cell-based assays should be performed.

Topoisomerase II DNA Relaxation/Decatenation Assay

This in vitro assay assesses the ability of a compound to inhibit the catalytic activity of topoisomerase II. The enzyme relaxes supercoiled plasmid DNA or decatenates kinetoplast DNA (kDNA). Inhibition of this activity is visualized by agarose gel electrophoresis.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322) or kDNA, purified human topoisomerase IIα or IIβ, and assay buffer (typically containing ATP and MgCl2).

  • Inhibitor Addition: Add varying concentrations of this compound and control inhibitors (etoposide, doxorubicin, mitoxantrone) to the reaction mixtures. Include a no-inhibitor control.

  • Incubation: Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding a stop buffer containing a chelating agent (e.g., EDTA) and a protein denaturant (e.g., SDS).

  • Electrophoresis: Separate the DNA topoisomers on an agarose gel.

  • Visualization and Quantification: Stain the gel with a DNA-binding dye (e.g., ethidium bromide) and visualize under UV light. The amount of supercoiled (unrelaxed) or catenated DNA is quantified to determine the inhibitory activity and calculate the IC50 value.

Topoisomerase II-Mediated DNA Cleavage Assay

This assay determines if a compound is a topoisomerase II poison by measuring the formation of the stabilized cleavage complex.

Protocol:

  • Reaction Setup: Prepare a reaction mixture similar to the relaxation assay but with a linear or supercoiled DNA substrate.

  • Inhibitor Incubation: Add the test compound and control poisons (etoposide, doxorubicin) and incubate at 37°C.

  • Complex Trapping: Add SDS to trap the covalent topoisomerase II-DNA complexes.

  • Protein Digestion: Treat with proteinase K to digest the topoisomerase II, leaving the DNA with strand breaks at the site of cleavage.

  • Analysis: Analyze the DNA fragments by agarose gel electrophoresis. An increase in the amount of linear DNA (from a plasmid substrate) or specific cleavage fragments indicates that the compound is a topoisomerase II poison.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm target engagement in a cellular context. It is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.

Protocol:

  • Cell Treatment: Treat intact cells with this compound or a vehicle control.

  • Heating: Heat the cell suspensions at various temperatures.

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.

  • Protein Detection: Analyze the amount of soluble topoisomerase II in the supernatant by Western blotting or other protein detection methods.

  • Analysis: A shift in the melting curve to a higher temperature in the presence of the compound indicates direct binding to topoisomerase II.

Visualizing Experimental Workflows and Pathways

To further clarify the experimental logic and the underlying biological processes, the following diagrams are provided.

Topoisomerase_II_Inhibition_Assay_Workflow cluster_Relaxation DNA Relaxation/Decatenation Assay cluster_Cleavage DNA Cleavage Assay Supercoiled DNA Supercoiled DNA Reaction Mix Reaction Mixture Supercoiled DNA->Reaction Mix Topo II + ATP Topo II + ATP Topo II + ATP->Reaction Mix Inhibitor Inhibitor Inhibitor->Reaction Mix Relaxed DNA Relaxed DNA Agarose Gel Agarose Gel Agarose Gel->Relaxed DNA Quantification of Relaxed vs Supercoiled Incubation 37°C Incubation Reaction Mix->Incubation Incubation->Agarose Gel Analysis Plasmid DNA Plasmid DNA Cleavage Mix Reaction Mixture Plasmid DNA->Cleavage Mix Topo II Topo II Topo II->Cleavage Mix Poison Poison Poison->Cleavage Mix Cleavage Complex Cleavage Complex Linear DNA Linear DNA SDS + Proteinase K Complex Trapping & Digestion Cleavage Mix->SDS + Proteinase K Agarose Gel Agarose Gel SDS + Proteinase K->Agarose Gel Analysis Agarose Gel ->Linear DNA Detection of Linearized DNA

Caption: Workflow for Topoisomerase II Inhibition Assays.

Topoisomerase_II_Mechanism Topoisomerase II Topoisomerase II ATP Binding ATP Binding Topoisomerase II->ATP Binding DNA Crossover DNA Crossover DNA Crossover->Topoisomerase II DNA Cleavage DNA Cleavage ATP Binding->DNA Cleavage Strand Passage Strand Passage DNA Cleavage->Strand Passage DNA Religation DNA Religation Strand Passage->DNA Religation Resolved DNA Resolved DNA DNA Religation->Resolved DNA Catalytic_Inhibitor Catalytic Inhibitor (e.g., Aclacinomycin A) Catalytic_Inhibitor->ATP Binding Poison Poison (e.g., Etoposide) Poison->DNA Religation

Caption: Mechanism of Action of Topoisomerase II Inhibitors.

CETSA_Workflow cluster_result Result Interpretation Intact Cells Intact Cells Treat with Compound Treat with Compound Intact Cells->Treat with Compound Heat Treatment Heat Treatment Treat with Compound->Heat Treatment Cell Lysis Cell Lysis Heat Treatment->Cell Lysis Centrifugation Centrifugation Cell Lysis->Centrifugation Soluble Fraction Soluble Fraction Centrifugation->Soluble Fraction Collect Supernatant Aggregated Proteins Aggregated Proteins Centrifugation->Aggregated Proteins Pellet Western Blot Western Blot Soluble Fraction->Western Blot Analyze for Topo II Quantify Protein Levels Quantify Protein Levels Western Blot->Quantify Protein Levels Increased Thermal Stability Increased Thermal Stability Target Engagement Target Engagement Increased Thermal Stability->Target Engagement

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

Conclusion

While direct experimental evidence for the activity of this compound on topoisomerase II is currently lacking in the public domain, this guide provides the necessary framework and methodologies for its comprehensive validation. By performing the described assays and comparing the results with well-characterized inhibitors like etoposide, doxorubicin, and mitoxantrone, researchers can elucidate the precise mechanism of action, potency, and specificity of this compound. The provided diagrams offer a clear visual representation of the experimental workflows and the underlying molecular mechanisms, aiding in the design and interpretation of these crucial validation studies. Further research is warranted to determine the full pharmacological profile of this compound and its potential as a therapeutic agent.

References

Target Identification and Validation for 10-Decarbomethoxyaclacinomycin A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive framework for the target identification and validation of 10-Decarbomethoxyaclacinomycin A (10-DMA), an analog of the anthracycline antibiotic Aclacinomycin A. Given the limited publicly available data specific to 10-DMA, this guide outlines a robust strategy based on the known mechanisms of its parent compound and established experimental protocols. We draw comparisons with Aclacinomycin A and the widely used chemotherapeutic agent, Doxorubicin, to provide context and benchmark potential findings.

Known and Putative Molecular Targets

Aclacinomycin A, the parent compound of 10-DMA, is known to exert its anticancer effects through multiple mechanisms.[1][2] It is anticipated that 10-DMA shares a similar target profile. The primary established and putative targets for this class of compounds include:

  • Topoisomerase I and II: Aclacinomycin A is a dual inhibitor of topoisomerase I and II, enzymes crucial for resolving DNA topological problems during replication and transcription.[3][4] Unlike Doxorubicin, which primarily poisons Topoisomerase II by stabilizing the DNA-enzyme cleavage complex, Aclacinomycin A can also act as a catalytic inhibitor.[1][5]

  • DNA Intercalation: Anthracyclines can insert themselves between DNA base pairs, disrupting DNA replication and transcription.[2]

  • Generation of Reactive Oxygen Species (ROS): These compounds can undergo redox cycling, leading to the production of ROS that cause oxidative damage to DNA, proteins, and lipids.[2]

  • Inhibition of the 26S Proteasome: Aclacinomycin A has been shown to inhibit the chymotrypsin-like activity of the 26S proteasome, which is involved in protein degradation and cell cycle regulation.[1][3]

Comparative Cytotoxicity Data

To contextualize the potential potency of 10-DMA, the following table summarizes the 50% inhibitory concentration (IC50) values for Aclacinomycin A and Doxorubicin in various cancer cell lines. Data for 10-DMA is not currently available in the public domain and would need to be determined experimentally.

CompoundCell LineCancer TypeIC50 (µM)
Aclacinomycin A A549Lung Carcinoma0.27[6]
HepG2Hepatocellular Carcinoma0.32[6]
MCF-7Breast Adenocarcinoma0.62[6]
Doxorubicin A549Lung Carcinoma> 20[7]
HeLaCervical Carcinoma1.00[8]
LNCaPProstate Carcinoma0.25[8]
PC3Prostate Carcinoma8.00[8]
MCF-7Breast Adenocarcinoma2.50[7]

Experimental Protocols for Target Identification and Validation

This section details robust experimental workflows to identify and validate the molecular targets of 10-DMA.

Unbiased Target Identification Methods

These methods are designed to identify potential protein targets without prior assumptions.

3.1.1. Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that the binding of a small molecule can alter the thermal stability of its target protein.[9][10]

Experimental Protocol:

  • Cell Culture and Treatment: Culture cancer cells to ~80% confluency. Treat cells with either 10-DMA (at a concentration determined from cytotoxicity assays, e.g., 10x IC50) or vehicle control (e.g., DMSO) for a defined period (e.g., 1-2 hours).

  • Heating Gradient: Harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension and heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by immediate cooling.

  • Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction (containing stabilized, non-aggregated proteins) from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).

  • Protein Quantification and Analysis:

    • Western Blotting (for candidate validation): Analyze the soluble fractions by SDS-PAGE and Western blot using an antibody against a candidate target protein (e.g., Topoisomerase II). A shift in the melting curve to a higher temperature in the presence of 10-DMA indicates target engagement.

    • Mass Spectrometry (for unbiased discovery): Analyze the soluble fractions from a specific temperature (where the difference between treated and untreated is maximal) using quantitative mass spectrometry (e.g., ITRAQ or TMT labeling) to identify all proteins stabilized by 10-DMA.

G cluster_0 CETSA Workflow A Cell Culture & Treatment (10-DMA vs. Vehicle) B Heating Gradient (e.g., 40-70°C) A->B C Cell Lysis B->C D Separation of Soluble & Aggregated Proteins C->D E Western Blot (Candidate Validation) D->E F Mass Spectrometry (Unbiased Discovery) D->F G Target Identification E->G F->G

CETSA Experimental Workflow

3.1.2. Drug Affinity Responsive Target Stability (DARTS)

DARTS identifies protein targets based on their protection from proteolysis upon small molecule binding.[1][2]

Experimental Protocol:

  • Cell Lysis: Lyse cultured cells to obtain a total protein lysate.

  • Drug Incubation: Incubate aliquots of the cell lysate with 10-DMA or a vehicle control.

  • Protease Digestion: Add a protease (e.g., pronase or thermolysin) to each aliquot and incubate for a specific time, optimized to achieve partial protein digestion in the control group.

  • Digestion Quenching: Stop the digestion by adding a protease inhibitor or by heat denaturation.

  • Analysis:

    • SDS-PAGE and Staining: Separate the digested proteins by SDS-PAGE. Stain the gel (e.g., with Coomassie blue). Protein bands that are more intense in the 10-DMA-treated lane compared to the control lane represent potential targets.

    • Mass Spectrometry: Excise the protected protein bands from the gel and identify the proteins using mass spectrometry.

G cluster_1 DARTS Workflow A Prepare Cell Lysate B Incubate with 10-DMA or Vehicle A->B C Limited Proteolysis B->C D Stop Digestion C->D E SDS-PAGE Analysis D->E F Excise Protected Bands E->F G Mass Spectrometry Identification F->G

DARTS Experimental Workflow
Target Validation Methods

These methods are used to confirm the engagement and functional relevance of targets identified in the unbiased screens.

3.2.1. Topoisomerase Inhibition Assays

These in vitro assays directly measure the effect of 10-DMA on topoisomerase activity.[11][12]

Experimental Protocol:

  • Topoisomerase I Relaxation Assay:

    • Incubate supercoiled plasmid DNA with purified human Topoisomerase I in the presence of varying concentrations of 10-DMA.

    • Stop the reaction and separate the DNA topoisomers on an agarose gel.

    • Inhibition of the enzyme's relaxation activity will result in the persistence of the supercoiled DNA form.

  • Topoisomerase II Decatenation Assay:

    • Incubate catenated kinetoplast DNA (kDNA) with purified human Topoisomerase II in the presence of varying concentrations of 10-DMA and ATP.

    • Stop the reaction and separate the DNA on an agarose gel.

    • Inhibition of decatenation will result in the kDNA remaining in the well, while active enzyme will release mini-circle DNA that can enter the gel.

G cluster_2 Topoisomerase Poisoning Mechanism Topo Topoisomerase Cleavage Transient DNA Cleavage Topo->Cleavage binds & cuts DNA DNA Double Helix Religation DNA Religation Cleavage->Religation normal cycle Complex Stable Cleavage Complex Cleavage->Complex Drug 10-DMA Drug->Complex DSB Double-Strand Break & Cell Death Complex->DSB

Mechanism of Topoisomerase Poisons

3.2.2. Genetic Target Validation (shRNA/CRISPR)

RNA interference (shRNA) or CRISPR-Cas9 gene editing can be used to determine if the cytotoxic effect of 10-DMA is dependent on the presence of its putative target.[13][14]

Experimental Protocol:

  • Generate Knockdown/Knockout Cell Lines: Create stable cell lines where the gene for a putative target (e.g., TOP2A) is knocked down (using shRNA) or knocked out (using CRISPR-Cas9). Include appropriate control cells (e.g., expressing a non-targeting shRNA or unedited cells).

  • Confirm Knockdown/Knockout: Verify the reduction or absence of the target protein expression by Western blot or qPCR.

  • Cytotoxicity Assay: Treat both the knockdown/knockout cells and the control cells with a range of concentrations of 10-DMA.

  • Assess Viability: Measure cell viability after a set period (e.g., 72 hours) using an appropriate assay (e.g., MTT or CellTiter-Glo).

  • Analysis: If the target-depleted cells show significantly increased resistance to 10-DMA (i.e., a higher IC50 value) compared to control cells, it validates that the gene product is a critical target for the drug's activity.

G cluster_3 Genetic Target Validation Logic A Hypothesized Target (e.g., TOP2A) B Generate Target Knockdown (shRNA) or Knockout (CRISPR) Cells A->B C Control Cells (Wild-Type or Scrambled shRNA) A->C D Treat both cell lines with 10-DMA B->D C->D E Measure Cell Viability (IC50) D->E F Compare IC50 Values E->F G Knockdown/out cells are resistant? F->G H Target Validated G->H Yes I Target Not Validated or Redundant G->I No G cluster_4 DNA Damage Response Pathway Drug 10-DMA Topo Topoisomerase II Drug->Topo inhibits DSB DNA Double-Strand Breaks Topo->DSB causes ATM ATM/ATR Kinases DSB->ATM activates CHK CHK1/CHK2 ATM->CHK phosphorylates p53 p53 Activation ATM->p53 phosphorylates CDC Cdc25 Phosphatases (Inhibition) CHK->CDC inhibits Arrest Cell Cycle Arrest (G2/M) p53->Arrest induces Apoptosis Apoptosis p53->Apoptosis induces CDC->Arrest induces

References

Comparative Analysis of Anthracyclines: A Focus on Aclacinomycin A and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This guide provides a comparative analysis of major anthracyclines. Due to the limited availability of specific experimental data for 10-Decarbomethoxyaclacinomycin A, this document utilizes data for its parent compound, aclacinomycin A, as a proxy to draw comparative insights. Further research is warranted to fully elucidate the specific pharmacological profile of this compound.

This comparison guide offers a detailed examination of aclacinomycin A alongside other prominent anthracyclines such as doxorubicin, daunorubicin, and epirubicin. It is intended for researchers, scientists, and drug development professionals, providing objective comparisons of performance supported by experimental data.

Overview of Anthracyclines

Anthracyclines are a class of potent chemotherapeutic agents widely used in the treatment of various cancers, including leukemias, lymphomas, and solid tumors.[1] Their primary mechanism of action involves the inhibition of topoisomerase enzymes, leading to DNA damage and subsequent cancer cell death.[2] However, their clinical utility is often limited by significant side effects, most notably cardiotoxicity.[1]

Comparative Efficacy and Cytotoxicity

The antitumor activity of anthracyclines varies across different cancer cell lines. Aclacinomycin A has demonstrated a comparable degree of activity against leukemia L-1210 and P-388 as daunorubicin and slightly less than doxorubicin when administered intraperitoneally.[3] Notably, aclacinomycin A also exhibits significant activity upon oral administration.[3] The cytotoxic effects of these agents are typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro.

Table 1: Comparative Antitumor Activity of Anthracyclines

AnthracyclineTarget Cancer ModelRoute of AdministrationRelative Efficacy
Aclacinomycin A Leukemia L-1210 & P-388IntraperitonealSimilar to Daunorubicin, less than Doxorubicin[3]
Leukemia L-1210OralSignificant activity[3]
Sarcoma-180 & 6C3HED LymphosarcomaSubcutaneousSimilar to Doxorubicin and Daunorubicin[3]
Doxorubicin Leukemia L-1210 & P-388IntraperitonealMore potent than Aclacinomycin A and Daunorubicin[3]
Daunorubicin Leukemia L-1210 & P-388IntraperitonealSimilar to Aclacinomycin A[3]

Cardiotoxicity Profile

A major limiting factor in the use of anthracyclines is their dose-dependent cardiotoxicity. Studies in hamster models have shown that the acute cardiotoxicity of aclacinomycin A is more than 10 times lower than that of doxorubicin.[3] Further studies in rats have also indicated that the cardiac damage produced by aclacinomycin A is milder than that of adriamycin (doxorubicin).[4] While the exact mechanisms are still under investigation, all studied anthracycline analogues, including aclacinomycin, have been shown to produce distinctive acute nuclear alterations in myocytes.[5]

Table 2: Comparative Cardiotoxicity of Anthracyclines

AnthracyclineAnimal ModelKey Findings
Aclacinomycin A HamstersAcute cardiotoxicity >10-fold lower than Doxorubicin[3]
RatsMilder cardiac damage compared to Doxorubicin[4]
Doxorubicin HamstersHigh acute cardiotoxicity[3]
RatsSignificant cardiac damage[4]
Daunorubicin RabbitsInduces distinctive nuclear alterations in myocytes[5]
Rubidazone RabbitsInduces distinctive nuclear alterations in myocytes[5]

Mechanism of Action

The primary antitumor mechanism of anthracyclines is the inhibition of topoisomerase enzymes.[2] Topoisomerases are crucial for resolving DNA topological problems during replication, transcription, and recombination. By stabilizing the topoisomerase-DNA complex, anthracyclines introduce DNA strand breaks, which trigger cell cycle arrest and apoptosis.[6] Aclacinomycin A is unique in that it has been shown to be a combined inhibitor of both topoisomerase I and topoisomerase II.[7]

Signaling Pathways Involved in Anthracycline Action

The cytotoxic and cardiotoxic effects of anthracyclines are mediated by complex signaling pathways. DNA damage induced by topoisomerase inhibition activates the DNA damage response (DDR) pathway, leading to cell cycle arrest and apoptosis.[8] In cardiomyocytes, anthracyclines can also induce the generation of reactive oxygen species (ROS), leading to oxidative stress and mitochondrial dysfunction, which are key contributors to cardiotoxicity.

Anthracycline_Mechanism cluster_cell Cancer Cell Anthracycline Anthracycline Topoisomerase Topoisomerase I/II Anthracycline->Topoisomerase Inhibits DNA DNA Topoisomerase->DNA Acts on DNA_Damage DNA Strand Breaks Topoisomerase->DNA_Damage Stabilizes complex, leading to DDR DNA Damage Response (DDR) DNA_Damage->DDR Activates Cell_Cycle_Arrest Cell Cycle Arrest DDR->Cell_Cycle_Arrest Apoptosis Apoptosis DDR->Apoptosis

Caption: General mechanism of action of anthracyclines in cancer cells.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used in the comparative analysis of anthracyclines.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Drug Treatment: Treat cells with varying concentrations of the anthracycline compounds and a vehicle control for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the desired concentrations of anthracyclines for the indicated time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

DNA Damage Assay (Comet Assay)

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.

Protocol:

  • Cell Preparation: Mix treated cells with low-melting-point agarose and layer onto a microscope slide.

  • Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving behind the nucleoid.

  • Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

  • Electrophoresis: Subject the slides to electrophoresis. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."

  • Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize under a fluorescence microscope.

  • Quantification: Analyze the images using comet scoring software to quantify the extent of DNA damage (e.g., tail length, percentage of DNA in the tail).

Experimental_Workflow Start Start: Cancer Cell Culture Treatment Treatment with Anthracyclines Start->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT AnnexinV Annexin V/PI Assay (Apoptosis) Treatment->AnnexinV Comet Comet Assay (DNA Damage) Treatment->Comet Data_Analysis Data Analysis and Comparison MTT->Data_Analysis AnnexinV->Data_Analysis Comet->Data_Analysis

Caption: A typical experimental workflow for the comparative analysis of anthracyclines.

Conclusion

This guide provides a comparative overview of aclacinomycin A and other major anthracyclines, highlighting key differences in their efficacy and toxicity profiles. Aclacinomycin A demonstrates comparable antitumor activity to other established anthracyclines but with a potentially more favorable cardiotoxicity profile. The detailed experimental protocols and workflow diagrams provided herein serve as a valuable resource for researchers designing and conducting comparative studies in the field of anthracycline drug development. Further investigation into the specific properties of this compound is crucial to fully understand its therapeutic potential.

References

A Comparative Analysis of Cross-Resistance with Aclacinomycin A and Other Anthracyclines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-resistance profiles of Aclacinomycin A (ACM), an anthracycline antibiotic, with other related compounds. Due to the limited availability of specific cross-resistance data for 10-Decarbomethoxyaclacinomycin A, this guide focuses on the well-studied parent compound, Aclacinomycin A. The findings presented here are derived from experimental data on various drug-resistant cancer cell lines and offer insights into the mechanisms of resistance.

Quantitative Cross-Resistance Data

The following table summarizes the cross-resistance profile of Aclacinomycin A (ACR) and Adriamycin (ADM) in resistant P388 leukemia cell lines. The data is presented as the fold resistance, which is the ratio of the IC50 (inhibitory concentration 50%) of the resistant cell line to that of the parental, drug-sensitive cell line.

Cell LineResistance toCross-Resistance to Adriamycin (ADM)
P388/ACR Aclacinomycin A (ACR) (4.9-fold)100-fold
P388/ADM Adriamycin (ADM) (270-fold)Aclacinomycin A (ACR) (2.0-fold)

*Table 1: Fold resistance of Aclacinomycin A (ACR)-resistant and Adriamycin (ADM)-resistant P388 leukemia cells. Data from Dong et al., 1995.[1] *

Experimental Protocols

The following is a generalized protocol for the development of drug-resistant cell lines and the assessment of cross-resistance, based on common laboratory practices.

1. Development of Drug-Resistant Cell Lines

  • Cell Culture: The parental cancer cell line (e.g., P388 murine leukemia) is cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard conditions (37°C, 5% CO2).

  • Initial Drug Exposure: To induce resistance, the cells are exposed to a low concentration of the selecting agent (e.g., Aclacinomycin A), typically starting at the IC20 (the concentration that inhibits 20% of cell growth).

  • Stepwise Dose Escalation: As the cells adapt and resume normal growth, the concentration of the drug is gradually increased in a stepwise manner. This process is repeated over several months.

  • Clonal Selection: Once a desired level of resistance is achieved, single-cell cloning is performed by limiting dilution to establish a homogenous population of resistant cells.

  • Maintenance of Resistance: The established resistant cell line is continuously cultured in the presence of a maintenance concentration of the drug to ensure the stability of the resistant phenotype.

2. Assessment of Cross-Resistance by MTT Assay

  • Cell Seeding: Parental and resistant cells are seeded into 96-well plates at a predetermined optimal density and allowed to attach overnight.

  • Drug Treatment: The cells are then treated with a serial dilution of various antibiotics, including the selecting agent and other drugs to be tested for cross-resistance.

  • Incubation: The plates are incubated for a period that allows for several cell doublings (typically 48-72 hours).

  • MTT Addition: Following incubation, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

  • Formazan Solubilization: After a few hours of incubation, the formazan crystals formed by viable cells are solubilized by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • IC50 Determination: The absorbance values are used to plot a dose-response curve, from which the IC50 value for each drug is calculated. The fold resistance is then determined by dividing the IC50 of the resistant cell line by the IC50 of the parental cell line.

Mechanisms of Resistance and Signaling Pathways

The primary mechanisms of resistance to Aclacinomycin A and other anthracyclines involve the overexpression of drug efflux pumps, such as P-glycoprotein (P-gp), and alterations in the drug's target enzyme, topoisomerase II.

P-glycoprotein (P-gp) Mediated Efflux: P-gp is a transmembrane protein that actively transports a wide range of xenobiotics, including many anticancer drugs, out of the cell. Overexpression of P-gp leads to a decrease in the intracellular concentration of the drug, thereby reducing its cytotoxic effect.

Alterations in Topoisomerase II: Topoisomerase II is a nuclear enzyme that plays a crucial role in DNA replication and transcription. Anthracyclines like Adriamycin exert their cytotoxic effects by stabilizing the complex between topoisomerase II and DNA, leading to DNA strand breaks. Resistance can arise from mutations in the topoisomerase II gene that reduce the enzyme's affinity for the drug or from a decrease in the overall amount of the enzyme.

Interestingly, studies on P388/ACR and P388/ADM cells revealed different primary resistance mechanisms. P388/ACR cells show a significant overexpression of P-glycoprotein, leading to a high degree of cross-resistance to Adriamycin. In contrast, P388/ADM cells exhibit reduced levels and activity of topoisomerase II.[1]

Experimental_Workflow cluster_0 Development of Resistant Cell Line cluster_1 Cross-Resistance Assay (MTT) parental_cells Parental Cell Line drug_exposure Continuous Exposure to Increasing Drug Concentrations parental_cells->drug_exposure resistant_clone Selection of Resistant Clones drug_exposure->resistant_clone seeding Seed Parental & Resistant Cells resistant_clone->seeding treatment Treat with Serial Dilutions of Antibiotics seeding->treatment incubation Incubate for 48-72h treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition solubilization Solubilize Formazan mtt_addition->solubilization reading Measure Absorbance solubilization->reading calculation Calculate IC50 & Fold Resistance reading->calculation

Experimental workflow for cross-resistance studies.

Resistance_Mechanisms cluster_pgp P-glycoprotein (P-gp) Mediated Resistance cluster_topo Topoisomerase II (Topo II) Alteration drug_in Anthracycline Enters Cell pgp P-glycoprotein (Overexpressed) drug_in->pgp drug_out Drug Efflux pgp->drug_out ATP-dependent reduced_conc Reduced Intracellular Drug Concentration drug_out->reduced_conc dna_damage Reduced DNA Damage drug_target Anthracycline Targets Topo II topo_ii Altered/Reduced Topoisomerase II drug_target->topo_ii topo_ii->dna_damage Reduced drug binding

Key mechanisms of resistance to anthracyclines.

References

Validating the Mechanism of Action of 10-Decarbomethoxyaclacinomycin A: A Comparative Guide Using Genetic Approaches

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a framework for validating the mechanism of action of the novel anthracycline, 10-Decarbomethoxyaclacinomycin A, using genetic approaches. Due to the limited specific data on this compound, this document draws comparisons with its parent compound, Aclacinomycin A (Aclarubicin), and the well-characterized anthracycline, Doxorubicin. The proposed experimental strategies are designed to elucidate its primary mode of action, focusing on DNA topoisomerase inhibition and oxidative stress induction, key mechanisms of this drug class.

Introduction: The Anthracycline Landscape

Anthracyclines are a cornerstone of cancer chemotherapy, renowned for their potent anti-neoplastic activity. Their cytotoxic effects are primarily attributed to two interconnected mechanisms:

  • DNA Intercalation and Topoisomerase Inhibition: Anthracyclines insert themselves between DNA base pairs, disrupting DNA replication and transcription.[1] They also inhibit topoisomerase enzymes (I and II), which are crucial for relieving torsional stress in DNA during these processes.[1][2][3] This inhibition leads to the accumulation of DNA strand breaks and ultimately, apoptosis.[1][4]

  • Generation of Reactive Oxygen Species (ROS): The quinone moiety in the anthracycline structure can undergo redox cycling, leading to the production of ROS.[1][2] This oxidative stress can damage cellular components, including DNA, proteins, and lipids, contributing to cytotoxicity.[1]

Aclacinomycin A (ACLA), a second-generation anthracycline, is distinguished from its predecessors like Doxorubicin by its dual inhibition of both topoisomerase I and II and a reportedly lower cardiotoxicity profile.[2][5][6] this compound, as a derivative of ACLA, is hypothesized to share a similar mechanistic profile, which necessitates rigorous validation.

Comparative Mechanism of Action: Aclacinomycin A vs. Doxorubicin

Understanding the nuances between Aclacinomycin A and Doxorubicin provides a foundation for positioning this compound.

FeatureAclacinomycin A (Aclarubicin)Doxorubicin
Primary Target Topoisomerase I and II inhibitor[2][7]Primarily a Topoisomerase II inhibitor[2]
DNA Intercalation Yes[1]Yes[1]
ROS Generation Yes, at lower concentrations than Doxorubicin[2]Yes[1]
Histone Eviction Less pronounced than Doxorubicin[8]A significant mechanism of cytotoxicity[8]
Cardiotoxicity Lower risk compared to Doxorubicin[6]A major dose-limiting side effect

Proposed Genetic Approaches for Validating the Mechanism of Action of this compound

The following genetic approaches are proposed to elucidate the precise mechanism of action of this compound.

Validating Topoisomerase Inhibition

The central hypothesis is that this compound, like its parent compound, inhibits topoisomerase I and/or II.

dot

G cluster_0 Yeast Strain Selection cluster_1 Drug Treatment cluster_2 Growth Analysis WT Wild-Type Yeast Treat_WT Treat WT with this compound WT->Treat_WT TOP1_del TOP1 Deletion Mutant Treat_TOP1_del Treat TOP1 mutant with this compound TOP1_del->Treat_TOP1_del TOP2_ts TOP2 Temperature-Sensitive Mutant Treat_TOP2_ts Treat TOP2 mutant with this compound at permissive and non-permissive temperatures TOP2_ts->Treat_TOP2_ts Analyze_Growth Measure and Compare Growth Rates Treat_WT->Analyze_Growth Treat_TOP1_del->Analyze_Growth Treat_TOP2_ts->Analyze_Growth

Caption: Workflow for validating topoisomerase inhibition using yeast mutants.

  • Strains: Saccharomyces cerevisiae wild-type (WT), top1Δ (TOP1 deletion), and top2-ts (temperature-sensitive TOP2 allele) strains.

  • Culture Conditions: Grow yeast cultures to mid-log phase in appropriate liquid media.

  • Drug Treatment: Aliquot cultures into a 96-well plate. Add serial dilutions of this compound, Aclacinomycin A (positive control for dual inhibition), Camptothecin (positive control for TOP1 inhibition), and Etoposide (positive control for TOP2 inhibition). For top2-ts strains, incubate plates at both permissive (25°C) and non-permissive (37°C) temperatures.

  • Growth Measurement: Measure optical density (OD600) at regular intervals for 24-48 hours using a plate reader.

  • Data Analysis: Plot growth curves and calculate the half-maximal inhibitory concentration (IC50) for each compound in each strain.

Expected Outcomes and Interpretation:

ScenarioExpected ResultInterpretation
TOP1 Inhibitor Hypersensitivity of top1Δ mutant.The drug's primary target is TOP1.
TOP2 Inhibitor Hypersensitivity of top2-ts mutant at the non-permissive temperature.The drug's primary target is TOP2.
Dual Inhibitor Hypersensitivity in both mutant strains.The drug inhibits both TOP1 and TOP2.
Assessing DNA Damage Response

Inhibition of topoisomerases leads to DNA strand breaks, which trigger the DNA Damage Response (DDR) pathway.

dot

G Compound This compound Topoisomerase Topoisomerase I/II Compound->Topoisomerase inhibition DNA_Breaks DNA Double-Strand Breaks Topoisomerase->DNA_Breaks induces ATM_ATR ATM/ATR Kinases DNA_Breaks->ATM_ATR activates CHK1_CHK2 CHK1/CHK2 Kinases ATM_ATR->CHK1_CHK2 phosphorylates gamma_H2AX γH2AX ATM_ATR->gamma_H2AX phosphorylates Cell_Cycle_Arrest Cell Cycle Arrest CHK1_CHK2->Cell_Cycle_Arrest Apoptosis Apoptosis CHK1_CHK2->Apoptosis

Caption: Simplified DNA damage response pathway activated by topoisomerase inhibitors.

  • Cell Culture: Plate human cancer cell lines (e.g., HeLa, U2OS) on coverslips.

  • Drug Treatment: Treat cells with varying concentrations of this compound, Aclacinomycin A, and a vehicle control for defined time points (e.g., 1, 6, 24 hours).

  • Immunostaining: Fix, permeabilize, and block the cells. Incubate with a primary antibody against phosphorylated H2AX (γH2AX), a marker for DNA double-strand breaks. Follow with a fluorescently labeled secondary antibody and a nuclear counterstain (e.g., DAPI).

  • Microscopy and Analysis: Acquire images using a fluorescence microscope. Quantify the number and intensity of γH2AX foci per nucleus.

Expected Outcomes: A dose- and time-dependent increase in γH2AX foci in cells treated with this compound would confirm its ability to induce DNA double-strand breaks.

Evaluating the Role of Oxidative Stress

To determine the contribution of ROS to the cytotoxicity of this compound, experiments can be designed to modulate and measure oxidative stress.

  • ROS Detection: Treat cancer cells with this compound. At various time points, add a fluorescent ROS indicator dye (e.g., DCFDA). Measure fluorescence intensity using a plate reader or flow cytometer.

  • Antioxidant Rescue: Pre-treat cells with an antioxidant such as N-acetylcysteine (NAC) for 1-2 hours before adding this compound.

  • Cytotoxicity Assay: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) on cells treated with the compound alone and in combination with NAC.

Expected Outcomes:

  • An increase in fluorescence in the ROS detection assay will indicate that the compound induces oxidative stress.

  • A partial or complete rescue of cell viability by NAC would demonstrate that ROS generation is a significant contributor to the compound's cytotoxic mechanism of action.

Summary and Future Directions

The proposed genetic and molecular biology approaches provide a robust framework for validating the mechanism of action of this compound. By comparing its effects to those of Aclacinomycin A and Doxorubicin in genetically defined systems, researchers can precisely delineate its primary targets and cytotoxic pathways.

Future studies could involve genome-wide CRISPR/Cas9 screens to identify genes that confer resistance or sensitivity to this compound, further elucidating its mechanism and potential resistance pathways. Transcriptomic and proteomic analyses would also provide a comprehensive view of the cellular response to this novel compound, aiding in its development as a potential therapeutic agent.

References

Author: BenchChem Technical Support Team. Date: November 2025

A notable gap in publicly available safety data exists for 10-Decarbomethoxyaclacinomycin A. Therefore, this guide provides a comparative safety analysis of its closely related and better-studied counterpart, Aclacinomycin A, alongside other prominent anthracyclines, Doxorubicin and Epirubicin. This information is intended for researchers, scientists, and drug development professionals to facilitate an informed understanding of the toxicological profiles of these compounds.

This guide synthesizes preclinical and clinical findings to offer a comparative overview of the safety profiles of key anthracycline compounds. While the primary focus was to compare this compound, the scarcity of specific toxicological data for this molecule necessitates a broader comparison with its parent compound, Aclacinomycin A, and other widely used anthracyclines. The data presented herein is crucial for understanding the therapeutic window and potential liabilities of this class of chemotherapeutic agents.

Quantitative Toxicity Data

The following table summarizes the available quantitative toxicity data for Aclacinomycin A, Doxorubicin, and Epirubicin from various preclinical studies. These values provide a comparative measure of the acute toxicity and cytotoxic potential of these compounds.

CompoundTest SystemRoute of AdministrationLD50 (mg/kg)Cytotoxicity IC50Reference
Aclacinomycin A MiceIntravenous (i.v.)29-39Not specified[1]
Intraperitoneal (i.p.)29-39[1]
Subcutaneous (s.c.)29-39[1]
Oral (p.o.)62-69[1]
RatsIntravenous (i.v.)18-28[1]
Intraperitoneal (i.p.)18-28[1]
Subcutaneous (s.c.)18-28[1]
Oral (p.o.)58-59[1]
Doxorubicin Not specifiedNot specifiedNot specifiedIC50 = 2.842–5.321 µM (in vitro, for ROS generation)[2]
Epirubicin Not specifiedNot specifiedNot specifiedNot specified

Key Safety Profile Comparisons

Cardiotoxicity: A primary concern with anthracycline use is cardiotoxicity. Clinical and preclinical studies suggest that Aclacinomycin A exhibits a lower potential for cardiac side effects compared to Doxorubicin.[3] The proposed mechanism for anthracycline-induced cardiotoxicity involves the generation of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction in cardiomyocytes.

Myelosuppression: Bone marrow suppression is a common dose-limiting toxicity for anthracyclines. Studies on Aclacinomycin A indicate that it causes a decrease in white blood cell counts, which is a hallmark of myelosuppression.[4]

Gastrointestinal Toxicity: Gastrointestinal side effects, including nausea, vomiting, and diarrhea, are frequently observed with anthracycline therapy. Clinical studies with Aclacinomycin A have reported these toxicities.[3][5]

Other Toxicities: Other reported toxicities for Aclacinomycin A include anorexia, depression of spontaneous activity, and unformed feces in animal studies.[4] In clinical settings, hepatic dysfunction has also been noted as a dose-limiting toxicity.[6] Notably, Aclacinomycin A is reported to cause minimal alopecia and stomatitis compared to other anthracyclines.[3][6]

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental procedures discussed, the following diagrams have been generated using Graphviz.

Anthracycline_Cardiotoxicity_Pathway cluster_cell Cardiomyocyte Anthracyclines Anthracyclines Mitochondria Mitochondria Anthracyclines->Mitochondria Inhibition of Electron Transport Chain ROS ROS Mitochondria->ROS Increased Production Apoptosis Apoptosis Mitochondria->Apoptosis Release of Cytochrome c ROS->Mitochondria Mitochondrial Permeability Transition Pore Opening DNA_Damage DNA Damage ROS->DNA_Damage Oxidative Stress DNA_Damage->Apoptosis Activation of p53 pathway

Caption: Signaling pathway of anthracycline-induced cardiotoxicity.

MTT_Assay_Workflow Start Start Seed_Cells Seed cells into a 96-well plate Start->Seed_Cells Add_Compound Add test compound at varying concentrations Seed_Cells->Add_Compound Incubate Incubate for a defined period (e.g., 24-72h) Add_Compound->Incubate Add_MTT Add MTT reagent to each well Incubate->Add_MTT Incubate_MTT Incubate for 2-4 hours to allow formazan formation Add_MTT->Incubate_MTT Add_Solubilizer Add solubilizing agent (e.g., DMSO, SDS) Incubate_MTT->Add_Solubilizer Read_Absorbance Read absorbance at ~570 nm Add_Solubilizer->Read_Absorbance Analyze_Data Analyze data to determine IC50 values Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for an in vitro cytotoxicity MTT assay.

Experimental Protocols

In Vitro Cytotoxicity Assessment: MTT Assay

Objective: To determine the concentration of the test compound that inhibits cell growth by 50% (IC50).

Methodology:

  • Cell Seeding: Plate cells in a 96-well microtiter plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Addition: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of the compound's solvent).

  • Incubation: Incubate the plate for 24 to 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for an additional 2 to 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of a solubilizing solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable curve-fitting software.

In Vivo Acute Toxicity Study (Adapted from OECD Guideline 420)

Objective: To determine the acute toxicity of a compound after a single oral dose.

Methodology:

  • Animal Selection: Use healthy, young adult rodents (e.g., rats or mice) of a single sex (typically females). Acclimatize the animals for at least 5 days before the study.

  • Dose Selection: Conduct a sighting study to determine the appropriate starting dose. The fixed dose levels are typically 5, 50, 300, and 2000 mg/kg body weight.

  • Administration: Administer the test compound as a single oral dose by gavage. The volume administered should not exceed 1 mL/100 g of body weight for aqueous solutions.

  • Observation: Observe the animals for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days. Observations should be made frequently on the day of dosing and at least once daily thereafter.

  • Endpoint: The primary endpoint is mortality. The study is designed to identify the dose level that causes no mortality, some mortality, or all animals to die.

  • Pathology: At the end of the observation period, perform a gross necropsy on all surviving animals.

  • Data Analysis: The results are used to classify the substance according to its acute oral toxicity.

Apoptosis Detection in Cardiac Tissue: TUNEL Assay

Objective: To identify and quantify apoptotic cells in cardiac tissue sections.

Methodology:

  • Tissue Preparation: Fix cardiac tissue in 10% neutral buffered formalin and embed in paraffin. Cut thin sections (4-5 µm) and mount them on slides.

  • Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol concentrations.

  • Permeabilization: Treat the sections with Proteinase K to permeabilize the tissue.

  • TUNEL Reaction: Incubate the sections with the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) reaction mixture, which contains terminal deoxynucleotidyl transferase (TdT) and a labeled nucleotide (e.g., BrdUTP). TdT will add the labeled nucleotides to the 3'-OH ends of fragmented DNA, a hallmark of apoptosis.

  • Detection: Detect the incorporated labeled nucleotides using an anti-label antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Visualization: Add a substrate for the enzyme (e.g., diaminobenzidine for HRP) to produce a colored precipitate at the site of apoptosis. Counterstain the nuclei with a suitable dye (e.g., hematoxylin) to visualize all cells.

  • Microscopy and Analysis: Examine the slides under a light microscope. Quantify the number of TUNEL-positive (apoptotic) cells and express it as a percentage of the total number of cells in a given area.

References

Statistical Validation of In Vitro Data for 10-Decarbomethoxyaclacinomycin A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Comparative In Vitro Cytotoxicity

The cytotoxic potential of Aclacinomycin A and Doxorubicin has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.

CompoundCell LineCancer TypeIC50 (µM)Reference
Aclacinomycin A A549Lung Carcinoma0.27[1]
HepG2Hepatocellular Carcinoma0.32[1]
MCF-7Breast Adenocarcinoma0.62[1]
Doxorubicin HCT-116Colorectal Carcinoma22.6 ± 3.9[2]
MCF-7Breast Adenocarcinoma19.7 ± 3.1[2]
AC16 (cardiac cells)Normal>10 (48h)[3][4]

Mechanism of Action: Induction of Apoptosis

Aclacinomycin A exerts its anticancer effects through multiple mechanisms, primarily by inducing programmed cell death, or apoptosis.[1][5] This process is initiated through the activation of caspase cascades. Studies have shown that Aclacinomycin A treatment leads to increased activity of both caspase-3 and caspase-8.[1] Caspase-8 is an initiator caspase in the extrinsic apoptotic pathway, while caspase-3 is a key executioner caspase responsible for the cleavage of cellular proteins and the morphological changes associated with apoptosis. The activation of these caspases ultimately leads to the cleavage of poly(ADP-ribose) polymerase (PARP), a protein involved in DNA repair, which is a hallmark of apoptosis.[1]

Furthermore, Aclacinomycin A is known to be an inhibitor of topoisomerase I and II, enzymes crucial for DNA replication and repair.[5][6][7] By inhibiting these enzymes, Aclacinomycin A induces DNA damage, which can also trigger apoptotic pathways.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Aclacinomycin A) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface.

  • Cell Treatment: Treat cells with the test compound at the desired concentration and for the specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Caspase Activity Assay

This assay measures the activity of specific caspases using a fluorometric or colorimetric substrate.

  • Cell Lysis: Treat cells with the test compound, harvest them, and lyse them to release the cellular contents.

  • Substrate Addition: Add a specific caspase substrate (e.g., DEVD-pNA for caspase-3) to the cell lysate.

  • Incubation: Incubate the mixture to allow the active caspase to cleave the substrate, releasing a chromophore or fluorophore.

  • Signal Detection: Measure the absorbance or fluorescence of the released molecule using a microplate reader.

  • Data Analysis: The caspase activity is proportional to the signal intensity and is normalized to the protein concentration of the lysate.

Visualizations

experimental_workflow cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_assays In Vitro Assays cluster_analysis Data Analysis cell_seeding Seed Cancer Cells incubation_24h Incubate 24h cell_seeding->incubation_24h add_compound Add Test Compound incubation_24h->add_compound incubation_48h Incubate 48h add_compound->incubation_48h viability Cell Viability (MTT) incubation_48h->viability apoptosis Apoptosis (Annexin V) incubation_48h->apoptosis caspase Caspase Activity incubation_48h->caspase ic50 IC50 Determination viability->ic50 statistical_analysis Statistical Analysis apoptosis->statistical_analysis caspase->statistical_analysis ic50->statistical_analysis

Caption: Experimental workflow for in vitro anti-cancer drug screening.

apoptosis_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus aclacinomycin Aclacinomycin A death_receptor Death Receptor aclacinomycin->death_receptor topoisomerase Topoisomerase I/II aclacinomycin->topoisomerase inhibits procaspase8 Procaspase-8 death_receptor->procaspase8 recruits caspase8 Caspase-8 procaspase8->caspase8 activation procaspase3 Procaspase-3 caspase8->procaspase3 activates caspase3 Caspase-3 procaspase3->caspase3 activation parp PARP caspase3->parp cleaves cleaved_parp Cleaved PARP parp->cleaved_parp apoptosis Apoptosis cleaved_parp->apoptosis dna_damage DNA Damage dna_damage->apoptosis topoisomerase->dna_damage leads to

Caption: Aclacinomycin A-induced apoptosis signaling pathway.

References

A Comparative Analysis of Aclacinomycin A and Other Anthracycline Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Aclacinomycin A, an anthracycline antibiotic, with other established anticancer agents in its class, supported by experimental data from peer-reviewed studies.

Aclacinomycin A, also known as aclarubicin, is an anthracycline antibiotic isolated from Streptomyces galilaeus.[1][2] While direct comparative studies on its derivative, 10-Decarbomethoxyaclacinomycin A, are limited in publicly available literature, extensive research on Aclacinomycin A provides valuable insights into its performance against other widely used anthracyclines like Doxorubicin and Daunorubicin. This guide synthesizes findings on their antitumor activity, toxicity profiles, and mechanisms of action.

Quantitative Comparison of Antitumor Activity

The antitumor efficacy of Aclacinomycin A has been evaluated against various cancer models and compared with other anthracyclines. The following tables summarize key quantitative data from preclinical studies.

Table 1: Comparative in vivo Antitumor Activity against Leukemia Models

CompoundAnimal ModelCancer ModelAdministrationOptimal DoseEfficacy Metric (e.g., % Increase in Lifespan)Reference
Aclacinomycin AMiceLeukemia L-1210IntraperitonealNot SpecifiedSimilar to Daunomycin, slightly less than Adriamycin[1]
Aclacinomycin AMiceLeukemia P-388IntraperitonealNot SpecifiedSimilar to Daunomycin, slightly less than Adriamycin[1]
DaunorubicinMiceLeukemia L-1210IntraperitonealNot Specified-[1]
DaunorubicinMiceLeukemia P-388IntraperitonealNot Specified-[1]
Adriamycin (Doxorubicin)MiceLeukemia L-1210IntraperitonealNot Specified-[1]
Adriamycin (Doxorubicin)MiceLeukemia P-388IntraperitonealNot Specified-[1]

Table 2: Comparative in vivo Antitumor Activity against Solid Tumors

CompoundAnimal ModelCancer ModelAdministrationOptimal DoseEfficacy Metric (Tumor Growth Inhibition)Reference
Aclacinomycin AMiceSolid Sarcoma-180Subcutaneous~2x Adriamycin'sSimilar to Adriamycin and Daunomycin[1]
Aclacinomycin AMiceLymphosarcoma 6C3HEDSubcutaneous~2x Adriamycin'sSimilar to Adriamycin and Daunomycin[1]
DaunorubicinMiceSolid Sarcoma-180SubcutaneousNot Specified-[1]
DaunorubicinMiceLymphosarcoma 6C3HEDSubcutaneousNot Specified-[1]
Adriamycin (Doxorubicin)MiceSolid Sarcoma-180SubcutaneousNot Specified-[1]
Adriamycin (Doxorubicin)MiceLymphosarcoma 6C3HEDSubcutaneousNot Specified-[1]

Comparative Toxicity Profile

A significant differentiator among anthracyclines is their cardiotoxicity. Aclacinomycin A has demonstrated a more favorable cardiac safety profile in preclinical models.

Table 3: Comparative Acute Cardiotoxicity

CompoundAnimal ModelToxicity MetricResultReference
Aclacinomycin AHamstersECG Abnormalities>10 times lower than Adriamycin[1][3]
Adriamycin (Doxorubicin)HamstersECG Abnormalities-[1][3]

Preclinical studies suggested that Aclacinomycin A produces substantially less cardiotoxicity compared to other anthracyclines.[4] Clinical observations have also indicated that congestive cardiomyopathy is uncommon with Aclacinomycin A treatment.[4] Furthermore, Aclacinomycin A is reported to lack the DNA damage-associated cardiotoxicity that is dose-limiting for classical anthracyclines.[5]

Mechanism of Action: A Key Distinction

Anthracyclines primarily exert their anticancer effects by interacting with DNA and associated enzymes.[6] However, Aclacinomycin A exhibits a distinct mechanism compared to Doxorubicin and Daunorubicin.

While classical anthracyclines like Doxorubicin are potent inhibitors of both DNA and RNA synthesis, Aclacinomycin A selectively and strongly inhibits RNA synthesis.[7][8] This difference in mechanism is believed to contribute to its lower cardiotoxicity.[5][9]

The proposed mechanism of action for anthracyclines involves intercalation into DNA and inhibition of topoisomerase II, an enzyme critical for DNA replication and repair.[10][11] Aclacinomycin A also evicts histones and damages chromatin.[9][12]

G Comparative Mechanism of Action of Anthracyclines cluster_Aclacinomycin Aclacinomycin A cluster_Doxorubicin Doxorubicin / Daunorubicin cluster_Cellular_Effects Cellular Effects Aclacinomycin Aclacinomycin A RNA_Polymerase RNA Polymerase Aclacinomycin->RNA_Polymerase Strongly Inhibits Histone_Eviction Histone Eviction Aclacinomycin->Histone_Eviction Chromatin_Damage Chromatin Damage Histone_Eviction->Chromatin_Damage Apoptosis Apoptosis Chromatin_Damage->Apoptosis Doxorubicin Doxorubicin / Daunorubicin Topoisomerase_II Topoisomerase II Doxorubicin->Topoisomerase_II Inhibits DNA_Intercalation DNA Intercalation Doxorubicin->DNA_Intercalation DNA_Damage DNA Damage Topoisomerase_II->DNA_Damage DNA_Intercalation->DNA_Damage DNA_Damage->Apoptosis

Caption: Comparative signaling pathways of Aclacinomycin A and Doxorubicin/Daunorubicin.

Experimental Protocols

The following provides a generalized methodology for the in vivo antitumor and toxicity experiments cited in this guide.

In Vivo Antitumor Activity Assessment

A typical experimental workflow for evaluating the antitumor activity of anthracyclines in a murine leukemia model is as follows:

  • Animal Model: Male BDF1 or other appropriate mouse strains are used.

  • Tumor Inoculation: Mice are inoculated intraperitoneally with a suspension of cancer cells (e.g., L-1210 or P-388 leukemia cells).

  • Drug Administration: Treatment with Aclacinomycin A, Doxorubicin, or Daunorubicin begins 24 hours after tumor inoculation. The drugs are administered intraperitoneally daily for a specified period (e.g., 10 days).

  • Observation: The animals are monitored daily, and the primary endpoint is the lifespan of the mice.

  • Data Analysis: The antitumor effect is evaluated by the percentage increase in the median survival time of the treated group compared to the control (untreated) group.

G Experimental Workflow for in vivo Antitumor Activity start Start animal_model Select Animal Model (e.g., BDF1 mice) start->animal_model end End tumor_inoculation Inoculate with Tumor Cells (e.g., L-1210 Leukemia) animal_model->tumor_inoculation drug_administration Administer Anthracyclines (Aclacinomycin A, Doxorubicin, etc.) tumor_inoculation->drug_administration monitoring Daily Monitoring of Mice drug_administration->monitoring data_collection Record Survival Data monitoring->data_collection data_analysis Calculate % Increase in Lifespan data_collection->data_analysis data_analysis->end

Caption: Generalized workflow for in vivo antitumor activity studies.

Acute Cardiotoxicity Assessment

The protocol to assess acute cardiotoxicity in a hamster model generally involves:

  • Animal Model: Male golden hamsters are used.

  • Drug Administration: A single high dose of the anthracycline is administered intravenously.

  • ECG Monitoring: Electrocardiograms (ECGs) are recorded at various time points post-injection to detect any abnormalities, such as changes in the QRS complex or ST segment.

  • Data Analysis: The incidence and severity of ECG changes are compared between the different treatment groups.

Conclusion

The available peer-reviewed literature indicates that Aclacinomycin A demonstrates comparable antitumor efficacy to other widely used anthracyclines, such as Doxorubicin and Daunorubicin, in various preclinical cancer models.[1] A key advantage of Aclacinomycin A is its significantly lower potential for cardiotoxicity, a major dose-limiting side effect of other agents in this class.[1][3][5] This improved safety profile is attributed to its distinct mechanism of action, which primarily involves the inhibition of RNA synthesis rather than the induction of extensive DNA damage.[5][7][8] These findings suggest that Aclacinomycin A and its derivatives may offer a valuable therapeutic alternative in cancer chemotherapy, warranting further investigation and clinical evaluation.

References

Independent Verification of 10-Decarbomethoxyaclacinomycin A's Biological Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activity of 10-Decarbomethoxyaclacinomycin A and its parent compound, Aclacinomycin A, alongside the widely used chemotherapeutic agent, Doxorubicin. The information presented is based on available experimental data to facilitate independent verification and inform future research directions in drug development.

Executive Summary

This compound is a derivative of Aclacinomycin A, an anthracycline antibiotic with known anticancer properties. This guide synthesizes available data on its cytotoxic activity and mechanism of action, comparing it with Aclacinomycin A and Doxorubicin. Both Aclacinomycin A and Doxorubicin are established dual inhibitors of topoisomerase I and II, crucial enzymes in DNA replication and repair. While specific quantitative data for this compound is limited, this guide provides a framework for its evaluation based on the known biological activities of its parent compound and related anthracyclines.

Comparative Cytotoxicity

Quantitative analysis of the half-maximal inhibitory concentration (IC50) is a cornerstone for evaluating the cytotoxic potential of a compound. The table below summarizes the available IC50 values for Aclacinomycin A and Doxorubicin in various cancer cell lines.

CompoundCell LineIC50 (µM)
Aclacinomycin A A549 (Lung Carcinoma)0.27[1]
HepG2 (Hepatocellular Carcinoma)0.32[1]
MCF-7 (Breast Adenocarcinoma)0.62[1]
Doxorubicin A549 (Lung Carcinoma)~1.0 - 20 (Varies by study)
HepG2 (Hepatocellular Carcinoma)~1.0 - 12 (Varies by study)
MCF-7 (Breast Adenocarcinoma)~0.5 - 2.5 (Varies by study)

Note: IC50 values for Doxorubicin can vary significantly between studies due to differences in experimental conditions such as cell density and assay duration.

Mechanism of Action and Signaling Pathways

Aclacinomycin A and Doxorubicin exert their cytotoxic effects primarily through the inhibition of topoisomerase I and II.[1][2][3] This inhibition leads to DNA strand breaks, cell cycle arrest, and ultimately, apoptosis.

Aclacinomycin A:

  • Dual Topoisomerase I/II Inhibition: Aclacinomycin A is a potent inhibitor of both topoisomerase I and II, leading to the stabilization of the enzyme-DNA cleavage complex and the accumulation of DNA double-strand breaks.[1][2][3]

  • Apoptosis Induction: It has been shown to induce apoptosis by increasing the activity of caspase-3 and caspase-8, key executioner and initiator caspases in the apoptotic cascade.[1]

Doxorubicin:

  • Topoisomerase II Inhibition: Doxorubicin is a well-characterized topoisomerase II poison.[4]

  • DNA Intercalation: It intercalates into DNA, distorting the double helix and interfering with DNA and RNA synthesis.

  • Induction of DNA Damage Response: Doxorubicin-induced DNA damage activates complex cellular signaling pathways, including the p53 tumor suppressor pathway, leading to cell cycle arrest and apoptosis.

  • Involvement of NF-kB and Nrf2 Pathways: Doxorubicin has also been shown to modulate the NF-kB and Nrf2 signaling pathways, which are involved in inflammation, oxidative stress response, and drug resistance.

The signaling pathway for this compound is presumed to be similar to that of Aclacinomycin A, primarily involving topoisomerase inhibition and subsequent apoptosis. However, the absence of the carbomethoxy group at the C-10 position may alter its interaction with the topoisomerase-DNA complex, potentially affecting its potency and the downstream signaling events.

Experimental Protocols

To facilitate independent verification, detailed methodologies for key experiments are provided below.

Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing cell viability and proliferation.

  • Cell Seeding: Plate cancer cells (e.g., A549, HepG2, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (this compound, Aclacinomycin A, Doxorubicin) in culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%, by plotting a dose-response curve.

Topoisomerase I Inhibition Assay (DNA Relaxation Assay)

This assay determines the ability of a compound to inhibit the catalytic activity of topoisomerase I.

  • Reaction Setup: In a reaction tube, combine supercoiled plasmid DNA, topoisomerase I assay buffer, and purified human topoisomerase I enzyme.

  • Compound Addition: Add the test compound at various concentrations. Include a positive control (e.g., Camptothecin) and a negative control (no compound).

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

  • Agarose Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and nicked).

  • Visualization: Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. Inhibition of topoisomerase I activity will result in a higher proportion of supercoiled DNA compared to the control.

Visualizations

Signaling Pathway of Aclacinomycin A and Doxorubicin

G cluster_Aclacinomycin Aclacinomycin A cluster_Doxorubicin Doxorubicin Aclacinomycin Aclacinomycin A TopoI_A Topoisomerase I Aclacinomycin->TopoI_A Inhibition TopoII_A Topoisomerase II Aclacinomycin->TopoII_A Inhibition DNA_damage_A DNA Strand Breaks TopoI_A->DNA_damage_A TopoII_A->DNA_damage_A Caspase8_A Caspase-8 Activation DNA_damage_A->Caspase8_A Caspase3_A Caspase-3 Activation Caspase8_A->Caspase3_A Apoptosis_A Apoptosis Caspase3_A->Apoptosis_A Doxorubicin Doxorubicin TopoII_D Topoisomerase II Doxorubicin->TopoII_D Inhibition DNA_intercalation DNA Intercalation Doxorubicin->DNA_intercalation NFkB NF-kB Pathway Doxorubicin->NFkB Nrf2 Nrf2 Pathway Doxorubicin->Nrf2 DNA_damage_D DNA Damage TopoII_D->DNA_damage_D DNA_intercalation->DNA_damage_D p53 p53 Activation DNA_damage_D->p53 Apoptosis_D Apoptosis p53->Apoptosis_D

Caption: Simplified signaling pathways of Aclacinomycin A and Doxorubicin.

Experimental Workflow for Cytotoxicity Assessment

G start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat Treat with Serial Dilutions of Compounds incubate1->treat incubate2 Incubate 48-72h treat->incubate2 mtt Add MTT Reagent incubate2->mtt incubate3 Incubate 2-4h mtt->incubate3 solubilize Solubilize Formazan Crystals incubate3->solubilize read Measure Absorbance at 570 nm solubilize->read analyze Calculate % Viability and IC50 read->analyze end End analyze->end

Caption: General workflow for determining IC50 values using the MTT assay.

References

A Comparative Transcriptomic Analysis of Aclacinomycin A and Doxorubicin in Cellular Regulation

Author: BenchChem Technical Support Team. Date: November 2025

Aclarubicin (Aclacinomycin A), a second-generation anthracycline, presents a distinct transcriptomic and mechanistic profile compared to the widely used Doxorubicin. While both are potent anti-cancer agents, their differential effects on gene expression and cellular pathways, particularly concerning cardiotoxicity, are of significant interest to researchers and drug development professionals.

This guide provides a comparative overview of the transcriptomic effects of Aclacinomycin A, with Doxorubicin as a key comparator, based on available scientific literature. Due to the lack of specific transcriptomic data for 10-Decarbomethoxyaclacinomycin A, this guide focuses on the more extensively studied parent compound, Aclacinomycin A.

Mechanism of Action and Cellular Impact: A Tale of Two Anthracyclines

Aclacinomycin A and Doxorubicin, though structurally similar, exert their cytotoxic effects through different primary mechanisms. Doxorubicin is well-known to poison topoisomerase IIα, leading to DNA double-strand breaks and subsequent cell death.[1] In contrast, Aclacinomycin A acts as a dual inhibitor of topoisomerase I and II and is a potent inhibitor of RNA synthesis.[2][3] A key distinction is Aclacinomycin A's ability to cause histone eviction from chromatin without inducing DNA double-strand breaks, a characteristic linked to its lower cardiotoxicity profile compared to Doxorubicin.[1][4][5]

Differential Gene Expression in Human Erythroleukemic Cells

A study on human erythroleukemic K562 cells highlighted the divergent effects of Aclacinomycin A and Doxorubicin on the expression of key genes involved in erythroid differentiation. The findings indicate that these two drugs regulate differentiation processes through distinct mechanisms.[6]

Gene TargetEffect of Aclacinomycin A TreatmentEffect of Doxorubicin TreatmentKey Function
Erythropoietin Receptor (EPOR) Increased mRNA accumulationNo significant modificationCritical for erythropoiesis
GATA-1 Increased transcript accumulation and binding capacityNo significant modificationMaster regulator of erythroid differentiation
NF-E2 Increased transcript accumulation and binding capacitySlight decrease in expression on day 3Transcription factor essential for erythroid and megakaryocytic development
γ-globin Increased mRNA expressionIncreased mRNA expressionComponent of fetal hemoglobin
Porphobilinogen Deaminase Increased mRNA expressionIncreased mRNA expressionEnzyme in the heme biosynthetic pathway

Table 1: Comparative Effects of Aclacinomycin A and Doxorubicin on Gene Expression in K562 Cells. Data summarized from a study on human erythroleukemic cells, which demonstrated that while both drugs induce some similar downstream effects (e.g., increased γ-globin), they have distinct impacts on key regulatory transcription factors and receptors.[6]

Signaling Pathways and Apoptosis

Aclacinomycin A has been shown to induce apoptosis through the activation of caspase-3 and caspase-8.[2] This activation leads to the cleavage of PARP (Poly (ADP-ribose) polymerase), a hallmark of apoptosis. The signaling pathways leading to apoptosis are a crucial aspect of its anti-cancer activity.

cluster_Aclacinomycin Aclacinomycin A cluster_Doxorubicin Doxorubicin cluster_Downstream Downstream Effects Acla Aclacinomycin A TopoI_II Topoisomerase I & II Inhibition Acla->TopoI_II RNA_Syn RNA Synthesis Inhibition Acla->RNA_Syn Histone_Eviction Histone Eviction Acla->Histone_Eviction Apoptosis Apoptosis TopoI_II->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest RNA_Syn->Cell_Cycle_Arrest Histone_Eviction->Apoptosis Dox Doxorubicin TopoII Topoisomerase IIα Poisoning Dox->TopoII DNA_DSB DNA Double-Strand Breaks TopoII->DNA_DSB DNA_DSB->Apoptosis Cardiotoxicity Cardiotoxicity DNA_DSB->Cardiotoxicity

Figure 1: Comparative Mechanisms of Action. A diagram illustrating the distinct primary mechanisms of Aclacinomycin A and Doxorubicin, leading to different downstream cellular effects.

Experimental Protocols

Detailed, step-by-step experimental protocols for the transcriptomic analyses cited are not fully available in the provided search results. However, a general outline of the methodologies can be inferred.

Cell Culture and Treatment:

  • Cell Line: Human erythroleukemic K562 cells were utilized.[6]

  • Drug Treatment: Cells were induced to differentiate using Aclacinomycin A and Doxorubicin.[6] Specific concentrations and treatment durations were not detailed in the available abstracts.

Gene Expression Analysis:

  • Methodology: The expression of specific mRNAs was analyzed.[6] While the exact technique is not specified, this would typically involve methods like quantitative Real-Time PCR (qRT-PCR) or Northern blotting.

  • Targets: The analysis focused on the mRNA levels of γ-globin, porphobilinogen deaminase, erythropoietin receptor, GATA-1, and NF-E2.[6]

Transcription Factor Binding Activity:

  • Methodology: The binding capacity of GATA-1 and NF-E2 was assessed.[6] This is often determined using techniques such as Electrophoretic Mobility Shift Assay (EMSA) or Chromatin Immunoprecipitation (ChIP).

start Start: K562 Cell Culture treatment Treatment: Aclacinomycin A or Doxorubicin start->treatment rna_extraction RNA Extraction treatment->rna_extraction protein_extraction Nuclear Protein Extraction treatment->protein_extraction gene_expression Gene Expression Analysis (e.g., qRT-PCR) rna_extraction->gene_expression results Comparative Analysis of mRNA levels and TF binding gene_expression->results binding_assay Transcription Factor Binding Assay (e.g., EMSA) protein_extraction->binding_assay binding_assay->results

Figure 2: Generalized Experimental Workflow. A logical flow diagram illustrating the general steps involved in the comparative analysis of gene expression and transcription factor activity in treated cells.

References

Safety Operating Guide

Safeguarding the Laboratory: Proper Disposal of 10-Decarbomethoxyaclacinomycin A

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fast-paced world of drug development, the safe handling and disposal of potent compounds like 10-Decarbomethoxyaclacinomycin A is paramount. This anthracycline antibiotic, a derivative of Aclacinomycin A, requires stringent disposal protocols to ensure the safety of laboratory personnel and the protection of the environment. This guide provides essential, step-by-step procedures for the proper disposal of this compound, aligning with best practices for handling chemotherapy agents.

Immediate Safety and Handling:

Before initiating any disposal procedures, it is crucial to adhere to strict safety protocols. The Safety Data Sheet (SDS) for similar compounds indicates that this compound should be handled with care due to its potential hazards.

Personal Protective Equipment (PPE):

A comprehensive array of personal protective equipment is mandatory when handling this compound and its waste. This includes:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) should be worn at all times.

  • Lab Coat: A dedicated lab coat or gown to prevent skin contact.

  • Eye Protection: Safety glasses with side shields or goggles are essential.

  • Respiratory Protection: A properly fitted respirator may be necessary depending on the form of the compound and the potential for aerosolization.

Waste Segregation: A Critical First Step

Proper segregation of waste contaminated with this compound is the foundation of safe disposal. The waste is categorized into two main types: trace chemotherapy waste and bulk chemotherapy waste.

  • Trace Chemotherapy Waste: This category includes items with minimal residual amounts of the compound (less than 3% of the original volume). Examples include empty vials, used gloves, gowns, and other contaminated lab supplies. This type of waste should be disposed of in designated yellow chemotherapy waste containers.[1][2][3]

  • Bulk Chemotherapy Waste: This includes any unused or expired this compound, as well as materials used to clean up spills. Bulk waste must be disposed of in black hazardous waste containers.[1][2]

Concentrated stock solutions of antibiotics are considered hazardous chemical waste and must be collected for disposal according to institutional guidelines.[4][5]

Waste TypeDescriptionContainer Color
Trace Chemotherapy Waste Items with less than 3% of the original volume of this compound remaining.Yellow
Bulk Chemotherapy Waste Unused or expired compound, visibly contaminated materials, and spill cleanup debris.Black
Sharps Waste Needles, syringes, or other sharp objects contaminated with the compound.Yellow

Chemical Inactivation: A Proactive Approach

For an added layer of safety, chemical inactivation of this compound can be performed before final disposal, particularly for bulk quantities. Research from the International Agency for Research on Cancer (IARC) has demonstrated the efficacy of sodium hypochlorite (household bleach) in degrading anthracyclines.[1]

Experimental Protocol for Chemical Inactivation:

This protocol is based on the IARC findings for the degradation of Aclarubicin (Aclacinomycin A).

  • Preparation: In a designated chemical fume hood, prepare a 5.25% sodium hypochlorite solution (standard household bleach).

  • Dilution: If necessary, dilute the this compound waste with water to ensure it is in a solution that can be effectively treated.

  • Treatment: Add an equal volume of the 5.25% sodium hypochlorite solution to the this compound waste.

  • Reaction Time: Allow the mixture to react for at least one hour. This duration has been shown to result in the complete degradation of related anthracyclines into non-mutagenic residues.[1]

  • Disposal: Following the inactivation step, the resulting solution should still be disposed of as hazardous chemical waste in a designated black container, in accordance with institutional and local regulations.

Disposal Workflow Diagram:

The following diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_assessment Waste Assessment cluster_trace Trace Waste Disposal cluster_bulk Bulk Waste Disposal start Start: Handling This compound Waste assess_type Determine Waste Type start->assess_type trace_container Place in Yellow Chemotherapy Waste Container assess_type->trace_container Trace Waste (<3% residue) inactivation Chemical Inactivation (Optional but Recommended) assess_type->inactivation Bulk Waste (>3% residue, unused product) trace_end Dispose via Institutional Hazardous Waste Program trace_container->trace_end bulk_container Place in Black Hazardous Waste Container inactivation->bulk_container bulk_end Dispose via Institutional Hazardous Waste Program bulk_container->bulk_end

Caption: Disposal workflow for this compound.

By adhering to these detailed procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship. Always consult your institution's specific safety and disposal guidelines.

References

Personal protective equipment for handling 10-Decarbomethoxyaclacinomycin A

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 10-Decarbomethoxyaclacinomycin A. Adherence to these procedures is vital for ensuring personal safety and proper disposal of hazardous materials.

Chemical Safety Summary

Hazard ClassificationGHS PictogramsSignal WordHazard Statements
Acute Toxicity, Oral (Category 4)
alt text
WarningH302: Harmful if swallowed.
Carcinogenicity (Category 2)
alt text
WarningH351: Suspected of causing cancer.

Personal Protective Equipment (PPE) Requirements

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure safety.

PPE CategoryItemSpecification
Hand Protection GlovesWear two pairs of chemotherapy-rated gloves.
Body Protection Lab Coat/GownA disposable, solid-front gown made of a low-permeability fabric.
Eye Protection Safety Glasses/GogglesChemical splash goggles are required.
Face Protection Face ShieldA face shield should be worn in addition to goggles.
Respiratory Protection RespiratorUse a NIOSH-approved respirator if not handled in a chemical fume hood.

Procedural Guidance: Handling and Disposal

1. Preparation and Handling:

  • Work Area: All handling of this compound should be conducted within a certified chemical fume hood to prevent inhalation of airborne particles.[1]

  • Personal Protective Equipment (PPE): Before handling, don all required PPE in the correct order: gown, two pairs of gloves, goggles, and face shield.

  • Weighing: If weighing the solid compound, do so on a plastic-backed absorbent liner to contain any spills.

  • Spill Management: In the event of a spill, immediately restrict access to the area. For powders, carefully cover with wet paper towels to avoid aerosolization before cleaning.[2] For liquids, absorb with appropriate material. All cleanup materials must be disposed of as hazardous waste.[2]

2. Disposal of Contaminated Materials:

Proper disposal of contaminated materials is critical to prevent environmental contamination and accidental exposure.

  • Sharps: All contaminated sharps (e.g., needles, scalpels) must be disposed of in a designated, puncture-resistant, and clearly labeled sharps container.[3]

  • Non-Sharp Solid Waste: Contaminated items such as gloves, gowns, and absorbent pads should be placed in a leak-proof, puncture-resistant container specifically marked for hazardous or cytotoxic waste.[3] These containers should be a different color from regular hazardous waste containers.[3]

  • Liquid Waste: All liquid waste containing this compound must be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour this waste down the drain.

3. Decontamination:

  • Work Surfaces: After handling is complete, decontaminate all work surfaces with an appropriate cleaning agent.

  • Reusable Equipment: Any reusable equipment must be thoroughly decontaminated, cleaned, and disinfected before reuse.

Workflow for Safe Handling and Disposal

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_cleanup Post-Handling prep1 Don Personal Protective Equipment (PPE) prep2 Prepare Chemical Fume Hood prep1->prep2 handle1 Weigh/Handle this compound prep2->handle1 handle2 Perform Experimental Procedure handle1->handle2 disp1 Segregate Waste handle2->disp1 disp2 Dispose of Sharps in Sharps Container disp1->disp2 disp3 Dispose of Solid Waste in Hazardous Waste Bin disp1->disp3 disp4 Dispose of Liquid Waste in Hazardous Waste Container disp1->disp4 clean1 Decontaminate Work Surfaces disp1->clean1 clean2 Doff Personal Protective Equipment (PPE) clean1->clean2 clean3 Wash Hands Thoroughly clean2->clean3

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.